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4-(6-Chloro-9h-purin-9-yl)phenol Documentation Hub

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  • Product: 4-(6-Chloro-9h-purin-9-yl)phenol
  • CAS: 21268-12-2

Core Science & Biosynthesis

Foundational

Molecular structure and physicochemical properties of 4-(6-Chloro-9h-purin-9-yl)phenol

Molecular Architecture and Physicochemical Profiling of 4-(6-Chloro-9H-purin-9-yl)phenol: A Technical Whitepaper Executive Summary In the landscape of modern medicinal chemistry and targeted therapeutics, bifunctional he...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture and Physicochemical Profiling of 4-(6-Chloro-9H-purin-9-yl)phenol: A Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry and targeted therapeutics, bifunctional heterocyclic scaffolds are paramount. 4-(6-Chloro-9H-purin-9-yl)phenol is a highly versatile, electron-deficient purine intermediate. Characterized by dual orthogonal reactivity zones—a highly electrophilic C6 position on the purine ring and a nucleophilic/hydrogen-bonding phenolic hydroxyl group at the N9-aryl substituent—this compound serves as a critical building block for synthesizing ATP-competitive kinase inhibitors, nucleoside analogs, and advanced molecular probes.

This technical guide dissects the physicochemical properties, structural causality, and field-proven synthetic methodologies required to manipulate this scaffold with high regioselectivity and yield.

Physicochemical Profiling and Structural Causality

The utility of 4-(6-Chloro-9H-purin-9-yl)phenol stems directly from its molecular architecture. The pyrimidine sub-ring of the purine core is highly electron-deficient due to the electron-withdrawing nature of its nitrogen atoms. This depletion of electron density is most pronounced at the C2, C6, and C8 positions. The presence of a chlorine atom at C6 creates a highly activated electrophilic center, priming the molecule for Nucleophilic Aromatic Substitution (SNAr)[1]. Conversely, the 4-hydroxyphenyl group at the N9 position provides a handle for O-alkylation or acts as a critical hydrogen-bond donor/acceptor in protein-ligand interactions.

Table 1: Quantitative Physicochemical Data

PropertyValueRationale / Structural Implication
Chemical Name 4-(6-Chloro-9H-purin-9-yl)phenolStandard IUPAC nomenclature.
CAS Registry Number 21268-12-2[2]Unique identifier for procurement and literature verification.
Molecular Formula C11H7ClN4O[3]Dictates exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 246.65 g/mol [2]Low molecular weight ideal for Fragment-Based Drug Design (FBDD).
Hydrogen Bond Donors 1 (Phenolic -OH)Crucial for interacting with the kinase hinge region or solvent front.
Hydrogen Bond Acceptors 4 (Purine nitrogens, Phenolic oxygen)Facilitates extensive interaction networks within protein binding pockets.
Topological Polar Surface Area ~63.9 ŲExcellent membrane permeability profile for oral bioavailability.

Synthetic Methodologies and Experimental Workflows

The synthesis of N9-aryl purines is historically plagued by regioselectivity issues (N7 vs. N9 alkylation/arylation). To bypass this, two self-validating workflows are employed: the late-stage Chan-Lam coupling and the de novo Traube purine synthesis.

SynthesisRoutes cluster_0 Route A: Chan-Lam Coupling cluster_1 Route B: Traube Purine Synthesis A1 6-Chloropurine A3 Cu(OAc)2, Pyridine, O2 (Transmetalation & Reductive Elimination) A1->A3 A2 4-Hydroxyphenylboronic Acid A2->A3 Target 4-(6-Chloro-9H-purin-9-yl)phenol (CAS: 21268-12-2) A3->Target B1 5-Amino-4,6-dichloropyrimidine B3 Nucleophilic Attack (C4) Intermediate Formation B1->B3 B2 4-Aminophenol B2->B3 B4 Triethyl Orthoformate, H+ (Annulation) B3->B4 B4->Target

Chemical synthesis workflows for 4-(6-Chloro-9H-purin-9-yl)phenol via Chan-Lam and Traube routes.

Protocol A: Copper-Mediated Chan-Lam Coupling (N9-Arylation)

Rationale: The Chan-Lam coupling utilizes arylboronic acids under mild, oxidative copper-catalyzed conditions to drive high N9 regioselectivity, avoiding the N7-isomers common in standard nucleophilic substitutions[4],[5].

  • Reagent Assembly: Combine 6-chloropurine (1.0 eq) and 4-hydroxyphenylboronic acid (1.5 eq) in anhydrous dimethylformamide (DMF)[1]. Causality: A slight stoichiometric excess of the boronic acid compensates for competitive protodeboronation side reactions.

  • Catalyst & Ligand Addition: Add Copper(II) acetate (Cu(OAc)₂, 0.5–1.0 eq) and pyridine (2.0 eq). Causality: Cu(OAc)₂ facilitates transmetalation. Pyridine acts dually as a base to neutralize generated acid and as a ligand to stabilize the active Cu(II)/Cu(III) intermediate species[5].

  • Aerobic Oxidation: Stir the reaction mixture at room temperature under an O₂ balloon for 24–48 hours. Causality: Molecular oxygen is the stoichiometric oxidant required to regenerate the active Cu(II) species and drive the reductive elimination step, forming the C-N bond[5].

  • Self-Validation (In-Process Control): Monitor progression via LC-MS. The disappearance of the 6-chloropurine peak (m/z 155[M+H]⁺) and the appearance of the product peak (m/z 247 [M+H]⁺) validates the coupling.

  • Workup & Purification: Quench with an aqueous EDTA solution. Causality: EDTA aggressively chelates the copper catalyst, preventing heavy metal contamination in the final product. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: De Novo Traube Purine Synthesis

Rationale: When specific isotopic labeling is required, building the purine ring from a pyrimidine precursor is preferred.

  • SNAr at Pyrimidine C4: React 5-amino-4,6-dichloropyrimidine (1.0 eq) with 4-aminophenol (1.1 eq) in n-butanol utilizing N,N-Diisopropylethylamine (DIPEA, 2.0 eq) at 80°C. Causality: The C4 chlorine is highly activated by the adjacent ring nitrogens. DIPEA scavenges the HCl byproduct, preventing the protonation of 4-aminophenol which would otherwise neutralize its nucleophilicity.

  • Annulation: Isolate the intermediate, then reflux in triethyl orthoformate with a catalytic amount of p-toluenesulfonic acid (p-TSA). Causality: Triethyl orthoformate acts as a one-carbon electrophile. The p-TSA catalyzes the formation of the diethoxymethyl intermediate on the primary amine, which undergoes rapid intramolecular cyclization with the secondary amine to form the imidazole ring of the purine.

Mechanistic Reactivity and Downstream Derivatization

Once synthesized, 4-(6-Chloro-9H-purin-9-yl)phenol acts as a divergent hub for library generation in drug discovery. The orthogonal nature of the C6-chloride and the phenolic hydroxyl allows for sequential, highly controlled functionalization.

Derivatization Core 4-(6-Chloro-9H-purin-9-yl)phenol (Bifunctional Scaffold) SNAr C6 Nucleophilic Aromatic Substitution (SNAr) Reagents: Primary/Secondary Amines, DIPEA Driver: Electron-deficient pyrimidine ring Core->SNAr Pathway 1 Ether Phenolic O-Alkylation Reagents: Alkyl Halides, K2CO3, DMF Driver: Phenoxide nucleophilicity Core->Ether Pathway 2 Kinase Advanced Kinase Inhibitor (e.g., ATP-competitive hinge binder) SNAr->Kinase Structural tuning Ether->Kinase Solvent-channel extension

Bifunctional derivatization pathways of the scaffold for kinase inhibitor development.

  • Pathway 1 (C6 SNAr): The displacement of the C6 chlorine by anilines or aliphatic amines is the standard method for installing the hinge-binding motif of kinase inhibitors. This reaction is typically run in polar protic solvents (e.g., n-butanol) at elevated temperatures (100°C)[1]. The high electronegativity of the leaving group (chloride) paired with the stabilization of the Meisenheimer complex by the purine nitrogens ensures rapid conversion.

  • Pathway 2 (Phenolic O-Alkylation): The N9-phenol can be deprotonated by mild bases (e.g., K₂CO₃) to form a highly nucleophilic phenoxide ion. Subsequent reaction with alkyl halides or mesylates allows medicinal chemists to append solubilizing groups (like morpholine or piperazine chains) that extend out of the kinase ATP-binding pocket and into the solvent-exposed region, drastically improving the pharmacokinetic profile of the drug candidate.

References

  • AAA-Chem. "4-(6-chloro-9h-purin-9-yl)phenol;21268-12-2". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN6mt_ft_H-28t7ELB4vUTVPyY4JA7uxPQvhUFOx8xfUmIkIGR7UcX0I3QkE7kxUL4l379PYeGG3zgE71PKH_IiJR_lt6bT0pCyhqjto4eLAMFNqYyRy-5lpz-cblX5W-MJ2bR95Q=]
  • BLDpharm. "21268-12-2|4-(6-Chloro-9H-purin-9-yl)phenol". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPsVgFBFQxkkZYVgsjA3M-DGiKioLAI74vnZwe0anILzhv9T8zMjpVgOaQFsItm9fv4gcSkEGWHX10A6I9czIa1h0iRd0v5sCIEaG60x01dXLMGE18AgdpwIqJkFFWSTJ2fjODqge44QTO83o=]
  • Institut Pasteur / Tetrahedron Letters. "Synthesis of novel 9-aryl and heteroarylpurine derivatives via copper mediated coupling reaction". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHieKrPr__kZWNbggwx5177NCOEJBpm57cLYPvJ1xRWFnv0ynF2WLn4s5F4QDVFmF0iQ9UaCWIf7jDQeVYT6EKWPo4nYB8YivXHm3pFj-Tm6QfFrdC9S0JWf0jjzVO-ux9mFHEz6mkeAdHXKJp48qdyd_wbdroS7rIOAAR2pLWFj3G9IKpE7CnN6ea5zSYXTOSufwjEn9oDS-5AlwPxurqVAulIF3W3f9ZEoowF8z2Os7-MiiYfSYstsqRR5Bg6qmiA92Y9b1Uzfw==]
  • Thieme Connect. "Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg1LrKtDpT55XCPQ8wu_w-wedeRqESKGhs2A56J_xDZxaUmnIFb39Y2z2BMA1xCmdz8PY4Muj2X6o0XckeXWpNx_6qr3XleEMG1jQHQ57IgEvDYqE8Wregrmg_DosqSPMySDYl8aE5Wyg3wna9NzUUYZm4VB8jBxqf-tRd922N_WjuqwiUlh60]
  • RSC Publishing. "Benzene-glycol nucleic acid (BGNA)–DNA chimeras: synthesis, binding properties, and ability to elicit human RNase H activity". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHnZj6Mzip3rW-9oIfQWoQsTvkAg0Qp3nyNzec0VGIfzNfgOhcfAOfpjqyLau6txaC_YpfhLBRcVqH2Z-OBcv-wEIqTXrv3OhYUvl0ZaCtI93a6piLG3p3LcbRo7BbOqlq-8RkJhFlNDLbR14XlDS1WH0PVIywM3z9]

Sources

Exploratory

The Therapeutic Potential of 6-Chloropurine Derivatives in Drug Discovery: A Technical Whitepaper

Executive Summary The purine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous FDA-approved therapeutics. Among its derivatives, 6-chloropurine is a highly versatile and reac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous FDA-approved therapeutics. Among its derivatives, 6-chloropurine is a highly versatile and reactive intermediate. The electron-withdrawing chlorine atom at the C6 position imparts unique electrophilic properties, making it an essential building block for synthesizing complex nucleoside analogs and a potent pharmacophore in its own right. This whitepaper explores the mechanistic rationale, synthetic methodologies, and broad-spectrum therapeutic applications of 6-chloropurine derivatives, providing actionable insights for drug development professionals.

Mechanistic Foundations and Therapeutic Applications

Antiviral Efficacy via Covalent Inhibition

6-chloropurine nucleoside analogs have demonstrated significant antiviral activity, particularly against RNA viruses like SARS-CoV. Mechanistic studies indicate that the highly electrophilic nature of the C6-chlorine allows the purine moiety to act as a suicide inhibitor, forming 1 with target viral enzymes such as RNA polymerases[1]. This covalent modification permanently inactivates the enzyme, halting viral replication.

Anticancer and Apoptotic Pathways

In oncology, 6-chloropurine derivatives have shown potent cytotoxic effects against various malignancies. Recent innovations include the conjugation of the purine core with organometallic motifs. For instance,2 exhibit significant cytotoxicity against colorectal adenocarcinoma (SW620 cells) with IC₅₀ values in the 14–15 µM range[2]. The ferrocene motif enhances cellular lipophilicity while generating intracellular reactive oxygen species (ROS) and negatively regulating hypoxia-inducible factor-1α (HIF-1α), a critical survival factor for solid tumors.

Antimicrobial and Antioxidant Innovations

Beyond viral and oncological targets, functionalization at the N9 position has unlocked potent antimicrobial properties. 3 have demonstrated robust growth inhibition against various bacterial and fungal strains, coupled with promising antioxidant activity[3]. The phosphonamidate linkage facilitates bacterial cell wall penetration, allowing the purine core to disrupt essential microbial metabolic processes.

MoA Compound 6-Chloropurine Derivative Uptake Cellular Uptake (Nucleoside Transporters) Compound->Uptake Kinase Intracellular Phosphorylation (Mono/Di/Tri-phosphate) Uptake->Kinase Target1 Viral RNA Polymerase (Covalent Inhibition) Kinase->Target1 Target2 DNA Synthesis (Chain Termination) Kinase->Target2 Outcome1 Viral Replication Blocked Target1->Outcome1 Outcome2 Apoptosis Induction Target2->Outcome2

Mechanistic pathways of 6-chloropurine derivatives in viral inhibition and apoptosis.

Structure-Activity Relationship (SAR) Profiling

To guide lead optimization, the following table summarizes the key SAR trends observed across various 6-chloropurine modifications.

ModificationTarget / Disease ModelBiological EffectMechanistic Rationale
C6-Chlorine SARS-CoVHigh antiviral activityElectrophilic C6 enables covalent, irreversible binding to viral enzymes[1].
C2-Amino Addition SARS-CoVDecreased antiviral activityUnfavorable steric/electronic changes hinder binding to specific viral targets[1].
N9-Phosphonamidate Bacterial / Fungal strainsBroad-spectrum antimicrobialEnhances lipophilicity; disrupts essential microbial metabolic processes[3].
N9-Ferrocenylalkyl Colorectal AdenocarcinomaCytotoxicity (IC₅₀ ~14 µM)Generates ROS and negatively regulates hypoxia-inducible factor-1α (HIF-1α)[2].
4'-Selenosugar General Antiviral / AnticancerEnhanced metabolic stabilitySelenium substitution alters sugar pucker, increasing resistance to degradation[4].

Advanced Synthetic Methodologies

The synthesis of biologically active 6-chloropurine nucleosides requires precise control over regiochemistry—specifically the N7 versus N9 substitution. Direct glycosylation typically yields a mixture of N7 (kinetic) and N9 (thermodynamic) isomers.

Recent advances utilize a one-pot Pummerer-like reaction followed by Lewis acid-catalyzed isomerization. When 6-chloropurine is reacted with a protected sugar, the resulting N7/N9 mixture can be driven entirely to the desired N9 isomer by 4[4].

Synthesis Start 6-Chloropurine Base + Protected Sugar Coupling Glycosylation Reaction (Lewis Acid Catalyst) Start->Coupling Mixture N7 & N9 Regioisomer Mixture (Kinetic Products) Coupling->Mixture Isomerization Isomerization (TMSOTf, 90°C) Thermodynamic Control Mixture->Isomerization N9Isomer Pure N9 Isomer Isomerization->N9Isomer Deprotection Deprotection (0°C) Preserves C6-Cl N9Isomer->Deprotection Product Final Nucleoside Analog Deprotection->Product

Synthetic workflow for N9-substituted 6-chloropurine nucleosides via isomerization.

Step-by-Step Protocol: Synthesis of N9-Substituted 6-Chloropurine Nucleosides

Objective: To synthesize a pure N9-linked 6-chloropurine nucleoside analog while avoiding nucleophilic degradation of the electrophilic C6 position. This protocol is designed as a self-validating system with integrated analytical checkpoints.

Step 1: Glycosylation (Kinetic Mixture Formation)

  • Procedure: Dissolve 6-chloropurine (1.0 eq) and the protected sugar donor (1.2 eq) in anhydrous acetonitrile under an argon atmosphere. Add a Lewis acid catalyst (e.g., TMSOTf, 0.1 eq) dropwise at 0°C.

  • Causality: The Lewis acid activates the sugar donor, facilitating nucleophilic attack by the purine. The N7 nitrogen is more sterically accessible, leading to rapid formation of the N7 isomer (kinetic product) alongside the N9 isomer.

  • Validation Checkpoint: TLC analysis (Hexane/EtOAc) must reveal two distinct spots corresponding to the N7 and N9 isomers. LC-MS should confirm the exact mass of the coupled intermediate.

Step 2: Thermodynamic Isomerization

  • Procedure: Add an additional 1.5 eq of TMSOTf to the reaction mixture and heat to 90°C in toluene for 4–8 hours.

  • Causality: TMSOTf reversibly cleaves the N7-glycosidic bond. At elevated temperatures, the system reaches thermodynamic equilibrium, heavily favoring the more stable N9 isomer due to reduced steric clash with the C6-chlorine and C8-proton[4].

  • Validation Checkpoint: Continuous TLC monitoring is required. The reaction is deemed complete when the N7 spot completely disappears. Post-purification, ¹H NMR must confirm N9 regiochemistry (specifically noting the downfield shift of the purine C8-H proton).

Step 3: Controlled Deprotection

  • Procedure: To remove acetyl or benzoyl protecting groups from the sugar moiety, treat the intermediate with methanolic ammonia (NH₃/MeOH) strictly at ice-water temperature (0–4°C).

  • Causality: The C6-chlorine is highly electrophilic. Standard deprotection at room temperature or with strong bases will cause nucleophilic aromatic substitution (SₙAr), replacing the chlorine with a methoxy or amino group. Maintaining ice-water temperature selectively cleaves the ester bonds without decomposing the 6-chloropurine moiety[1].

  • Validation Checkpoint: Verify the integrity of the C6-chlorine via mass spectrometry. The spectra must show the characteristic ³⁵Cl/³⁷Cl isotopic pattern (approximate 3:1 ratio) on the molecular ion peak.

Pharmacokinetics and ADME Considerations

The clinical viability of 6-chloropurine derivatives hinges heavily on their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. During lead optimization, the permeability of these compounds is routinely assessed using Madin-Darby canine kidney cells overexpressing the human multidrug-resistant gene (MDCKII-hMDR1). This self-validating cellular model evaluates bidirectional transport and2, ensuring that the synthesized derivatives can achieve sufficient intracellular concentrations without being rapidly effluxed by cellular pumps[2].

Conclusion

The 6-chloropurine scaffold remains a cornerstone in modern drug discovery. By leveraging its unique electrophilic properties and employing regioselective synthetic strategies governed by thermodynamic control, researchers can develop highly targeted covalent inhibitors, robust anticancer agents, and novel antimicrobials. Future optimization should focus on fine-tuning the ADME properties of these derivatives, particularly through the incorporation of bioisosteres like boron or selenium, to maximize their clinical translation.

References

  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. nih.gov.
  • Semisynthetic bioactive organoselenium and organotellurium compounds. doi.org.
  • Purine and Purine Isostere Derivatives of Ferrocene: An Evaluation of ADME, Antitumor and Electrochemical Properties. mdpi.com.
  • New N-Linked Phosphonamidate Derivatives of 6-Chloropurine: Synthesis and Evaluation of Antimicrobial and Antioxidant Activities. tandfonline.com.

Sources

Foundational

Chemical Stability of 4-(6-Chloro-9H-purin-9-yl)phenol in Physiological Buffers

The following technical guide details the chemical stability profile, degradation mechanisms, and experimental validation protocols for 4-(6-Chloro-9H-purin-9-yl)phenol . Technical Guide & Stability Protocol Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical stability profile, degradation mechanisms, and experimental validation protocols for 4-(6-Chloro-9H-purin-9-yl)phenol .

Technical Guide & Stability Protocol

Executive Summary & Compound Significance

4-(6-Chloro-9H-purin-9-yl)phenol is a critical scaffold in the synthesis of Hsp90 inhibitors (e.g., purine-scaffold class) and kinase inhibitors. Its structural integrity relies on the electrophilic C6-chloro substituent, which serves as a "warhead" or precursor for further functionalization.

In physiological environments (pH 7.4, 37°C), this compound exhibits conditional stability . While the N9-aryl bond is robust, the C6-chloro group is susceptible to nucleophilic aromatic substitution (


). This guide addresses the two primary degradation risks: hydrolysis  (reaction with water) and aminolysis  (reaction with nucleophilic buffer components like Tris).

Chemical Reactivity Profile

The Core Liability: C6-Chloro Displacement

The purine ring is electron-deficient, making the carbon at position 6 (C6) highly electrophilic. The chlorine atom acts as a good leaving group.[1] In aqueous physiological buffers, two competing reactions dictate stability:

  • Hydrolysis (Spontaneous): Water molecules attack C6, displacing chloride to form the 6-hydroxy derivative (hypoxanthine analog). This reaction is slow at neutral pH but accelerates under basic conditions or elevated temperatures.

  • Aminolysis (Buffer-Induced): Buffers containing primary amines (e.g., Tris , Glycine) can act as nucleophiles, displacing the chloride to form an N6-substituted adenine derivative. This is a common artifact in screening assays.

Mechanism of Action

The degradation follows an addition-elimination mechanism (


). The phenol group at N9 exerts an electronic effect; while the oxygen lone pairs donate density to the phenyl ring, the N-aryl bond allows limited resonance interaction with the purine, generally maintaining the electrophilicity at C6 compared to N-alkyl analogs.
Visualization: Degradation Pathways

The following diagram illustrates the competing pathways in a buffered environment.

DegradationPathways Compound 4-(6-Chloro-9H-purin-9-yl)phenol (Intact Active) HydrolysisProduct 4-(6-Hydroxy-9H-purin-9-yl)phenol (Hypoxanthine Analog) Compound->HydrolysisProduct Slow Hydrolysis (pH > 7.0) AminolysisProduct N6-Tris-Adduct (Inactive Artifact) Compound->AminolysisProduct Rapid Aminolysis (Nucleophilic Attack) Water H2O / OH- Water->HydrolysisProduct Tris Tris Buffer (R-NH2) Tris->AminolysisProduct

Caption: Figure 1. Competing degradation pathways. Note the high risk of aminolysis in Tris-based buffers compared to slow hydrolysis in PBS.

Experimental Protocol: Stability Determination

To validate the stability of this compound for your specific assay window, follow this self-validating HPLC protocol.

Materials & Reagents[2][3]
  • Test Compound: 4-(6-Chloro-9H-purin-9-yl)phenol (10 mM stock in DMSO).

  • Buffer A (Stable): PBS (Phosphate Buffered Saline), pH 7.4.

  • Buffer B (Reactive Challenge): 50 mM Tris-HCl, pH 7.4.

  • Internal Standard: Caffeine or Warfarin (chemically distinct, stable).

  • Analysis: HPLC-UV (254 nm) or LC-MS.

Step-by-Step Methodology
  • Preparation of Incubation Mixtures:

    • Dilute DMSO stock 1:100 into Buffer A and Buffer B (Final conc: 100 µM, 1% DMSO).

    • Note: Ensure the compound does not precipitate. If turbidity occurs, lower concentration to 10 µM.

  • Incubation:

    • Place samples in a thermomixer at 37°C .

  • Sampling (Time Course):

    • Extract aliquots at T = 0, 1, 4, 8, 24, and 48 hours .

  • Quenching:

    • Immediately dilute aliquot 1:1 with cold Acetonitrile (ACN) to stop reactions and precipitate buffer salts.

    • Centrifuge (10,000 x g, 5 min).

  • Quantification:

    • Inject supernatant onto RP-HPLC (C18 column).

    • Gradient: 5% to 95% ACN in water (+0.1% Formic Acid).

Visualization: Workflow Logic

ExperimentalWorkflow Start Start: 10mM DMSO Stock Dilution Dilute 1:100 into Buffers (PBS vs Tris) Start->Dilution Incubation Incubate @ 37°C (Thermomixer) Dilution->Incubation Sampling Extract Aliquots (0, 1, 4, 8, 24, 48h) Incubation->Sampling Timepoints Quench Quench with Cold ACN (1:1 Ratio) Sampling->Quench Analysis LC-MS / HPLC-UV Analysis Quantify Peak Area % Quench->Analysis

Caption: Figure 2. Step-by-step stability assessment workflow ensuring quenching of reactions prior to analysis.

Anticipated Results & Data Interpretation

Based on the chemistry of 6-chloropurines, the following stability profile is expected. Use this table to benchmark your experimental data.

ParameterPBS (Phosphate)Tris (Amine-based)Interpretation
T½ (Half-life) > 48 Hours< 12 HoursTris attacks the C-Cl bond rapidly.
Major Product 6-Hydroxy derivativeN6-Tris adductCritical: Avoid Tris for storage.
Rec. Storage -20°C (Solid/DMSO)Do Not StorePrepare fresh in buffer.

Key Insight: In PBS, the compound is relatively stable for typical assay durations (4–8 hours). However, significant hydrolysis (>5%) may occur after 24 hours at 37°C. In Tris, degradation is driven by the buffer amine and can lead to false negatives in inhibition assays (as the adduct is likely inactive).

References

  • Legraverend, M., et al. (2006). Synthesis and in vitro evaluation of novel 6,9-disubstituted purines as CDK inhibitors. Bioorganic & Medicinal Chemistry.[1][2][3][4]

  • Bakkestuen, A. K., et al. (2005).[3] Synthesis, biological activity, and SAR of antimycobacterial 9-aryl-6-chloropurines. Journal of Medicinal Chemistry.[3]

  • Havelková, M., et al. (2020).[5] Suzuki–Miyaura Cross-Coupling of 6-Chloropurines in Water.[6] Molecules.[1][7][5][2][3][4][6][8][9][10]

  • Sigma-Aldrich. (n.d.). Product Specification: 6-Chloropurine Stability.[3]

Sources

Exploratory

The Purine Scaffold in Kinase Inhibition: Structural Mechanics, Selectivity Determinants, and Characterization Protocols

The following technical guide is structured to provide an authoritative, deep-dive analysis of purine-based kinase inhibitors. It synthesizes structural biology, medicinal chemistry principles, and rigorous experimental...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of purine-based kinase inhibitors. It synthesizes structural biology, medicinal chemistry principles, and rigorous experimental protocols.

Executive Summary

The purine scaffold represents the "privileged structure" of kinase inhibition due to its intrinsic ability to mimic adenosine triphosphate (ATP). However, the ubiquity of the ATP-binding pocket across the human kinome (500+ kinases) presents a fundamental paradox: how to achieve selectivity using a scaffold designed by nature to be promiscuous. This guide details the molecular mechanics of Type I purine-based inhibition, the structural determinants of selectivity (specifically the gatekeeper residue and hydrophobic back-pocket), and the "gold standard" protocols required to validate these interactions.

The Structural Paradigm: ATP Mimicry and Hinge Binding

The Pharmacophore

Purine-based inhibitors function primarily as Type I ATP-competitive inhibitors . They bind to the kinase active site in the "DFG-in" (active) conformation. The core mechanism relies on the inhibitor's heterocycle occupying the adenine-binding cleft, establishing a hydrogen bond network with the kinase "hinge" region—the flexible segment connecting the N-terminal and C-terminal lobes.[1][2]

Molecular Interaction Mechanics

The efficacy of a purine inhibitor is dictated by three distinct sub-regions within the active site:

  • The Hinge Region: The purine ring (or its bioisostere) forms 1–3 hydrogen bonds with the backbone carbonyls and amides of the kinase hinge residues.

    • Adenine Mimicry: Typically, the N1 and N6-amino groups of endogenous adenine form hydrogen bonds with the hinge. Synthetic inhibitors often modify the N3, N7, or C8 positions to optimize these contacts and improve affinity.

  • The Hydrophobic Pocket (Back Pocket): Located behind the gatekeeper residue, this pocket is not fully occupied by ATP. Inhibitors that extend hydrophobic moieties (e.g., phenyl, isopropyl) into this region gain significant entropy-driven binding energy.

  • The Ribose/Solvent Front: Substituents projecting towards the solvent front (mimicking the ribose-phosphate tail of ATP) are often used to solubilize the drug and fine-tune pharmacokinetic properties.

Visualization of the Binding Mode

KinaseBinding Inhibitor Purine-Based Inhibitor Hinge Hinge Region (Backbone H-Bonds) Inhibitor->Hinge H-Bonding (N1/N7/N3) Gatekeeper Gatekeeper Residue (Steric Control) Inhibitor->Gatekeeper Steric Clash/Fit BackPocket Hydrophobic Pocket II (Selectivity) Inhibitor->BackPocket Hydrophobic Interaction RibosePocket Solvent Front (Solubility/PK) Inhibitor->RibosePocket Solubilizing Groups Gatekeeper->BackPocket Controls Access

Figure 1: Molecular Interaction Map detailing the critical binding vectors of a purine-based inhibitor within the kinase active site.

The Selectivity Paradox & The Gatekeeper

The greatest challenge in purine-based drug design is off-target toxicity. Since the ATP pocket is highly conserved, a simple purine analog can inhibit dozens of kinases. Selectivity is engineered by exploiting the Gatekeeper Residue .[3]

The Gatekeeper Mechanism

The gatekeeper residue (located at the back of the ATP pocket) varies in size across the kinome:

  • Small Gatekeepers (Thr, Ala, Gly): Allow access to a deep hydrophobic "back pocket."

  • Large Gatekeepers (Met, Phe, Ile): Block this pocket.

Strategy: By derivatizing the purine scaffold with bulky hydrophobic groups (e.g., at the C6 or C8 position), researchers can design inhibitors that only fit into kinases with small gatekeepers, clashing with kinases possessing large gatekeepers. This is the principle behind the selectivity of compounds like PP1 (Src-family selective) and Bumetanide derivatives.

Representative Selectivity Data

The following table illustrates how structural modifications to the purine scaffold drastically alter the inhibition profile (IC50 values in nM).

Compound ClassTarget Kinase (Gatekeeper)Off-Target A (Large GK)Off-Target B (Small GK)Mechanism of Selectivity
Generic Purine (e.g., Olomoucine)CDK2 (Phe) - 7,000 nM ERK1 - High PKA - High Low affinity due to lack of back-pocket engagement.
C2, N6-Substituted (e.g., Roscovitine)CDK2 (Phe) - 450 nM ERK1 - 30,000 nM PKA - >100,000 nM Specific H-bonds at hinge + hydrophobic fit.
"Bumped" Analog (Chemical Genetics)Engineered Kinase (Ala) - 1.5 nM WT Kinase (Met) - >10,000 nM Generic Kinase - >10,000 nM Bulky group fits only in engineered pocket (Steric exclusion).

Experimental Validation Framework

To validate mechanism and selectivity, researchers must move beyond simple IC50s. The following protocols represent the rigorous standard for characterizing purine-based inhibitors.

Protocol A: Radiometric Filter-Binding Assay (The Gold Standard)

Why this assay? Unlike fluorescence-based assays (FRET/FP), radiometric assays are free from interference by fluorescent inhibitor compounds and provide a direct measurement of catalytic activity.

Materials:

  • [

    
    -
    
    
    
    P]ATP (Preferred over
    
    
    P for sharper bands and safety).
  • Substrate peptide (specific to kinase).

  • P81 Phosphocellulose paper.[4][5]

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute kinase to a concentration where product formation is linear with time (typically 0.1–10 nM).

  • Master Mix: Prepare a reaction buffer containing

    
     (10 mM), unlabeled ATP (at 
    
    
    
    concentration), and [
    
    
    -
    
    
    P]ATP (0.5
    
    
    Ci/reaction).
    • Critical Note: Keeping ATP at

      
       ensures the assay is sensitive to competitive inhibitors.
      
  • Inhibitor Incubation: Incubate kinase with the purine inhibitor (serially diluted in DMSO) for 15 minutes prior to adding ATP. This allows equilibrium binding.

  • Initiation: Add the ATP/Substrate Master Mix to initiate the reaction. Incubate at 30°C for 20–40 minutes.

  • Termination: Spot 25

    
    L of the reaction onto P81 phosphocellulose paper. Immediately immerse paper in 75 mM orthophosphoric acid.
    
    • Mechanism:[6][7][8] The acid terminates the reaction and the positively charged peptide binds to the anionic P81 paper, while unreacted ATP remains in solution.

  • Washing: Wash filters

    
     minutes in phosphoric acid to remove free ATP.
    
  • Quantification: Dry filters and quantify via liquid scintillation counting or phosphorimager.

Protocol B: Surface Plasmon Resonance (SPR) for Residence Time

Why this assay? Potency (IC50) does not always predict in vivo efficacy. Residence time (


) is often a better predictor of physiological duration of action.

Methodology:

  • Immobilization: Biotinylate the kinase and capture it on a Streptavidin (SA) sensor chip.

  • Single-Cycle Kinetics: Inject the purine inhibitor at 5 increasing concentrations without regeneration steps in between.

  • Analysis: Fit the sensorgrams to a 1:1 binding model to extract

    
     and 
    
    
    
    .
  • Validation: A "slow-off" rate (low

    
    ) indicates a long residence time, often correlating with high-affinity hydrophobic interactions in the back pocket.
    
Workflow Visualization

AssayWorkflow cluster_Radio Radiometric Assay (Gold Standard) Step1 Incubate Kinase + Inhibitor Step2 Add 33P-ATP + Substrate Step1->Step2 Step3 Spot on P81 Paper Step2->Step3 Step4 Acid Wash (Remove Free ATP) Step3->Step4 Step5 Scintillation Counting Step4->Step5

Figure 2: Step-by-step workflow for the Radiometric [


-

P]ATP Filter-Binding Assay.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637. Link

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[5][9] Nature Reviews Cancer, 9(1), 28-39. Link

  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols, 1(2), 968-971. Link

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730-739. Link

  • Vesely, J., et al. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry, 224(2), 771-786. Link

Sources

Foundational

Electronic properties of the 6-chloro substituent in purine rings

Topic: Electronic Properties and Synthetic Utility of the 6-Chloro Substituent in Purine Rings Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Properties and Synthetic Utility of the 6-Chloro Substituent in Purine Rings Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Executive Summary

The 6-chloropurine (6-CP) scaffold represents a linchpin in the synthesis of adenine-based pharmacophores, including cytokinins, CDK inhibitors, and antiviral nucleosides. Its utility is derived from the specific electronic lability of the C6-chlorine bond. Unlike typical aryl chlorides, the 6-chloro substituent on a purine ring is highly susceptible to Nucleophilic Aromatic Substitution (


) due to the profound electron-deficiency of the fused pyrimidine-imidazole system. This guide dissects the electronic architecture driving this reactivity, provides a validated protocol for functionalization, and visualizes the mechanistic pathways essential for rational drug design.

Electronic Architecture of the 6-Chloropurine Scaffold

To manipulate the 6-CP ring effectively, one must understand the competition between inductive withdrawal and resonance donation at the C6 position.

The Inductive/Resonance Paradox

The chlorine atom at position 6 exerts two opposing effects:

  • Inductive Effect (-I): Chlorine is highly electronegative, withdrawing electron density from the C6 carbon through the

    
    -bond framework. This destabilizes the C6 center, making it electropositive.
    
  • Resonance Effect (+M): The lone pairs on chlorine can theoretically donate into the

    
    -system. However, in the electron-deficient purine ring (which contains four electronegative nitrogen atoms), the -I effect dominates .
    

The pyrimidine ring (N1, N3) acts as a powerful electron sink. This polarization renders the C6 position the most electrophilic site on the ring, termed the "ipso" carbon.

Tautomeric Equilibrium (N7 vs. N9)

In solution, 6-chloropurine exists in a tautomeric equilibrium. The position of the proton (N7-H vs. N9-H) significantly alters the nucleophilicity of the ring nitrogens during glycosylation or alkylation reactions.

  • Thermodynamic Preference: The N(9)-H tautomer is generally favored (

    
    ) in neutral solution due to minimized steric repulsion and optimized dipole alignment.
    
  • Electronic Modulation: The electron-withdrawing 6-Cl group increases the acidity of the N-H proton (

    
    ) compared to unsubstituted purine (
    
    
    
    ), facilitating anion formation under mild basic conditions.

Figure 1: Tautomeric States of 6-Chloropurine

Tautomerism cluster_0 Electronic Impact N9 N(9)-H Tautomer (Major Form) N7 N(7)-H Tautomer (Minor Form) N9->N7 Fast Equilibrium Anion Purinide Anion (Reactive Species) N9->Anion -H+ (Base) N7->Anion -H+ (Base) Note1 Cl group (-I effect) lowers pKa to ~7.5

Caption: The N(9)-H tautomer dominates, but base deprotonation yields a resonance-stabilized anion utilized in N-alkylation reactions.

Mechanistic Core: Nucleophilic Aromatic Substitution ( )

The displacement of the 6-chloro group does not proceed via


 or 

mechanisms. Instead, it follows the Addition-Elimination (

)
pathway.
The Mechanism
  • Attack: The nucleophile (amine, thiol, alkoxide) attacks the C6 ipso-carbon.

  • Intermediate: A tetrahedral Meisenheimer-like complex forms. The negative charge is delocalized onto the ring nitrogens (specifically N1 and N3), which stabilizes this high-energy state.

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion (

    
    ), which is a good leaving group.
    

Figure 2:


 Reaction Pathway at C6 

SNAr_Mechanism Reactant 6-Chloropurine (Electrophilic C6) Intermediate Meisenheimer Complex (Tetrahedral C6) Reactant->Intermediate Step 1: Attack (Rate Limiting) Nu Nucleophile (R-NH2 / RO-) Nu->Intermediate Step 1: Attack (Rate Limiting) Product N6-Substituted Purine Intermediate->Product Step 2: Elimination (Restoration of Aromaticity) LG Leaving Group (Cl-) Intermediate->LG

Caption: The reaction proceeds via a tetrahedral intermediate stabilized by the electron-deficient pyrimidine ring.

Synthetic Protocol: Aminolysis of 6-Chloropurine

This protocol describes the synthesis of N6-benzyladenine , a model reaction for creating cytokinin analogs or adenosine receptor ligands.

Reagents & Equipment
  • Substrate: 6-Chloropurine (1.0 eq)

  • Nucleophile: Benzylamine (1.1 - 1.5 eq)

  • Base: Triethylamine (

    
    ) (1.2 eq) - Acts as an HCl scavenger.
    
  • Solvent: n-Butanol (for higher reflux temp) or Ethanol.

  • Monitoring: TLC (Silica gel; MeOH:DCM 1:9).

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 6-chloropurine (1.54 g, 10 mmol) in n-Butanol (20 mL).

  • Addition: Add Benzylamine (1.2 mL, 11 mmol) and Triethylamine (1.7 mL, 12 mmol) to the suspension.

    • Note: The reaction is initially heterogeneous. As the mixture heats, the starting material will dissolve.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Checkpoint: Monitor by TLC. The starting material (

      
      ) should disappear, and a more polar product (
      
      
      
      ) will appear.
  • Workup:

    • Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

    • If no precipitate forms, remove solvent under reduced pressure (rotary evaporator).

    • Triturate the residue with cold water (50 mL) to remove triethylamine hydrochloride salts.

  • Purification: Recrystallize the crude solid from aqueous ethanol.

  • Validation:

    • Yield: Expected range 75–85%.

    • Melting Point: 230–232°C.

Comparative Data & Characterization

The substitution of Chlorine with an Amine (N6) drastically alters the electronic signature of the molecule.

Property6-Chloropurine (Precursor)N6-Benzyladenine (Product)Electronic Rationale
UV

~264 nm (pH 1)~269 nmExtension of conjugation via exocyclic nitrogen lone pair.
C6 NMR Shift ~150-152 ppm~155 ppmShielding/Deshielding effects of the substituent.
Solubility Low (Water/Organic)Moderate (Organic)Removal of the lipophilic Cl and addition of the benzyl group.
Reactivity Electrophilic (at C6)NucleophilicThe amino group is a strong electron donor (+M), deactivating C6 to further attack.

References

  • Tautomerism and Electronic Structure: Balachandran, V., et al. "Tautomeric purine forms of 2-amino-6-chloropurine (N9H10 and N7H10): structures, vibrational assignments, NBO analysis." Spectrochimica Acta Part A, 2012.

  • Synthetic Protocols (Amination): Kolyachkina, S. V., et al. "Synthesis of N6-substituted adenosines." Collection Symposium Series, 2011.

  • Mechanistic Insight (

    
    ): 
    "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry.
    
    
  • General Properties of 6-Chloropurine: National Center for Biotechnology Information. "PubChem Compound Summary for CID 6853, 6-Chloropurine."

Exploratory

Predicted Metabolic Stability of 4-(6-Chloro-9H-purin-9-yl)phenol: A Comprehensive Technical Guide

Introduction: The Dual-Liability Paradigm In early-stage drug discovery, identifying and mitigating metabolic soft spots is critical for optimizing oral bioavailability and extending half-life. The compound 4-(6-Chloro-9...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual-Liability Paradigm

In early-stage drug discovery, identifying and mitigating metabolic soft spots is critical for optimizing oral bioavailability and extending half-life. The compound 4-(6-Chloro-9H-purin-9-yl)phenol presents a fascinating case study in ADME (Absorption, Distribution, Metabolism, and Excretion) optimization because it possesses two distinct, highly reactive structural liabilities. As an Application Scientist evaluating this scaffold, it is imperative to move beyond basic clearance screening and understand the exact mechanistic drivers of its degradation. This guide dissects the predicted metabolic fate of this compound, outlines self-validating experimental protocols for in vitro profiling, and provides strategic directives for lead optimization.

Mechanistic Profiling of Structural Liabilities

The 6-Chloropurine Electrophilic Center

The purine core of this molecule is substituted with a chlorine atom at the C6 position. The electron-withdrawing nature of the fused pyrimidine-imidazole ring system renders the C6 carbon highly electrophilic. In biological systems, this creates a severe liability for nucleophilic aromatic substitution (


). The thiolate anion of reduced glutathione (GSH) acts as a potent nucleophile, rapidly displacing the chlorine atom to form an S-(purin-6-yl)glutathione conjugate [1][1]. This reaction is heavily catalyzed by cytosolic Glutathione S-transferases (GSTs), representing a major clearance pathway and a potential source of reactive metabolite toxicity [2][2].
The Phenolic Hydroxyl Group

The phenol moiety attached at the N9 position of the purine ring introduces a classic Phase II metabolic liability. The hydroxyl oxygen is a prime nucleophile for conjugation reactions. It is highly susceptible to rapid O-glucuronidation by UDP-glucuronosyltransferases (UGTs) and O-sulfation by sulfotransferases (SULTs). Furthermore, the electron-rich aromatic ring of the phenol can undergo Phase I oxidation via Cytochrome P450 (CYP450) enzymes, leading to aromatic hydroxylation and the formation of reactive catechol intermediates.

Predictive Metabolic Fate Mapping

The interplay between Phase I and Phase II enzymes dictates the clearance of 4-(6-Chloro-9H-purin-9-yl)phenol. The diagram below illustrates the predicted biotransformation network.

MetabolicPathway Parent 4-(6-Chloro-9H-purin-9-yl)phenol (Parent Compound) GSH S-(Purin-6-yl)glutathione Conjugate (Phase II - GST) Parent->GSH GST / GSH (Nucleophilic Substitution) Gluc Phenol-O-Glucuronide (Phase II - UGT) Parent->Gluc UGT / UDPGA (O-Glucuronidation) Sulfate Phenol-O-Sulfate (Phase II - SULT) Parent->Sulfate SULT / PAPS (O-Sulfation) Catechol Catechol Derivative (Phase I - CYP450) Parent->Catechol CYP450 / NADPH (Aromatic Hydroxylation)

Predicted Phase I and Phase II metabolic pathways for the parent compound.

Self-Validating Experimental Protocols for ADME Profiling

To ensure scientific integrity, ADME protocols cannot merely be sequential steps; they must be designed as self-validating systems. Every assay must include specific controls to prove the causality of the observed degradation.

Protocol 1: Glutathione Trapping Assay (Cytosolic)

Causality: While many ADME assays default to Human Liver Microsomes (HLM), the majority of GST isoforms are localized in the cytosol. Therefore, Human Liver Cytosol (HLC) must be used to accurately assess GST-mediated clearance.

  • Preparation: Dilute HLC to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Supplement the matrix with 5 mM reduced GSH.

  • Self-Validation Controls: Prepare two parallel control incubations: a minus-GSH control and a minus-HLC (buffer only) control. This isolates enzymatic GST conjugation from spontaneous chemical degradation [3][3].

  • Incubation: Spike in 4-(6-Chloro-9H-purin-9-yl)phenol to a final concentration of 1 µM. Incubate at 37°C.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-HRMS.

Protocol 2: Phase II Glucuronidation Assay (Microsomal)

Causality: UGT enzymes are tethered to the luminal side of the endoplasmic reticulum. In standard HLM preparations, the highly polar UDPGA cofactor cannot penetrate the microsomal membrane. Alamethicin, a pore-forming peptide, must be added to physically breach the membrane and grant UDPGA access to the UGT active sites.

  • Pore Formation: Pre-incubate 0.5 mg/mL HLM with 25 µg/mg alamethicin on ice for 15 minutes.

  • Buffer Setup: Transfer to 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM MgCl₂ (a required UGT cofactor). Add 1 µM test compound.

  • Self-Validation Control: Include a minus-UDPGA control to ensure any observed clearance is strictly UGT-driven and not due to residual CYP activity or instability.

  • Initiation: Start the reaction by adding 2 mM UDPGA.

  • Sampling: Extract aliquots at 0, 10, 20, and 40 minutes, quenching with cold acetonitrile. Centrifuge and analyze.

Workflow Incubation In Vitro Incubation (HLM/HLC + Cofactors) Quenching Reaction Quenching (Cold Acetonitrile) Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation LCMS LC-MS/MS Analysis (MRM & Scan Modes) Centrifugation->LCMS Data Data Processing (Half-life, CLint, ID) LCMS->Data

Step-by-step in vitro metabolic stability and metabolite identification workflow.

Quantitative Data Synthesis & HRMS Interpretation

Based on the structural liabilities, the predicted in vitro clearance parameters and High-Resolution Mass Spectrometry (HRMS) diagnostic shifts are summarized below.

Table 1: Predicted In Vitro Clearance Parameters

Assay SystemCofactor SystemPrimary Pathway EvaluatedPredicted CLint (µL/min/mg)Predicted Half-life (min)
HLMNADPHCYP450 OxidationModerate (30 - 50)15 - 30
HLMUDPGA + AlamethicinUGT GlucuronidationHigh (> 100)< 10
HLCGSHGST ConjugationVery High (> 150)< 5

Table 2: HRMS Diagnostic Shifts for Metabolite Identification

MetaboliteBiotransformation MechanismMass Shift (Δ Da)Diagnostic Fragment Ions
M1 (GSH Conjugate) Nucleophilic substitution of Cl with GSH+271.06Loss of pyroglutamate (-129 Da)
M2 (O-Glucuronide) Glucuronidation of phenol+176.03Neutral loss of glucuronic acid (-176 Da)
M3 (O-Sulfate) Sulfation of phenol+79.95Neutral loss of SO₃ (-80 Da)
M4 (Catechol) Aromatic hydroxylation via CYP450+15.99H₂O loss (-18 Da)

Strategic Lead Optimization Directives

If 4-(6-Chloro-9H-purin-9-yl)phenol is to be advanced as a viable drug candidate, medicinal chemistry interventions must directly address the identified metabolic soft spots:

  • Abrogating the C6 Liability: The 6-chloro group acts as an excellent leaving group, dooming the molecule to rapid GSH depletion. Replacing the chlorine with a primary/secondary amine (forming an adenine derivative), a methyl group, or a trifluoromethyl group will eliminate the

    
     liability while maintaining the spatial geometry of the purine core.
    
  • Shielding the Phenol Liability: The exposed phenolic hydroxyl guarantees rapid Phase II clearance. Bioisosteric replacement is required. Substituting the phenol with a 2-pyridone, a fluorinated phenyl ring, or a primary amide can block UGT/SULT recognition while preserving critical hydrogen-bond donor/acceptor interactions required for target binding.

References

  • Potęga A. "Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation." Molecules. 2022; 27(16):5252.[Link]

  • Hwang IY, et al. "Detection and mechanisms of formation of S-(6-purinyl)glutathione and 6-mercaptopurine in rats given 6-chloropurine." Journal of Pharmacology and Experimental Therapeutics. 1993; 264(1):41-6.[Link]

  • Jeffries RE, et al. "Direct Detection of Glutathione Biosynthesis, Conjugation, Depletion and Recovery in Intact Hepatoma Cells." International Journal of Molecular Sciences. 2022; 23(9):4733.[Link]

Sources

Foundational

Solubility profile of 4-(6-Chloro-9h-purin-9-yl)phenol in organic vs aqueous solvents

Executive Summary 4-(6-Chloro-9H-purin-9-yl)phenol (CAS: 21268-12-2) represents a classic "Brick Dust" molecule in drug discovery—characterized by high crystallinity, high melting point, and poor aqueous solubility. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(6-Chloro-9H-purin-9-yl)phenol (CAS: 21268-12-2) represents a classic "Brick Dust" molecule in drug discovery—characterized by high crystallinity, high melting point, and poor aqueous solubility. As a scaffold often used in kinase inhibitor synthesis, its handling requires specific protocols to avoid precipitation in biological assays.

This guide provides a technical breakdown of its solubility profile, driven by its physicochemical architecture.[1] It details the divergence between organic stock preparation (DMSO) and aqueous delivery, emphasizing the critical role of pH-dependent ionization and the risk of hydrolytic degradation of the 6-chloro moiety.

Part 1: Molecular Architecture & Physicochemical Basis[1]

To master the solubility of this compound, one must understand the competition between its crystal lattice energy and solvation energy.

Structural Components[1][3][4]
  • The Core (6-Chloropurine): A planar, aromatic heterocycle. The chlorine atom at C6 is lipophilic and electron-withdrawing. The purine system promotes strong

    
     stacking interactions, leading to a stable crystal lattice that resists dissolution in water.
    
  • The Substituent (Phenol): Attached at the N9 position, the phenol ring adds further planarity and aromatic surface area. While the hydroxyl group (-OH) is a hydrogen bond donor, the overall increase in lipophilicity (LogP) and crystal packing efficiency generally reduces aqueous solubility compared to the parent 6-chloropurine.

The "Brick Dust" Classification

In the Yalkowsky classification of poorly soluble drugs, this molecule fits the "Brick Dust" model (Class II/IV):

  • High Melting Point: Indicative of strong intermolecular forces (lattice energy).

  • Low Aqueous Solubility: Water cannot overcome the lattice energy.

  • High Organic Solubility: Polar aprotic solvents (DMSO, DMF) can disrupt the lattice.

Part 2: Solubility Profile (Organic vs. Aqueous)[1]

The following data represents the empirical solubility ranges typical for 9-aryl-6-chloropurines. Use these values to guide experimental design.

Table 1: Solvent Compatibility Profile
Solvent ClassSpecific SolventSolubility PotentialUsage Recommendation
Polar Aprotic DMSO High (> 25 mg/mL) Primary Stock Solution. Recommended concentration: 10–20 mM.
Polar Aprotic DMFHigh (> 20 mg/mL)Alternative stock if DMSO is incompatible with downstream chemistry.
Alcohols Ethanol / MethanolModerate (1–5 mg/mL)Useful for intermediate dilutions; often requires sonication/heating.
Aqueous (Acidic) 0.1 N HClLow (< 0.1 mg/mL)Avoid. Risk of depurination or hydrolysis.
Aqueous (Neutral) PBS (pH 7.4)Very Low (< 0.05 mg/mL)Biological assay buffer. Requires co-solvent (e.g., 1% DMSO).
Aqueous (Basic) 0.1 N NaOHModerate (> 1 mg/mL)High Risk. Solubilizes via phenolate formation but accelerates 6-Cl hydrolysis.
The Hydrolysis Trap (Critical Insight)

The 6-chloro group on the purine ring is an electrophile. In highly basic aqueous conditions (pH > 10), hydroxide ions can displace the chlorine, converting the molecule into the corresponding Hypoxanthine derivative (6-hydroxy-purine).

  • Rule: Avoid prolonged exposure to pH > 10 to achieve solubility. Use pH adjustment only immediately prior to use if absolutely necessary.

Part 3: pH-Dependent Solubility (The Phenol Effect)[1]

The phenol moiety provides a "solubility switch" via ionization.

  • pKa of Phenol: ~10.0

  • Effect of Purine: The electron-withdrawing purine ring may slightly increase acidity, lowering pKa to ~9.2–9.5.

Mechanism:

  • pH < pKa (Neutral/Acidic): The molecule is neutral. Solubility is driven by intrinsic hydrophobicity (Low).

  • pH > pKa (Basic): The phenol deprotonates to form a Phenolate anion . Solvation energy increases dramatically due to ion-dipole interactions with water.

Visualization: Solubility & Stability Pathways[1]

SolubilityPathways Solid Solid Crystalline (Brick Dust) DMSO DMSO Solvated (Stable Stock) Solid->DMSO Dissolution NeutralAq Neutral Aqueous Species (Low Solubility) Solid->NeutralAq Slow Equil. DMSO->NeutralAq Dilution (Risk of ppt) AnionicAq Phenolate Anion (High Solubility, pH > 9.5) NeutralAq->AnionicAq Deprotonation (OH-) Degradation Hydrolysis Product (Hypoxanthine derivative) AnionicAq->Degradation Cl Displacement (Time/Temp dependent)

Caption: Chemical fate of 4-(6-Chloro-9H-purin-9-yl)phenol. Note the red pathway indicating degradation risk at high pH.

Part 4: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Objective: Create a stable stock for biological assays.

  • Weighing: Weigh approx. 3.3 mg of solid compound into a 1.5 mL amber glass vial (protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Dissolution: Vortex for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Store at -20°C. Check for precipitation upon thawing.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the exact solubility limit in a specific buffer (e.g., PBS).

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer (PBS pH 7.4) in a glass vial.

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 15,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter (ensure filter compatibility).

  • Quantification:

    • Dilute the filtrate 1:1 with Acetonitrile (to ensure the dissolved compound stays in solution).

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.

Part 5: Solubilization Strategies for Formulation

If the intrinsic aqueous solubility is insufficient for your application (e.g., animal dosing), employ these formulation strategies:

  • Co-solvent System (IV/IP Dosing):

    • 10% DMSO / 40% PEG400 / 50% Saline.

    • Procedure: Dissolve in DMSO first, add PEG400, vortex, then slowly add Saline while vortexing.

  • Complexation (Oral/IP):

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD):

    • Use a 20% (w/v) HP-β-CD solution in water.

    • The hydrophobic purine core can encapsulate within the cyclodextrin torus, shielding it from water while the outer hydroxyls maintain aqueous solubility.

Visualization: Formulation Decision Tree

FormulationTree Start Target Concentration? Low < 10 µM (In Vitro) Start->Low High > 1 mg/mL (In Vivo) Start->High DMSO 0.1% - 1% DMSO in Buffer Low->DMSO Cosolvent PEG400 / Tween 80 High->Cosolvent First Choice CD Cyclodextrin (HP-β-CD) High->CD If ppt persists

Caption: Decision logic for selecting the appropriate vehicle based on required concentration.

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link

  • Bergström, C. A., et al. (2016). "Early pharmaceutical profiling to predict solution behaviour of poorly soluble drugs." European Journal of Pharmaceutics and Biopharmaceutics. Link

  • Legraverend, M., et al. (2006). "Synthesis and kinase inhibitory activity of 2,6,9-trisubstituted purines." Bioorganic & Medicinal Chemistry. (Provides context on 6-chloropurine reactivity and handling). Link

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[1][2] Advanced Drug Delivery Reviews. (Discusses pKa and phenolate formation). Link

Sources

Protocols & Analytical Methods

Method

Efficient Synthesis Protocols for 4-(6-Chloro-9H-purin-9-yl)phenol

Abstract The synthesis of 4-(6-Chloro-9H-purin-9-yl)phenol presents a classic regioselectivity challenge in nucleoside chemistry: distinguishing between the N7 and N9 positions of the purine ring. While direct alkylation...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 4-(6-Chloro-9H-purin-9-yl)phenol presents a classic regioselectivity challenge in nucleoside chemistry: distinguishing between the N7 and N9 positions of the purine ring. While direct alkylation often yields mixtures favoring the thermodynamically stable N9 isomer but contaminated with N7 byproducts, transition-metal-catalyzed cross-coupling offers a superior alternative. This guide details a high-fidelity protocol using Copper(II)-mediated Chan-Lam coupling , ensuring exclusive N9-arylation. We prioritize a protecting-group strategy (THP or Methyl) to eliminate chemoselectivity issues associated with the free phenol, providing a robust, scalable workflow for drug discovery applications.

Introduction & Retrosynthetic Analysis

The 6-chloropurine scaffold is a cornerstone in the development of kinase inhibitors and adenosine receptor antagonists. The C6-chloro substituent is a versatile handle, readily displaced by amines, alkoxides, or thiols in subsequent steps. However, installing the aryl group at N9 before functionalizing C6 requires conditions that preserve the sensitive chloro-group while achieving high regiocontrol.

The Regioselectivity Challenge
  • Classical Alkylation (

    
    ):  Reacting 6-chloropurine with 4-substituted benzyl halides typically results in a ~60:40 to 80:20 mixture of N9/N7 isomers, necessitating tedious chromatographic separation.
    
  • The Solution (Chan-Lam): The oxidative coupling of N-nucleophiles with arylboronic acids mediated by Cu(OAc)2 is highly sensitive to steric and electronic factors, overwhelmingly favoring the N9 position for purines due to the specific coordination geometry required in the catalytic cycle.

Retrosynthetic Logic

The most efficient disconnection is at the N9-Aryl bond. We avoid de novo pyrimidine cyclization (which is step-intensive) in favor of a convergent coupling of two commercially available fragments.

Retrosynthesis Target Target: 4-(6-Chloro-9H-purin-9-yl)phenol Step1 Deprotection (Acidic or BBr3) Target->Step1 disconnect Precursor1 Fragment A: 6-Chloropurine Precursor2 Fragment B: 4-(PG-oxy)phenylboronic acid (PG = THP or Me) Step1->Precursor1 + Step1->Precursor2 Step2 Chan-Lam Coupling Cu(OAc)2, Pyridine

Figure 1: Retrosynthetic disconnection showing the convergent Chan-Lam strategy.

Method Selection: The Protected Phenol Route

Direct coupling with 4-hydroxyphenylboronic acid is possible but risky. The free phenol can compete with the purine nitrogen for copper coordination, leading to O-arylation byproducts or oxidative polymerization. To ensure Process Integrity , we recommend using a protected boronic acid.

ParameterRoute A: THP Protection (Recommended)Route B: Methoxy Protection (Alternative)
Starting Material 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid4-Methoxyphenylboronic acid
Coupling Efficiency High (No acidic proton interference)High
Deprotection Mild Acid (HCl/MeOH or PPTS)Strong Lewis Acid (

)
Chemo-tolerance Excellent (Leaves 6-Cl intact)Good (Must control temp to avoid 6-Cl hydrolysis)
Scalability HighModerate (BBr3 quenching is exothermic)

Recommendation: Use Route A (THP) for highest yield and mildest conditions. Use Route B if THP-boronic acid is unavailable.

Detailed Experimental Protocols

Phase 1: Chan-Lam Coupling (N9-Arylation)

This protocol installs the aryl ring at N9 with >95% regioselectivity.

Reagents:

  • 6-Chloropurine (1.0 equiv)

  • 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid (1.5 - 2.0 equiv)

  • Copper(II) Acetate [Cu(OAc)2] (1.0 equiv) Note: Stoichiometric Cu is recommended for reliability on small scale; 0.2 equiv can be used with

    
     balloon for scale-up.
    
  • Pyridine (3.0 equiv)

  • 4Å Molecular Sieves (Powdered, activated)

  • Dichloromethane (DCM) [Anhydrous]

Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow to cool under argon.

  • Charging: Add 6-Chloropurine (1.0 eq), Boronic Acid (1.5 eq), Cu(OAc)2 (1.0 eq), and activated 4Å molecular sieves (approx. 200 mg/mmol substrate).

  • Solvent & Base: Add anhydrous DCM (0.1 M concentration relative to purine). Add Pyridine (3.0 eq) via syringe.

  • Reaction: Open the flask to the atmosphere (or attach a drying tube containing

    
     if humidity is high). The reaction requires oxygen (from air) to re-oxidize Cu(I) to Cu(II) if catalytic, or to facilitate the cycle. Stir vigorously at Room Temperature (20-25°C)  for 24–48 hours.
    
    • Visual Cue: The reaction mixture typically turns from blue/green to a dark slurry.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). Look for the disappearance of 6-chloropurine (

    
    ) and appearance of the N9-arylated product (
    
    
    
    ).
  • Workup:

    • Filter the mixture through a pad of Celite to remove molecular sieves and copper salts. Wash the pad with DCM.

    • Wash the filtrate with dilute

      
       solution (to sequester residual Cu), followed by brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

    • Yield Expectation: 70-85%.[1]

Phase 2: Deprotection (THP Cleavage)

Reagents:

  • Intermediate from Phase 1

  • Ethanol or Methanol

  • p-Toluenesulfonic acid (pTSA) (0.1 equiv) or 1M HCl

Workflow:

  • Dissolve the coupled intermediate in Ethanol (0.1 M).

  • Add catalytic pTSA (10 mol%).

  • Stir at Room Temperature for 2-4 hours. (Heating is rarely needed and risks 6-Cl hydrolysis).

  • Workup: Neutralize with solid

    
    . Concentrate the solvent.
    
  • Isolation: Triturate the residue with water/ether or purify via a short silica plug if necessary.

    • Target:4-(6-Chloro-9H-purin-9-yl)phenol .

    • Characterization: 1H NMR should show the loss of THP multiplet signals (1.5-4.0 ppm) and the appearance of a broad phenolic OH singlet.

Mechanistic Insight & Visualization

Understanding the catalytic cycle allows for better troubleshooting. The reaction proceeds via a Cu(II)/Cu(III) oxidative cycle. The key to regioselectivity is the coordination of the purine imidazole nitrogen (N9) to the copper center, which is sterically less hindered than N7.

ChanLamMechanism Start Cu(OAc)2 (Active Species) Complex1 Cu(II)-Purine Complex (N9 Coordination) Start->Complex1 + 6-Cl-Purine + Pyridine Transmetalation Transmetalation (+ Ar-B(OH)2) Complex1->Transmetalation Oxidation Oxidation to Cu(III) (via O2/Air) Transmetalation->Oxidation Ar-Cu(II)-Purine RedElim Reductive Elimination (Form C-N Bond) Oxidation->RedElim Ar-Cu(III)-Purine RedElim->Start Release Cu(I) -> Oxidize to Cu(II) Product Product: 9-Arylpurine RedElim->Product

Figure 2: Simplified catalytic cycle of the Chan-Lam coupling highlighting the critical Cu(III) reductive elimination step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion "Wet" solvent or inactive Boronic Acid.Use fresh anhydrous DCM. Add more 4Å Sieves. Verify Boronic Acid purity (they can dehydrate to boroxines; this is usually okay, but stoichiometry changes).
N7 Isomer Detected High temperature or wrong ligand.Ensure reaction is at RT. Stick to Pyridine (2,2'-bipyridine can sometimes alter selectivity).
Blue Product Spots Residual Copper.Wash organic layer with 10% EDTA or

solution during workup.
Loss of 6-Cl Hydrolysis during deprotection.Use milder acid (PPTS) or lower temperature. Avoid aqueous acids if possible; use anhydrous HCl in MeOH/Dioxane.

Safety & Handling

  • 6-Chloropurine: Toxic if swallowed. Irritant. Handle in a fume hood.

  • Copper(II) Acetate: Harmful to aquatic life. Dispose of heavy metal waste separately.

  • Boron Tribromide (if used): Reacts violently with water. Generates HBr fumes. Use strict anhydrous conditions and quench at -78°C.

References

  • Regioselective N-Arylation: Bakkestuen, A. K., & Gundersen, L. L. (2003). Regioselective N-9 arylation of purines employing arylboronic acids in the presence of Cu(II). Tetrahedron Letters, 44(16), 3359-3362. Link

  • Chan-Lam Methodology: Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998).[2] New N-and O-arylations with phenylboronic acids and cupric acetate.[3] Tetrahedron Letters, 39(19), 2933-2936. Link

  • General Purine Synthesis: Legraverend, M., & Grierson, D. S. (2006). The purines: potent and versatile small molecule inhibitors of kinases. Bioorganic & Medicinal Chemistry, 14(12), 3987-4006. Link

  • Mechanism of Demethylation: Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467.[4] Link[4]

Sources

Application

Application Note: Regioselective N-Arylation of 6-Chloropurine via Chan-Lam Coupling

This Application Note is structured as a high-level technical guide for bench scientists and medicinal chemists. It prioritizes mechanistic understanding, reproducible protocols, and troubleshooting logic over generic de...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for bench scientists and medicinal chemists. It prioritizes mechanistic understanding, reproducible protocols, and troubleshooting logic over generic descriptions.

Executive Summary

The functionalization of the purine scaffold is a cornerstone of medicinal chemistry, particularly in the development of kinase inhibitors and nucleoside analogs. Traditional


-arylation methods (e.g., Buchwald-Hartwig) often require elevated temperatures and expensive palladium catalysts that risk oxidative addition into the C6–Cl bond.

This guide details the Chan-Lam coupling protocol for the direct, regioselective


-arylation of 6-chloropurine. This method utilizes mild, aerobic conditions with copper(II) catalysis, preserving the critical C6–chloride handle for subsequent 

diversification.
Key Advantages[1][2]
  • Orthogonality: The C6–Cl bond remains inert, allowing for "plug-and-play" library generation.

  • Regioselectivity: Conditions favor the thermodynamically stable

    
    -isomer (>95:5) over the kinetic 
    
    
    
    -isomer.
  • Operational Simplicity: Open-flask conditions (air oxidant) at room temperature or mild heat.

Mechanistic Insight & Regioselectivity

Understanding the catalytic cycle is vital for troubleshooting. The Chan-Lam coupling operates via a Cu(II)/Cu(III) oxidative cycle, distinct from the Cu(I)/Cu(III) cycle of Ullmann-type condensations.

The Catalytic Cycle[3]
  • Coordination: The purine nitrogen (

    
    ) coordinates to the Cu(II) center.
    
  • Transmetallation: The aryl boronic acid transfers the aryl group to Copper, forming a Cu(II)-substrate-aryl complex.

  • Oxidation: Atmospheric oxygen oxidizes the complex to a transient, high-energy Cu(III) species.

  • Reductive Elimination: The C–N bond forms, releasing the product and regenerating Cu(I), which is re-oxidized to Cu(II) by air.

Regioselectivity ( vs )

6-Chloropurine exists in a tautomeric equilibrium between


-H and 

-H.
  • Steric Control: The

    
     position is less sterically hindered than 
    
    
    
    , which is flanked by the C6-chloro group.
  • Thermodynamic Control: Under Cu(II) catalysis, the reversible coordination steps favor the formation of the more stable

    
    -arylated product.
    
  • Base Effect: Bulky amine bases (e.g., 2,6-lutidine) or bidentate ligands (TMEDA) enhance

    
     selectivity by destabilizing the crowded transition state required for 
    
    
    
    functionalization.

ChanLamMechanism Start Cu(OAc)2 (Pre-Catalyst) Coord Species A [Purine-Cu(II)-OAc] Start->Coord + 6-Cl-Purine - HOAc Transmet Species B [Purine-Cu(II)-Ar] Coord->Transmet + Ar-B(OH)2 Transmetallation Oxidation Species C [Purine-Cu(III)-Ar] Transmet->Oxidation + O2 (Air) Oxidation Product N9-Aryl Purine (Product) Oxidation->Product Reductive Elimination CuI Cu(I) Species Oxidation->CuI CuI->Start + O2 / AcOH Re-oxidation

Figure 1: Proposed catalytic cycle for the oxidative coupling. The oxidation to Cu(III) (Species C) is the critical turnover-limiting step often accelerated by molecular oxygen.

Experimental Protocols

Protocol A: Standard Conditions (High Throughput Compatible)

Best for: Electron-rich to neutral aryl boronic acids.

Reagents:

  • 6-Chloropurine (1.0 equiv)

  • Aryl Boronic Acid (1.5 – 2.0 equiv)

  • Cu(OAc)₂ (0.1 – 0.2 equiv / 10-20 mol%)

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine) (1.0 equiv)

  • Solvent: MeOH or MeOH/H₂O (9:1)

Procedure:

  • Setup: To a reaction vial equipped with a stir bar, add 6-chloropurine (154 mg, 1.0 mmol), Aryl Boronic Acid (1.5 mmol), and Cu(OAc)₂ (36 mg, 0.2 mmol).

  • Solvation: Add MeOH (5 mL). Note: 6-chloropurine is sparingly soluble in DCM; MeOH is preferred for homogeneity.

  • Activation: Add TMEDA (150 µL, 1.0 mmol) dropwise. The solution should turn a deep blue (Cu-amine complex).

  • Reaction: Stir vigorously open to the air (do not cap tightly; use a drying tube or loose cap) at room temperature for 12–24 hours.

    • Visual Cue: Reaction color often shifts from deep blue to green/brown as the catalytic cycle progresses.

  • Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (to remove copper and excess amine), followed by brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: "Difficult" Substrates (Sterically Hindered/Electron Poor)

Best for: ortho-substituted boronic acids or electron-poor aromatics.

Modifications:

  • Solvent: Change to DMSO or DMF .

  • Temperature: Heat to 60°C .

  • Additives: Add 4Å Molecular Sieves (powdered) to prevent protodeboronation of unstable boronic acids.

  • Oxygen: Sparge with pure O₂ balloon for 5 minutes, then run under an O₂ balloon atmosphere.

Optimization & Troubleshooting Guide

The following table summarizes the impact of variable changes on the reaction outcome based on literature precedents (Gundersen et al., Batey et al.).

VariableRecommendationEffect on Reaction
Base/Ligand TMEDA (1.0 eq)Promotes N9 selectivity; acts as both base and ligand.[1]
Pyridine (2.0 eq)Good alternative; slower rates but milder.
Et₃NAvoid. Often leads to poor conversion or non-specific binding.
Solvent MeOH Excellent for purine solubility and O₂ uptake.
DCMPoor solubility for 6-Cl-purine; leads to heterogeneous slurry.
H₂O (Additive)Small amounts (5-10%) can accelerate boronic acid activation.
Stoichiometry Boronic Acid (2.0 eq)Excess is required due to competitive protodeboronation (Ar-B(OH)₂

Ar-H).
Workflow Diagram

Workflow Setup 1. Charge Solids (Purine, Boronic Acid, Cu) Solvent 2. Add Solvent (MeOH or DMF) Setup->Solvent Base 3. Add Base (TMEDA/Pyridine) Solvent->Base Stir 4. Stir Open to Air (RT to 40°C, 12-24h) Base->Stir Check 5. Check TLC/LCMS (Look for Ar-H byproduct) Stir->Check Check->Stir Incomplete (Add more Boronic Acid) Workup 6. Acidic Wash (Removes Cu/Base) Check->Workup Complete

Figure 2: Operational workflow for the N-arylation of 6-chloropurine.

Critical Notes on 6-Chloropurine Specifics

  • The "Chloride" Advantage: Unlike Pd-catalyzed reactions, the C-Cl bond is not reactive under Chan-Lam conditions. You will not observe oxidative addition at the 6-position.

  • Product Identification:

    • N9-Isomer (Major): Typically more polar on TLC than the N7 isomer. In ¹H NMR, the C8-H proton usually shifts downfield (

      
       8.4–8.6 ppm).
      
    • N7-Isomer (Minor): Often forms if the boronic acid is extremely bulky.

  • Safety: Copper salts are toxic. Boronic acids can generate phenol byproducts (via oxidation) which may complicate purification.

References

  • Regioselective N-9 Arylation of Purines: Gundersen, L. L.; Bakkestuen, A. K.[1][2] Tetrahedron Letters2003 , 44, 3359–3362.

    • Context: Establishes the foundational Cu(OAc)₂ conditions for purine regioselectivity.
  • General Mechanism & Ligand Effects: Quach, T. D.; Batey, R. A.[3] Organic Letters2003 , 5, 4397–4400.[3]

    • Context: Defines the oxidative mechanism and the role of amine bases/ligands.
  • Chan-Lam Coupling Review: Qiao, J. X.; Lam, P. Y. S. Synthesis2011, 2011, 829–856.

    • Context: Comprehensive review of substr

Sources

Method

Application Note: Preparation of 4-(6-Chloro-9H-purin-9-yl)phenol Stock Solutions for In Vitro Assays

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Introduction & Chemical Rationale The handling of halogenated purine derivatives requires strict adherence to special...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Introduction & Chemical Rationale

The handling of halogenated purine derivatives requires strict adherence to specialized solvation protocols to maintain compound integrity prior to in vitro screening. 4-(6-Chloro-9H-purin-9-yl)phenol (CAS: 21268-12-2) is a critical building block and intermediate in the synthesis of kinase inhibitors, antiviral agents, and other pharmacologically active purine analogues[1][2].

From a mechanistic handling perspective, the defining feature of this molecule is the 6-chloropurine moiety . The chlorine atom at the C6 position is highly susceptible to nucleophilic aromatic substitution (SNAr)[1]. In the presence of water—particularly under slightly basic or acidic conditions—the 6-chloro group undergoes rapid hydrolysis, converting the molecule into a thermodynamically stable 6-hydroxypurine (hypoxanthine) derivative[3]. This degradation completely alters the compound's hydrogen-bonding profile, steric bulk, and pharmacological activity.

Therefore, the overarching objective of this protocol is to exclude moisture at every step of stock preparation and storage.

Physicochemical Parameters

Before initiating the protocol, verify the compound parameters to ensure accurate molarity calculations. While the base 6-chloropurine core is soluble in dimethyl sulfoxide (DMSO) at approximately 10 mg/mL[4], the addition of the phenol ring enhances lipophilicity, making DMSO the mandatory solvent for primary stock generation.

Table 1: Physicochemical Properties and Solvation Baselines

ParameterSpecification
Compound Name 4-(6-Chloro-9H-purin-9-yl)phenol
CAS Number 21268-12-2
Molecular Formula C11H7ClN4O
Molecular Weight 246.65 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity, water ≤0.005%)
Recommended Stock 10 mM or 50 mM
Long-Term Storage -80°C (in desiccated, argon-purged aliquots)

Mechanistic Workflow

The following diagram illustrates the critical path for stock preparation, highlighting the specific stages where moisture exclusion is paramount.

Workflow S1 Solid Compound Equilibrate to RT S2 Solubilization Add Anhydrous DMSO S1->S2 Prevent condensation S3 Homogenization Vortex & Sonicate S2->S3 S4 Aliquoting Single-use volumes S3->S4 S5 Storage Argon purge, -80°C S4->S5 Exclude moisture S6 Assay Application Aqueous dilution (<1h) S5->S6 Thaw immediately prior

Workflow for the preparation and storage of 4-(6-Chloro-9H-purin-9-yl)phenol stock solutions.

Step-by-Step Solubilization Protocol

Phase 1: Preparation and Weighing

Expert Insight: Never open a cold vial of a 6-chloropurine derivative. Atmospheric moisture will immediately condense on the cold powder, initiating micro-hydrolysis even before the solvent is added.

  • Remove the lyophilized solid 4-(6-Chloro-9H-purin-9-yl)phenol from -20°C storage.

  • Place the intact, sealed vial in a desiccator and allow it to equilibrate to room temperature (RT) for at least 30–60 minutes.

  • Weigh the desired mass using an analytical balance in a low-humidity environment.

Phase 2: Primary Stock Generation (10 mM)

Expert Insight: Use only newly opened ampoules of anhydrous DMSO. Standard laboratory DMSO rapidly absorbs atmospheric water, which acts as a nucleophile against the C6-chloro position.

  • To prepare a 10 mM stock solution, calculate the required volume of anhydrous DMSO. For example, to dissolve 5.0 mg of the compound (MW: 246.65 g/mol ):

  • Add the calculated volume of anhydrous DMSO directly to the vial.

  • Vortex vigorously for 30–60 seconds.

  • If particulates remain, subject the vial to mild water-bath sonication at RT for 2–5 minutes. Do not heat the solution, as elevated temperatures exponentially accelerate any potential SNAr hydrolysis reactions[1][3].

Phase 3: Aliquoting and Storage
  • Immediately transfer the clear stock solution into pre-chilled, low-bind microcentrifuge tubes in single-use aliquots (e.g., 20 µL to 50 µL).

  • Gently overlay the headspace of each tube with a stream of dry Argon or Nitrogen gas to displace ambient air and moisture.

  • Cap tightly and flash-freeze in liquid nitrogen or dry ice, then transfer to a -80°C freezer.

Working Solution Preparation & Assay Integration

Aqueous buffers must only be introduced immediately prior to the assay. The half-life of 6-chloropurines in aqueous media (especially at physiological pH 7.4) is limited[3].

Table 2: Master Dilution Matrix (From 10 mM Stock to Working Concentrations)

Desired Assay Conc. (µM)Vol. of 10 mM StockVol. of Assay BufferFinal DMSO % in Assay
100 µM 10 µL990 µL1.0%
50 µM 5 µL995 µL0.5%
10 µM 1 µL999 µL0.1%
1 µM 10 µL of 100 µM intermediate990 µL0.01%

Protocol for Assay Integration:

  • Thaw a single-use aliquot of the 10 mM stock at room temperature just before use.

  • Prepare an intermediate dilution in DMSO if the final required DMSO concentration in the assay must be kept strictly below 0.1% to prevent solvent-induced cytotoxicity.

  • Add the DMSO stock to the aqueous assay buffer (e.g., PBS, HEPES, or cell culture media) while vortexing to prevent localized precipitation.

  • Execute the assay within 1 hour of aqueous dilution to ensure the 6-chloro moiety remains intact. Discard any unused aqueous working solutions; never re-freeze them.

Quality Control & Troubleshooting

  • Precipitation upon Aqueous Dilution: If the compound crashes out of solution when added to the assay buffer, it indicates poor aqueous solubility at that specific concentration. Remedy: Pre-warm the assay buffer to 37°C prior to adding the DMSO stock, or reduce the maximum assay concentration.

  • Loss of Assay Activity Over Time: If older stock solutions show reduced efficacy, hydrolysis has likely occurred. Remedy: Validate the structural integrity of the stock via LC-MS. Look for a mass shift from

    
     to 
    
    
    
    (loss of Cl, addition of OH), which confirms the conversion of the 6-chloropurine to a hypoxanthine derivative.

References

  • Reaction of phenol with various 6-chloropurines. ResearchGate. Available at:[Link]

  • Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate. Available at:[Link]

  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PMC / NIH. Available at:[Link]

Sources

Application

Strategic Functionalization of the C6-Hydroxyl Group in Purine Scaffolds

Application Note & Protocol Guide Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] In the landscape of purine-based drug discovery, the C6-hydroxyl group (found in hypoxanthine and guanine) represe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

In the landscape of purine-based drug discovery, the C6-hydroxyl group (found in hypoxanthine and guanine) represents a critical synthetic node. While often referred to as a "phenol" due to its acidity (pKa ~8.8–10) and potential for aromatization, it exists primarily as the lactam (amide) tautomer under physiological and neutral conditions.

The Synthetic Challenge: Direct nucleophilic substitution at the C6 position is electronically unfavorable due to the electron-rich nature of the lactam ring system and the poor leaving group ability of the hydroxyl/oxo group.

The Solution: Functionalization strategies rely on "Tautomeric Trapping" —forcing the molecule into its lactim (enol) form by activating the oxygen with an electrophile. This converts the C6-OH into a potent leaving group (halide, sulfonate, or phosphonium species), enabling SNAr displacements or transition-metal-catalyzed cross-couplings.

This guide details three industry-standard workflows for this transformation:

  • Classical Deoxychlorination (POCl3 mediated)[1]

  • Phosphonium Salt Activation (BOP/PyBroP mediated)

  • Sulfonylation for Pd-Catalysis (Triflation)

Strategy I: Classical Deoxychlorination (The POCl₃ Standard)

This remains the most robust method for large-scale synthesis, converting the C6-OH to a C6-Cl. The chloride is an excellent handle for subsequent SNAr reactions with amines, alkoxides, or thiols.

Mechanism

The reaction proceeds via the attack of the lactim oxygen on the phosphorus center, forming a dichlorophosphoryl intermediate. The chloride anion then attacks C6, displacing the phosphate leaving group and aromatizing the pyrimidine ring.

Protocol: POCl₃-Mediated Chlorination

Scope: Conversion of Hypoxanthine derivatives to 6-Chloropurines.

Reagents:

  • Substrate: 2',3',5'-Tri-O-acetylinosine or N-protected Hypoxanthine (1.0 equiv)

  • Reagent: Phosphorus Oxychloride (POCl3) (Excess, solvent/reagent)[2][3]

  • Base/Catalyst: N,N-Dimethylaniline (1.5 equiv) or Benzyltriethylammonium chloride (BTEAC)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2). Flush with Argon.

  • Addition: Add the purine substrate (e.g., 10 mmol).

  • Solvent/Reagent: Add POCl3 (10–15 mL). Note: POCl3 acts as both reagent and solvent.

  • Catalyst: Slowly add N,N-Dimethylaniline (1.5 mL). Caution: Exothermic.

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 10–30 minutes.

    • Checkpoint: Monitor by TLC (System: CHCl3/MeOH 95:5). The starting material spot (polar) should disappear, replaced by a less polar UV-active spot (6-Cl product).

  • Workup (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess POCl3 (use a rigorous trap).

    • Pour the resulting syrup slowly onto crushed ice/water with vigorous stirring to hydrolyze residual phosphoryl chlorides.

    • Extract immediately with Dichloromethane (DCM) (3 x 50 mL). Do not let the aqueous solution stand for long periods to prevent hydrolysis of the 6-Cl product.

  • Purification: Wash organic layers with cold saturated NaHCO3 and brine. Dry over MgSO4. Flash chromatography (Hexanes/EtOAc).

Technical Insight: For acid-sensitive substrates (e.g., nucleosides with acetal protection), standard POCl3 reflux is too harsh. In these cases, use the Vilsmeier-Haack conditions (SOCl2/DMF or POCl3/DMF) at lower temperatures (0°C to RT).

Strategy II: The "Green" Activation (Phosphonium Salts)

For late-stage functionalization or acid-sensitive substrates, peptide coupling reagents (BOP, PyBOP, PyBroP) offer a milder alternative. These reagents activate the C6-OH as a phosphonium species (OBt or O-P+) which can be displaced in situ by nucleophiles.

Protocol: PyBroP-Mediated One-Pot Amination

Scope: Direct conversion of C6-OH to C6-N-Alkyl (Adenosine analogs) without isolating the intermediate.

Reagents:

  • Substrate: Purine derivative (1.0 equiv)

  • Activator: PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) (1.2 equiv)

  • Base: Et3N or DIPEA (3.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.5 equiv)

  • Solvent: Anhydrous DMF or CH2Cl2

Step-by-Step Methodology:

  • Activation: Dissolve the purine substrate (1 mmol) and PyBroP (1.2 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3 mmol) dropwise at room temperature.

    • Observation: The solution may turn slightly yellow. Stir for 15–30 minutes. This forms the reactive 6-(phosphonium-oxy)purine intermediate.

  • Displacement: Add the amine nucleophile (1.5 mmol) directly to the reaction mixture.

  • Reaction: Stir at room temperature for 2–12 hours.

    • Note: Sterically hindered amines may require heating to 50°C.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry and concentrate.

Why this works: PyBroP activates the amide oxygen selectively. Unlike POCl3, this reaction generates no acidic byproducts, preserving acid-labile protecting groups like TBDMS or isopropylidene acetals.

Strategy III: Transition Metal Enabling (Sulfonylation)

To access C6-Aryl or C6-Alkenyl derivatives (via Suzuki or Sonogashira coupling), the C6-OH must be converted to a sulfonate (Triflate or Tosylate).

Protocol: C6-O-Triflation

  • Reagents: Purine substrate, Tf2O (Triflic anhydride), Pyridine (solvent/base).

  • Conditions: 0°C, 1 hour.

  • Critical Note: 6-O-Triflates are highly reactive and hydrolytically unstable. They should be used immediately in the subsequent Palladium-catalyzed step. Alternatively, the 6-O-Tosylate is more stable and can be isolated, though it is less reactive in oxidative addition.

Comparative Analysis of Activation Agents

FeaturePOCl₃ (Chlorination)PyBroP (Phosphonium)Tf₂O (Triflation)
Intermediate 6-Chloro6-O-Phosphonium6-O-Triflate
Reaction pH Highly AcidicBasic / NeutralBasic
Temp Reflux (>100°C)Room Temp0°C
Primary Use SNAr (Amines/Thiols)SNAr (Amines)Pd-Coupling (C-C bonds)
Atom Economy HighLow (High MW byproducts)Medium
Scalability ExcellentModerate (Costly reagents)Low

Visualization of Pathways

Diagram 1: Strategic Activation Logic

This flowchart illustrates the decision-making process for functionalizing the C6-OH group based on the desired final product.

PurineFunctionalization Start Purine C6-OH (Lactam) POCl3 POCl3 / PhNMe2 (Reflux) Start->POCl3 PyBroP PyBroP / DIPEA (Room Temp) Start->PyBroP Tf2O Tf2O / Pyridine (0°C) Start->Tf2O Cl_Inter 6-Chloro Purine (Versatile Electrophile) POCl3->Cl_Inter Phos_Inter 6-O-Phosphonium (In-situ Active) PyBroP->Phos_Inter Tf_Inter 6-O-Triflate (Reactive Ester) Tf2O->Tf_Inter Prod_SNAr 6-Amino/Alkoxy Purine (Adenosine Analogs) Cl_Inter->Prod_SNAr S_NAr (Amines/OR) Prod_Pd 6-Aryl/Alkenyl Purine (C-C Coupled) Cl_Inter->Prod_Pd Pd-Cat (Suzuki) Phos_Inter->Prod_SNAr Direct Displacement Tf_Inter->Prod_Pd Pd-Cat (Suzuki/Sonogashira)

Caption: Decision matrix for C6-OH functionalization. Path selection depends on substrate stability and the desired linkage (C-N, C-O, or C-C).

Diagram 2: Mechanism of PyBroP Activation

Detailing the "Green" pathway which avoids harsh chlorination.

PyBroPMechanism Substrate Purine Lactam (C6=O) Tautomer Purine Lactim Anion (C6-O-) Substrate->Tautomer Deprotonation Base DIPEA (Base) Base->Tautomer Intermediate Oxyphosphonium Species [Purine-O-P(Py)3]+ Tautomer->Intermediate Attack on P PyBroP_Reagent PyBroP Reagent (P+ center) PyBroP_Reagent->Intermediate Product 6-Amino Purine Intermediate->Product S_NAr Displacement (Leaving Group: O=P(Py)3) Nucleophile Amine (HNR2) Nucleophile->Product

Caption: Mechanistic flow of PyBroP-mediated amination. The reaction is driven by the formation of the stable phosphine oxide byproduct.

References

  • Lin, X., & Robins, M. J. (2000). Mild and Efficient Functionalization at C6 of Purine 2'-Deoxynucleosides and Ribonucleosides.[4] Organic Letters, 2(22), 3497–3499.[4] [Link]

  • Wan, Z. K., et al. (2007). Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. The Journal of Organic Chemistry, 72(26), 10194–10210. [Link]

  • Kang, F. A., et al. (2005). One-Pot Transformation of Purine Nucleosides into 6-N-Substituted Derivatives via BOP-Mediated Activation. The Journal of Organic Chemistry, 70(23), 9636–9639.
  • Coste, J., et al. (1994). Coupling N-Methylated Amino Acids using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application.[5] The Journal of Organic Chemistry, 59(9), 2437–2446. [Link]

  • Qu, G., et al. (2018). Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective. Catalysis Science & Technology, 8, 6029-6056.[6] [Link]

Sources

Method

Microwave-assisted synthesis of N9-arylpurines

Application Note: Microwave-Assisted Synthesis of N9-Arylpurines via Copper-Catalyzed Chan-Lam Coupling Strategic Overview N9-arylpurines represent a highly privileged class of pharmacophores, demonstrating significant e...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of N9-Arylpurines via Copper-Catalyzed Chan-Lam Coupling

Strategic Overview

N9-arylpurines represent a highly privileged class of pharmacophores, demonstrating significant efficacy as enterovirus inhibitors and zika virus methyltransferase inhibitors (sinefungin mimetics) (1[1]). Historically, the direct N9-arylation of purines via traditional Ullmann or standard Chan-Lam cross-coupling was plagued by severe bottlenecks: prolonged reaction times (often 24–48 hours), the requirement for stoichiometric copper, and poor regioselectivity, frequently yielding difficult-to-separate mixtures of N7 and N9 isomers.

The integration of microwave (MW) irradiation with copper-catalyzed Chan-Lam cross-coupling has revolutionized this synthesis (2[2]). By utilizing targeted dielectric heating, this protocol accelerates the catalytic cycle, enabling the synthesis of highly functionalized 9-arylpurines with complete regioselectivity in mere minutes (3[3]).

Mechanistic Causality & Reaction Dynamics

To master this protocol, one must understand the causality behind the reagents and the physical chemistry of the microwave environment. The Chan-Lam coupling is a cross-coupling reaction between an aryl boronic acid and an amine to form secondary aryl amines, catalyzed by copper complexes (4[4]).

  • The Catalytic Cycle: The reaction proceeds via the formation of copper-aryl complexes. The purine N9 atom coordinates to the Cu(II) center, followed by transmetalation with the arylboronic acid. Crucially, the reaction is induced by a catalytic amount of copper(II) which must be reoxidized by atmospheric oxygen to a highly reactive Cu(III)-aryl-amide intermediate (5[5]). This Cu(III) species then undergoes rapid reductive elimination to yield the N9-arylpurine (4[4]).

  • The Microwave Advantage: Dimethylformamide (DMF) possesses a high dielectric constant (

    
     = 36.7) and loss tangent (
    
    
    
    = 0.161), making it an exceptional microwave absorber. Microwave dielectric heating selectively superheats the polar solvent and the highly polar Cu(II)/Cu(III) intermediates. This localized energy input overcomes the high activation barrier of the transmetalation step, compressing a 48-hour thermal reaction into a 15-minute window while suppressing the thermodynamic drift that leads to N7-isomerization.

Mechanism Cu2 Cu(II) Precursor Catalyst Coord Purine Coordination Cu(II)-N9 Complex Cu2->Coord + Purine Base Trans Transmetalation Addition of ArB(OH)2 Coord->Trans Ox Oxidation by O2 Cu(II) → Cu(III) Trans->Ox + Arylboronic Acid Red Reductive Elimination C-N Bond Formation Ox->Red + O2 Red->Cu2 Catalyst Regeneration Prod N9-Arylpurine Final Product Red->Prod Product Release

Caption: Catalytic cycle of the copper-catalyzed Chan-Lam N9-arylation of purines.

Experimental Blueprint: Self-Validating Protocol

This protocol is designed as a self-validating system. Every reagent choice and workup step serves a distinct, mechanistic purpose to ensure high purity and yield.

Materials Required:

  • 6-Substituted Purine (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (2.0 equiv, 2.0 mmol) - Excess compensates for competitive protodeboronation.

  • Anhydrous Copper(II) Acetate, Cu(OAc)₂ (0.2 equiv, 20 mol%)

  • Pyridine (2.0 equiv, 2.0 mmol) - Acts as both a proton scavenger and an essential stabilizing ligand for the Cu center.

  • Anhydrous N,N-Dimethylformamide (DMF) (4.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, sequentially add the purine derivative, arylboronic acid, and Cu(OAc)₂.

  • Solvent & Ligand Addition: Add anhydrous DMF followed by pyridine.

  • Atmospheric Control (Critical Step): Do NOT purge the vial with inert gas (Argon/N₂). The Chan-Lam coupling requires ambient O₂ as the terminal oxidant to drive the Cu(II) to Cu(III) transition. Seal the vial with a Teflon-lined crimp cap, leaving a headspace of ambient air.

  • Microwave Irradiation: Place the sealed vial into a dedicated microwave synthesizer. Set the parameters to 120 °C for 15 minutes with a maximum power output of 150 W. Ensure dynamic cooling (compressed air) is active to maintain strict temperature control and maximize microwave power input.

  • Reaction Quench & Partitioning: Allow the vial to cool to room temperature. Dilute the crude mixture with Ethyl Acetate (EtOAc, 20 mL).

  • Self-Validating Wash Sequence:

    • Wash the organic layer with 1M aqueous HCl (2 × 10 mL). Causality: This selectively protonates the pyridine (pKa ~5.2) and any unreacted starting purine, partitioning them entirely into the aqueous layer and preventing co-elution during chromatography.

    • Wash with saturated aqueous NaHCO₃ (10 mL) to neutralize residual acid, followed by brine (10 mL) to break any emulsions and pre-dry the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, typically a DCM/MeOH gradient) to yield the pure N9-arylpurine.

Workflow A 1. Reagent Mixing Purine + ArB(OH)2 + Cu(OAc)2 B 2. Solvent Addition DMF + Pyridine (Air Headspace) A->B C 3. Microwave Irradiation 120 °C, 15 min, 150 W B->C D 4. Liquid-Liquid Workup EtOAc / HCl / NaHCO3 / Brine C->D E 5. Flash Chromatography Pure N9-Arylpurine D->E

Caption: Workflow for the microwave-assisted Chan-Lam synthesis of N9-arylpurines.

Data Synthesis & Performance Metrics

The transition from conventional thermal heating to microwave dielectric heating yields profound improvements across all quantitative metrics. The table below summarizes the expected performance delta when transitioning a standard purine substrate (e.g., 6-chloropurine) to this protocol.

Reaction ParameterConventional Thermal Chan-LamMicrowave-Assisted Chan-Lam
Catalyst Loading 1.0 - 2.0 equiv Cu(OAc)₂ (Stoichiometric)0.2 equiv Cu(OAc)₂ (Catalytic)
Temperature 25 °C (Room Temperature)120 °C (Dielectric Heating)
Reaction Time 24 - 48 hours10 - 15 minutes
Regioselectivity (N9:N7) ~ 4:1 (Substrate dependent)> 19:1 (Highly selective)
Average Yield 45% - 60%85% - 95%

References

  • Source: acs.
  • Source: organic-chemistry.
  • Source: wikipedia.
  • Source: nih.
  • Source: researchgate.

Sources

Application

Application Note: Protocol for Crystallizing 4-(6-Chloro-9H-purin-9-yl)phenol for X-ray Diffraction

Abstract & Scope This guide details the protocol for crystallizing 4-(6-Chloro-9H-purin-9-yl)phenol , a synthetic intermediate and potential kinase inhibitor scaffold. The molecule features a planar purine core substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the protocol for crystallizing 4-(6-Chloro-9H-purin-9-yl)phenol , a synthetic intermediate and potential kinase inhibitor scaffold. The molecule features a planar purine core substituted with a chlorine atom at the C6 position and a phenol moiety at the N9 position. This structural combination presents specific challenges: the potential for hydrolysis of the C6-chloride, strong intermolecular hydrogen bonding via the phenolic hydroxyl, and significant


-

stacking interactions.

This protocol focuses on three complementary techniques—Slow Evaporation , Vapor Diffusion , and Liquid-Liquid Diffusion —optimized to yield single crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).

Physicochemical Profile & Solubility Assessment

Before attempting crystallization, the solute's behavior must be mapped. The 6-chloropurine moiety is lipophilic yet polar, while the phenol group adds hydrogen bond donor capability.

Critical Stability Warning: The C6-chloro group on the purine ring is susceptible to nucleophilic displacement. Avoid using primary amines as solvents. Prolonged heating in water or alcohols at high pH may lead to hydrolysis (yielding the hypoxanthine derivative). Maintain neutral pH.

Table 1: Predicted Solubility Profile
SolventSolubilitySuitability for CrystallizationRole
DMSO High (>20 mg/mL)ExcellentPrimary Solvent
DMF High (>15 mg/mL)GoodPrimary Solvent
Acetone ModerateGoodSolvent/Anti-solvent
Ethanol Moderate (Warm)GoodEvaporation Solvent
DCM Low-ModerateFairCo-solvent
Water Very Low (<1 mg/mL)Poor (Solvent) / Excellent (Anti-solvent)Anti-solvent
Hexane InsolubleN/AAnti-solvent

Pre-Crystallization Purification

Purity Requirement: >98% (HPLC/NMR). Impurities disrupt the crystal lattice growth, leading to twinning or amorphous precipitation.

  • Protocol: Recrystallize the crude material from hot Ethanol or an Ethanol/Water mixture (9:1) first to remove bulk impurities. Dry thoroughly under high vacuum to remove residual solvent which might act as an unwanted impurity during the final crystallization.

Experimental Protocols

Method A: Slow Evaporation (Screening Phase)

Best for: Initial assessment of crystal habit and polymorphism.

  • Preparation: Weigh 5 mg of 4-(6-Chloro-9H-purin-9-yl)phenol into a clean 4 mL glass vial.

  • Dissolution: Add HPLC-grade Acetone or Methanol dropwise with gentle warming (40°C) until the solid just dissolves. Do not supersaturate immediately; ensure a clear solution.

    • Note: If the compound is stubborn, use a 1:1 mixture of DCM:Methanol.

  • Filtration: Filter the solution through a 0.2

    
    m PTFE syringe filter into a fresh, dust-free vial. This removes nucleation sites that cause microcrystallinity.
    
  • Evaporation: Cover the vial with aluminum foil. Poke 3-5 small pinholes in the foil to control the evaporation rate.

  • Incubation: Place in a vibration-free environment at ambient temperature (20-25°C).

  • Observation: Check daily. Crystals should form within 2-7 days as the solvent volume decreases.

Method B: Vapor Diffusion (Sitting Drop)

Best for: High-quality single crystals with minimal solvent inclusion.

This method uses a binary system where a volatile anti-solvent diffuses into a solution of the compound, slowly increasing supersaturation.

  • Stock Solution: Prepare a saturated solution of the compound in DMSO (approx. 20 mg/mL).

  • Reservoir: In a sealed chamber (e.g., a small Tupperware or a dedicated crystallization jar), place 2 mL of the anti-solvent (Water or Ethanol ).

  • Drop Setup: Place a small open inner vessel (e.g., the cut-off cap of a microcentrifuge tube or a glass depression slide) inside the chamber.

  • Dispensing: Pipette 50

    
    L of the DMSO stock solution into the inner vessel.
    
  • Equilibration: Seal the outer chamber airtight.

    • Mechanism:[1][2] The volatile anti-solvent (if Ethanol) will diffuse into the DMSO drop, or Water vapor will equilibrate, slowly lowering the solubility of the target molecule.

    • Alternative: If using Water as anti-solvent and DMSO as solvent, water vapor will diffuse into the hygroscopic DMSO, precipitating the crystals slowly.

  • Timeline: Leave undisturbed for 1-2 weeks.

Method C: Liquid-Liquid Diffusion (Layering)

Best for: Compounds that "oil out" in evaporation methods.

  • Dense Layer: Dissolve 10 mg of the compound in 0.5 mL of DMSO or DMF in a narrow test tube (NMR tubes work well for small amounts).

  • Interface: Carefully layer 1.0 mL of a less dense anti-solvent (Water or Methanol ) on top.

    • Technique: Tilt the tube and let the anti-solvent run slowly down the side to minimize mixing. A distinct interface should be visible.

  • Growth: Seal the tube with Parafilm. As the layers slowly mix via diffusion, crystals will grow at the interface.

Workflow Visualization

The following diagram illustrates the decision logic for selecting the crystallization method based on solubility and initial results.

CrystallizationProtocol Start Start: Purified Compound (>98% Purity) SolubilityTest Solubility Screen (DMSO, MeOH, Acetone) Start->SolubilityTest Decision1 Soluble in Volatile (MeOH, Acetone)? SolubilityTest->Decision1 MethodA Method A: Slow Evaporation Decision1->MethodA Yes MethodB Method B: Vapor Diffusion (DMSO/Water) Decision1->MethodB No (Only DMSO/DMF) Check Check Crystal Quality (Microscopy) MethodA->Check MethodB->Check MethodC Method C: Liquid Layering (DMF/Water) MethodC->Check Check->MethodC Amorphous/Oiling XRD SC-XRD Analysis Check->XRD Single Crystals

Figure 1: Decision tree for crystallizing 4-(6-Chloro-9H-purin-9-yl)phenol, prioritizing slow evaporation for volatile solvents and diffusion methods for DMSO/DMF solutions.

Characterization & Troubleshooting

Mounting for XRD
  • Selection: Select a crystal with sharp edges and uniform extinction under polarized light. Avoid "clusters" or cracked crystals.

  • Cryoprotection: If grown in DMSO, the solvent itself acts as a cryoprotectant. If grown in water/methanol, briefly dip the crystal in Paratone-N oil or a mother liquor solution containing 20% Glycerol before flash-cooling in the liquid nitrogen stream (100 K).

Common Issues
  • Oiling Out: The compound separates as liquid droplets instead of crystals.

    • Fix: Reduce the concentration of the starting solution. Switch to Method B (Vapor Diffusion) to slow down the supersaturation rate.

  • Twinning: Crystals appear as intergrown blocks.

    • Fix: Change the solvent system (e.g., from Methanol to Acetone/Toluene). Twinning often results from too rapid growth; slow the process by lowering the temperature to 4°C.

  • Hydrolysis: Appearance of Hypoxanthine (loss of Cl).

    • Fix: Ensure all solvents are anhydrous. Avoid heating above 50°C. Check the NMR of the dissolved crystal to confirm the integrity of the C-Cl bond.

References

  • Cayman Chemical. 6-Chloropurine Product Information & Solubility Data. (Accessed 2023).[3][4] Validates solubility in DMSO/DMF.

  • Hampton Research. Hanging Drop & Sitting Drop Vapor Diffusion Crystallization. Standard protocols for vapor diffusion.

  • Zhang, B. et al.Synthesis and properties of 6-chloropurine derivatives. (General reference for stability of the 6-Cl moiety). Chinese Journal of Applied Chemistry, 2020.
  • Holcomb, J. et al. Protein crystallization: Eluding the bottleneck of X-ray crystallography.[5] (Principles of nucleation applicable to complex small molecules). AIMS Biophysics, 2017.[5]

  • Dartmouth College. X-Ray Crystallography Guide. Methodologies for crystal mounting and diffraction.[5]

Sources

Method

Biological Assay Setup for Testing Cytotoxicity of Purine Analogs

Introduction & Mechanistic Rationale Purine analogs (e.g., Fludarabine, Cladribine, Nelarabine) are a potent class of antimetabolite drugs that mimic endogenous purines like adenine and guanine[1]. In oncology and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Purine analogs (e.g., Fludarabine, Cladribine, Nelarabine) are a potent class of antimetabolite drugs that mimic endogenous purines like adenine and guanine[1]. In oncology and drug development, accurately profiling the cytotoxicity of these compounds is critical.

To design a robust assay, one must first understand the causality of the drug's mechanism. Purine analogs function as prodrugs. Upon entering the cell, they are phosphorylated by intracellular kinases (such as deoxycytidine kinase) into active triphosphate metabolites[1]. These active forms exert cytotoxicity through two primary mechanisms:

  • Inhibition of Ribonucleotide Reductase (RR): This depletes the intracellular pool of deoxynucleotide triphosphates (dNTPs)[2].

  • Direct DNA Incorporation: The triphosphates are erroneously incorporated into synthesizing DNA by DNA polymerases, leading to chain termination, accumulation of DNA strand breaks, and subsequent p53-mediated apoptosis[2].

Understanding this pathway dictates our assay selection: we must measure both the cessation of metabolic proliferation (cell viability) and the ultimate execution of programmed cell death (apoptosis).

Mechanism Prodrug Purine Analog (Prodrug) Kinase Intracellular Phosphorylation (e.g., Deoxycytidine Kinase) Prodrug->Kinase Triphosphate Active Triphosphate Metabolite Kinase->Triphosphate RR_Inhib Ribonucleotide Reductase Inhibition Triphosphate->RR_Inhib Depletes dNTPs DNA_Incorp DNA Polymerase Incorporation Triphosphate->DNA_Incorp Chain Termination DNA_Damage DNA Strand Breakage & Replication Halt RR_Inhib->DNA_Damage DNA_Incorp->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis p53 Activation

Intracellular mechanism of purine analogs leading to DNA damage and apoptosis.

Quantitative Baseline: Comparative Cytotoxicity Data

Before setting up the assay, it is essential to establish expected IC50 (Half-Maximal Inhibitory Concentration) ranges to guide your serial dilution curves. Because purine analogs require active metabolic conversion, their efficacy varies significantly across different cell lines depending on endogenous kinase expression.

Table 1: Comparative Cytotoxicity (IC50) of Select Purine Analogs [1]

Purine AnalogCell LineCancer TypeIC50 (µM)
Cladribine HL-60Acute Promyelocytic Leukemia0.04
Cladribine MOLT-4T-cell Acute Lymphoblastic Leukemia0.02
Nelarabine MOLT-4T-cell Acute Lymphoblastic Leukemia2.00
Nelarabine JURKATT-cell Leukemia5.00

Note: Cladribine generally exhibits sub-micromolar potency, whereas Nelarabine requires higher concentrations to achieve 50% inhibition.

Assay 1: High-Throughput Cell Viability (ATP Luminescence)

The Causality of the Assay

To measure the anti-proliferative effect of purine analogs, we utilize a homogeneous ATP-based luminescent assay (e.g., CellTiter-Glo). Why ATP? ATP is a direct indicator of metabolically active cells. When purine analogs halt DNA synthesis and induce cell cycle arrest, cellular metabolism collapses, and ATP levels drop proportionally[3]. The assay uses a proprietary thermostable luciferase that catalyzes the oxygenation of luciferin in the presence of cellular ATP, generating a stable "glow-type" luminescent signal[3].

Self-Validating System Requirements

To ensure the assay is self-validating, you must include an ATP Standard Curve (10 nM to 1 µM) on every plate. This proves that the luminescent signal is within the linear dynamic range of your microplate reader and allows for the absolute quantification of ATP moles, ruling out instrument drift or reagent degradation[3].

Step-by-Step Protocol
  • Cell Seeding: Seed mammalian cancer cells (e.g., HL-60 or MOLT-4) in opaque-walled 96-well plates at 100 µL per well. Include control wells containing medium without cells (background luminescence control)[3].

  • Compound Treatment: Treat experimental wells with a 10-point serial dilution of the purine analog (guided by Table 1). Incubate for 48–72 hours under standard culture conditions (37°C, 5% CO2)[1].

  • Reagent Preparation: Thaw the CellTiter-Glo Buffer and equilibrate the lyophilized Substrate to room temperature. Transfer the buffer into the amber bottle containing the substrate and mix by gentle inversion until homogeneous[3].

  • Lysis & Equilibration: Equilibrate the 96-well plate to room temperature for approximately 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo Reagent to each well[3].

  • Incubation: Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal[3].

  • Measurement: Record luminescence using a microplate reader with an integration time of 0.25–1.0 second per well[3]. Calculate the IC50 using non-linear regression analysis.

Assay 2: Apoptosis Profiling (Annexin V / PI Flow Cytometry)

The Causality of the Assay

While the ATP assay confirms cell death, it does not confirm the mechanism of death. Purine analogs specifically trigger apoptosis[2]. In healthy cells, phosphatidylserine (PS) is actively maintained on the inner leaflet of the plasma membrane. During early apoptosis, caspase activation cleaves flippase enzymes, causing PS to flip to the outer extracellular leaflet[4].

Annexin V is a 35.8-kDa protein that binds to exposed PS with high affinity, but only in a strictly calcium-dependent manner [4]. Propidium Iodide (PI) is a membrane-impermeant DNA intercalator. It is excluded by healthy and early apoptotic cells but rapidly enters necrotic or late-apoptotic cells with compromised membranes[4].

Self-Validating System Requirements

Flow cytometry requires strict compensation to resolve spectral overlap between FITC (Annexin V) and PE/Texas Red (PI). A self-validating setup must include:

  • Unstained Cells: To set baseline autofluorescence.

  • Single-Stain Annexin V (Positive Control): Cells treated with a known apoptosis inducer (e.g., heat shock at 55°C for 20 min)[4].

  • Single-Stain PI: To calculate the compensation matrix.

Step-by-Step Protocol
  • Harvesting: Collect 1–5 × 10^5 cells treated with the purine analog (48h post-treatment) via centrifugation. Wash the cells once with cold 1X PBS[5].

  • Buffer Preparation: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[5]. Critical Note: Never use EDTA-containing buffers (like standard Trypsin-EDTA or FACS buffer), as EDTA chelates the calcium required for Annexin V binding, resulting in false negatives[6].

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 1 µL of Propidium Iodide (PI) staining solution (100 µg/mL) to the 100 µL cell suspension[4][5].

  • Incubation: Gently vortex and incubate the cells for 15–20 minutes at room temperature in the dark[5].

  • Acquisition: Add 400 µL of 1X Annexin-Binding Buffer to each tube. Keep samples on ice and analyze immediately via flow cytometry. PI must remain in the buffer during acquisition; do not wash the cells post-staining[6].

Experimental Workflow Visualization

Workflow Culture Cell Culture & Seeding (96/384-well) Treatment Purine Analog Treatment (Serial Dilution, 48-72h) Culture->Treatment Split Assay Selection Treatment->Split Viability Cell Viability Assay (ATP Luminescence) Split->Viability Apoptosis Apoptosis Assay (Annexin V/PI Flow Cytometry) Split->Apoptosis Lysis Add Reagent & Lysis (10 min incubation) Viability->Lysis Stain Wash & Stain (15 min, Dark) Apoptosis->Stain Read_Lum Measure Luminescence (Microplate Reader) Lysis->Read_Lum Read_Flow Acquire Events (Flow Cytometer) Stain->Read_Flow Analysis Data Analysis (IC50 & Population %) Read_Lum->Analysis Read_Flow->Analysis

Experimental workflow for evaluating purine analog cytotoxicity and apoptosis.

References

  • Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. MDPI. Available at:[Link]

  • The Annexin V Apoptosis Assay. KUMC. Available at:[Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Yields in the N-Arylation of 6-Chloropurine

Introduction The N-arylation of 6-chloropurine is a cornerstone reaction in medicinal chemistry, providing a critical pathway to a diverse array of biologically active molecules, including kinase inhibitors and antiviral...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-arylation of 6-chloropurine is a cornerstone reaction in medicinal chemistry, providing a critical pathway to a diverse array of biologically active molecules, including kinase inhibitors and antiviral agents. This palladium-catalyzed cross-coupling reaction, often a variant of the Buchwald-Hartwig amination, enables the formation of a carbon-nitrogen bond between the purine scaffold and an aryl group. While powerful, this transformation is not without its challenges. Researchers frequently encounter issues such as low yields, competing side reactions, and regioselectivity problems.

This technical guide is designed to serve as a comprehensive resource for scientists and drug development professionals. It offers in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this reaction and consistently achieve high yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common problems encountered during the N-arylation of 6-chloropurine and provide actionable solutions grounded in mechanistic principles.

Q1: My reaction is showing low or no conversion of the 6-chloropurine starting material. What are the likely causes and how can I fix it?

Low or no conversion is one of the most common hurdles. The root cause often lies in the catalyst system or the reaction conditions, as the oxidative addition of the C-Cl bond to the palladium(0) complex can be a challenging, rate-limiting step.[1]

Initial Troubleshooting Steps:

  • Catalyst and Ligand Integrity:

    • Palladium Source: The choice and quality of the palladium precursor are critical. While Pd(OAc)₂ is common, its reduction to the active Pd(0) species can be inconsistent.[2] Consider using more reliable palladium pre-catalysts, such as Pd₂(dba)₃ or palladium palladacycles (e.g., G3 or G4 pre-catalysts), which tend to form the active catalyst more cleanly.[1]

    • Ligand Selection: For the N-arylation of electron-deficient heterocycles like 6-chloropurine, bulky, electron-rich phosphine ligands are generally the most effective.[3] Ligands such as Xantphos, DavePhos, or tBuBrettPhos are excellent starting points.[4] The ligand not only facilitates oxidative addition but also promotes the final reductive elimination step.

    • Catalyst Deactivation: Ensure a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Oxygen can oxidize and deactivate the Pd(0) catalyst.[1]

  • Base Selection and Quality:

    • Base Strength: The choice of base is crucial for deprotonating the amine and facilitating the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.[3][5]

    • Base Purity: Use a freshly opened bottle of high-purity, anhydrous base. Trace amounts of moisture or hydroxide impurities can negatively impact the reaction.

  • Solvent and Temperature:

    • Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard.[2][3] The solubility of all reactants, particularly the base, is important for reaction efficiency.[1]

    • Temperature Optimization: N-arylation reactions often require elevated temperatures, typically in the range of 80-120 °C, to drive the reaction to completion.[3][6] If you are seeing low conversion at a lower temperature, a systematic increase in temperature may be beneficial.

Q2: I'm observing significant formation of a byproduct where the chlorine on the purine is replaced by hydrogen (hydrodehalogenation). How can I minimize this?

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings.[1] It occurs when the aryl-palladium intermediate reacts with a hydrogen source in the reaction mixture instead of the amine.

Strategies to Suppress Hydrodehalogenation:

  • Ligand Choice: The steric and electronic properties of the ligand can influence the relative rates of reductive elimination (product formation) and competing side reactions. Bulky biarylphosphine ligands can often favor the desired C-N bond formation.

  • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.1 to 1.5 equivalents) can help to outcompete the hydrodehalogenation pathway by increasing the concentration of the nucleophile available to react with the palladium intermediate.[1]

  • Strictly Anhydrous Conditions: Meticulously dry all reagents and solvents. Trace water can be a proton source for hydrodehalogenation.

  • Base Selection: The choice of base can also play a role. In some cases, switching to a different base can alter the reaction kinetics and reduce the amount of this side product.

Q3: My reaction is producing a mixture of N7 and N9-arylated purines. How can I improve the regioselectivity for the desired N9 isomer?

The purine ring has multiple nucleophilic nitrogen atoms, and controlling the site of arylation can be a significant challenge. The N9 position is generally the thermodynamically favored product, while the N7 isomer is often the kinetic product.[7]

Methods to Enhance N9 Selectivity:

  • Steric Hindrance: The introduction of a bulky substituent on the arylating agent can sterically hinder approach to the N7 position, thereby favoring N9 arylation.[8]

  • Protecting Groups: While often adding steps, the use of a protecting group on the purine ring can direct arylation. However, for direct N-arylation, this is less common.

  • Reaction Conditions:

    • Temperature: Running the reaction at a higher temperature for a longer duration can sometimes allow the kinetically formed N7 isomer to isomerize to the more stable N9 product.

    • Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium of the purine and thus the regioselectivity of the arylation.[9] Screening different solvents can be a valuable optimization strategy.

  • Pre-formation of the Purine Anion: In some cases, pre-treating the 6-chloropurine with a strong base like sodium hydride (NaH) before adding the aryl halide and catalyst can favor N9 substitution.[10]

Q4: I am observing hydrolysis of the 6-chloropurine to hypoxanthine. What causes this and how can I prevent it?

The 6-chloro group on the purine ring is susceptible to nucleophilic substitution by water or hydroxide ions, especially under basic conditions and at elevated temperatures, leading to the formation of the corresponding hypoxanthine derivative.[11]

Preventing Hydrolysis:

  • Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere.

  • Base Choice and Handling: Use a high-purity, anhydrous base. Some bases can be hygroscopic, so proper storage and handling are essential.

  • Reaction Temperature and Time: If hydrolysis is a significant issue, consider if the reaction can be run at a lower temperature, potentially with a more active catalyst system to compensate for the slower rate. Minimize reaction time once the starting material is consumed.

Optimized Experimental Protocol

This protocol provides a robust starting point for the N-arylation of 6-chloropurine. Optimization of specific parameters may be necessary for different arylating agents.

General Procedure for Palladium-Catalyzed N-Arylation of 6-Chloropurine

Materials:

  • 6-Chloropurine (1.0 equiv)

  • Aryl halide (e.g., aryl bromide) (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (0.01-0.05 equiv)

  • Phosphine ligand (e.g., Xantphos) (0.02-0.10 equiv)

  • Base (e.g., Sodium tert-butoxide) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a dry reaction vessel equipped with a magnetic stir bar, add 6-chloropurine, the aryl halide, the palladium pre-catalyst, and the phosphine ligand.[3]

    • Add the base to the reaction vessel.

    • Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).

    • Add the anhydrous solvent via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[3]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated purine.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and expected yields for the N-arylation of 6-chloropurine with various aryl bromides. These are illustrative, and actual results may vary.

Aryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101285-95
4-BromotoluenePd(OAc)₂ (3)DavePhos (6)Cs₂CO₃Dioxane1001875-85
3-BromopyridinePd₂(dba)₃ (2.5)tBuBrettPhos (5)K₃PO₄Toluene1152470-80
1-Bromo-4-nitrobenzenePd₂(dba)₃ (2)Xantphos (4)NaOtBuDioxane1001090-98

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the catalytic cycle and a logical troubleshooting workflow.

The Buchwald-Hartwig Amination Catalytic Cycle

This diagram outlines the key steps involved in the palladium-catalyzed N-arylation reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR'R'' Base pd_amido_complex Ar-Pd(II)-NR'R''(L_n) amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Reforms Catalyst product Ar-NR'R'' reductive_elimination->product reactants Ar-X + HNR'R'' + Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Reaction Yield

This flowchart provides a systematic approach to diagnosing and resolving issues with low product yield.

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst 1. Verify Catalyst System - Active Pd source? - Appropriate ligand? - Inert atmosphere? start->check_catalyst check_conditions 2. Assess Reaction Conditions - Anhydrous solvent/reagents? - Correct base/purity? - Sufficient temperature? check_catalyst->check_conditions [ System OK ] screen_catalyst Screen alternative Pd pre-catalysts and ligands. check_catalyst->screen_catalyst [ Issue Found ] screen_conditions Screen alternative - Bases (NaOtBu, Cs2CO3) - Solvents (Toluene, Dioxane) - Increase temperature check_conditions->screen_conditions [ Issue Found ] analyze_byproducts 3. Analyze Byproducts - Hydrodehalogenation? - Hydrolysis? check_conditions->analyze_byproducts [ Conditions OK ] screen_catalyst->check_conditions screen_conditions->analyze_byproducts address_byproducts Address side reactions: - Use excess amine - Ensure strictly anhydrous conditions analyze_byproducts->address_byproducts [ Byproducts Identified ] success Improved Yield analyze_byproducts->success [ No Major Byproducts ] address_byproducts->success

Sources

Optimization

Technical Support Center: Troubleshooting Purine N7 vs. N9 Regioselectivity

Welcome to the technical support and troubleshooting guide for purine alkylation, glycosylation, and arylation. Purines are ambident nucleophiles, meaning electrophilic attack can occur at multiple nitrogen centers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for purine alkylation, glycosylation, and arylation. Purines are ambident nucleophiles, meaning electrophilic attack can occur at multiple nitrogen centers. A classic bottleneck in medicinal chemistry and nucleoside synthesis is controlling the regioselectivity between the N7 and N9 positions.

This guide provides researchers and drug development professionals with causality-driven troubleshooting strategies, self-validating analytical protocols, and mechanistic insights to conquer N7/N9 regioselectivity challenges.

Mechanistic Overview: The N7 vs. N9 Dilemma

To troubleshoot regioselectivity, one must first understand the causality of the reaction. In the purine anion, calculations of Fukui functions and molecular orbital coefficients indicate that the N7 atom is inherently more nucleophilic than the N9 atom[1]. Consequently, N7 alkylation is often the kinetic product (formed faster at lower temperatures). However, the N9 isomer is thermodynamically more stable due to optimal resonance stabilization of the pyrimidine-imidazole fused system.

G Purine Purine Anion (Ambident Nucleophile) Kinetic Kinetic Control (Fast, Lower Temp) Purine->Kinetic Electrophile attack Thermodynamic Thermodynamic Control (Equilibration, Higher Temp) Purine->Thermodynamic Electrophile attack N7 N7 Isomer (Kinetic Product) Kinetic->N7 High N7 Nucleophilicity N9 N9 Isomer (Thermodynamic Product) Thermodynamic->N9 Greater Stability N7->N9 Isomerization (if reversible)

Thermodynamic vs. Kinetic control in purine alkylation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am using K₂CO₃ in DMF for my alkylation, but I am getting a 1:1 mixture of N7 and N9 isomers. How can I push the reaction toward the N9 product?

A: Potassium carbonate (K₂CO₃) is a heterogeneous, relatively mild base that often fails to completely deprotonate the purine ring, leading to mixed kinetic and thermodynamic control. To favor the thermodynamic N9 product, you must enhance the solubility of the purine anion and use a base that prevents tight ion-pairing. Troubleshooting Step: Switch to Tetrabutylammonium hydroxide (TBAH) or Sodium Hydride (NaH). The bulky tetrabutylammonium counterion from TBAH prevents tight coordination with the purine nitrogen atoms, allowing the system to equilibrate fully toward the more stable N9 isomer[1]. Additionally, increasing the reaction temperature (e.g., 60–80 °C) provides the activation energy required to overcome the kinetic N7 trap.

Q2: Even with strong bases, my specific purine derivative still yields too much N7 isomer. Are there structural modifications I can make to force N9 selectivity?

A: Yes. You can leverage steric hindrance at the C6 position to physically block the N7 nitrogen. Troubleshooting Step: Introduce a bulky substituent at C6 prior to alkylation. X-ray crystallographic studies demonstrate that bulky C6-substituents (such as coplanar heteroaryls or large secondary amines) position their electron clouds directly over the N7 atom. This steric shielding physically prevents the electrophile from attacking N7, resulting in regiospecific N9 alkylation[2]. After the N9 position is secured, the C6 protecting group can be modified or removed.

Q3: I need to synthesize an N7-alkylated purine, but N9 keeps dominating. How do I reverse the selectivity?

A: To synthesize the N7 isomer, you must operate strictly under kinetic control or use temporary N9 blocking groups. Troubleshooting Step: One highly effective and self-validating method is the direct N7 regioselective tert-alkylation of C6-substituted purines using SnCl₄ as a Lewis acid catalyst under kinetically controlled conditions (low temperature, short reaction times)[4]. Alternatively, protect the N9 position with a trityl or Boc group, alkylate at N7, and then deprotect N9.

Q4: Standard nucleophilic substitution (Sₙ2) is failing entirely for my complex substrate. What are the modern alternatives?

A: If basic alkylation fails due to substrate sensitivity, transition-metal catalysis is the preferred alternative. Troubleshooting Step: Employ Palladium-catalyzed C–H/N–H functionalization. Transition metal-catalyzed cross-coupling reactions allow for direct, regioselective functionalization of purines without relying on the thermodynamic equilibrium of the purine anion[3]. Mitsunobu reactions (using alcohols, PPh₃, and DIAD) are also excellent for driving N9 selectivity under mild, neutral conditions.

G Start Low N9 Regioselectivity CheckBase Evaluate Base & Solvent Start->CheckBase CheckSterics Evaluate C6 Substituent Start->CheckSterics AltMethod Consider Alternative Methods Start->AltMethod UseTBAH Use TBAH or NaH in DMF CheckBase->UseTBAH Optimize conditions BulkyC6 Introduce Bulky C6 Group (Shields N7) CheckSterics->BulkyC6 Steric blocking Mitsunobu Mitsunobu Reaction AltMethod->Mitsunobu PdCat Pd-Catalyzed Coupling AltMethod->PdCat

Troubleshooting workflow to optimize N9 regioselectivity in purines.

Quantitative Data: Reaction Conditions & NMR Diagnostics

Table 1: Influence of Reaction Conditions on Purine Alkylation Regioselectivity
Condition / ReagentPrimary EffectTypical N9:N7 RatioMechanistic Causality
K₂CO₃ / DMF Mild base, heterogeneous~ 1:1 to 3:1Insufficient solubility of purine anion; mixed kinetic/thermodynamic control.
NaH / DMF Strong base, homogeneous~ 4:1 to 9:1Complete deprotonation; allows equilibration toward the thermodynamic N9 product.
TBAH / THF Phase transfer, soft counterion> 10:1Bulky tetrabutylammonium counterion prevents tight ion pairing, heavily favoring N9.
Bulky C6 Substituent Steric hindrance> 95:5Physical shielding of the N7 position forces electrophilic attack exclusively at N9.
Table 2: Diagnostic NMR Markers for N7 vs. N9 Isomer Differentiation

Distinguishing isomers via 1D NMR can be ambiguous. The definitive, self-validating method is 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR, which maps 3-bond carbon-proton couplings (³J_CH)[5].

Isomer¹³C NMR: C5 Chemical Shift¹³C NMR: C4 Chemical ShiftHMBC Correlations (³J_CH)
N9-Alkylated ~ 118 - 125 ppm (Shielded)~ 150 - 155 ppmAlkyl protons ↔ C4 and C8
N7-Alkylated ~ 128 - 137 ppm (Deshielded)~ 140 - 145 ppmAlkyl protons ↔ C5 and C8

Standardized Experimental Protocols

Protocol A: Regioselective N9-Alkylation using TBAH (Thermodynamic Control)

This protocol utilizes phase-transfer principles to maximize the thermodynamic N9 product.

  • Preparation: Dissolve the purine derivative (1.0 eq) in anhydrous THF or DMF (0.2 M concentration) under an inert argon atmosphere.

  • Anion Generation: Cool the mixture to 0 °C. Add Tetrabutylammonium hydroxide (TBAH) (1.1 eq, typically as a methanolic or aqueous solution) dropwise. Stir for 30 minutes to ensure complete deprotonation and homogeneous anion formation.

  • Electrophile Addition: Add the alkyl halide (1.2 eq) slowly via syringe.

  • Thermodynamic Equilibration: Remove the ice bath and warm the reaction to room temperature. Subsequently, heat the reaction to 60 °C for 4–6 hours. Causality note: Heating provides the energy required for any kinetically formed N7 isomer to revert to the anion and equilibrate to the stable N9 form.

  • Workup: Quench the reaction with water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Definitive NMR Differentiation of N7/N9 Isomers via HMBC

This protocol provides a self-validating analytical system to definitively prove regiochemistry.

  • Sample Preparation: Dissolve 5–10 mg of the purified, dry isomer in 0.6 mL of DMSO-d₆ (or CDCl₃ if highly soluble). Transfer to a high-quality 5 mm NMR tube.

  • 1D Acquisition: Acquire standard ¹H and ¹³C spectra. Identify the purine ring carbons (C4, C5, C8) based on chemical shift trends (see Table 2).

  • HMBC Setup: Set up a 2D ¹H-¹³C HMBC experiment. Optimize the delay for long-range couplings, typically targeting a ³J_CH coupling constant of ~8 Hz.

  • Data Analysis & Validation:

    • Locate the proton signal of your alkyl substituent (e.g., the N-CH₂ protons).

    • Trace the cross-peaks from this proton signal to the ¹³C axis.

References

  • Recent progress in the synthesis of N7(N9)-alkyl(aryl)purines (microreview) Source: ResearchGate URL:[Link]

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1 Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents Source: PMC (NIH) URL:[Link]

Troubleshooting

Technical Guide: Preventing Hydrolysis of the 6-Chloro Group during Synthesis

Focus Scaffold: 6-Chloropurine and related N-heterocycles (e.g., 4-chloroquinazoline)[1] Introduction: The Lability of the C6-Chlorine Bond In medicinal chemistry, the 6-chloropurine scaffold is a critical intermediate f...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Scaffold: 6-Chloropurine and related N-heterocycles (e.g., 4-chloroquinazoline)[1]

Introduction: The Lability of the C6-Chlorine Bond

In medicinal chemistry, the 6-chloropurine scaffold is a critical intermediate for synthesizing adenosine analogs, cytokinins, and kinase inhibitors.[2] The electrophilicity of the C6 position, activated by the adjacent ring nitrogens, makes it an excellent handle for Nucleophilic Aromatic Substitution (


).[2]

However, this same reactivity renders the C6-Cl bond highly susceptible to hydrolysis , converting the desired intermediate into hypoxanthine (6-hydroxypurine).[1][2] This side reaction is thermodynamically driven and often irreversible, leading to significant yield loss and difficult purification.[2]

This guide provides an authoritative technical framework to prevent hydrolysis during synthesis, work-up, and storage.[2]

Module 1: Reaction Optimization (The Synthesis Phase)[1]

Q: Why does hydrolysis occur even when I use "anhydrous" solvents?

A: "Anhydrous" is a relative term. The 6-chloro group is sensitive to even trace moisture (ppm levels) when heated in the presence of a base.

  • Mechanism: Hydroxide ions (

    
    ), generated from trace water and base, are far smaller and often harder nucleophiles than your desired amine or alkoxide, leading to rapid competitive attack at the C6 position.[2]
    
  • Solution:

    • Solvent Choice: Avoid hygroscopic solvents like DMF or DMSO unless they are freshly distilled or stored over molecular sieves (3Å or 4Å). Acetonitrile (MeCN) or THF are often superior because they are easier to dry and easier to remove, preventing residual solvent from trapping water in the crude product.[2]

    • Scavenging: Add activated 3Å molecular sieves directly to the reaction vessel.

    • Reagent Purity: Hygroscopic bases (e.g., KOH, NaOH, or old bottles of

      
      ) introduce significant water.[2] Use organic bases  (DIPEA, 
      
      
      
      ) or anhydrous inorganic bases (Cs2CO3) stored in a desiccator.[2]
Q: Which base should I use to minimize hydrolysis during ?

A: The choice of base dictates the concentration of available


 ions.
Base TypeRisk LevelRecommendationContext
Hydroxide (NaOH, KOH) CRITICAL Avoid Will quantitatively hydrolyze 6-Cl to 6-OH upon heating.[1]
Carbonate (

,

)
High Use with cautionRequires strictly anhydrous conditions.[2] Generates

if any water is present.[1]
Tertiary Amines (

, DIPEA)
Low Preferred Non-nucleophilic.[2] Do not generate

directly.[1]
Non-nucleophilic Strong Bases (NaH) Moderate Use for alkoxidesExcellent for generating nucleophiles in situ, but excess NaH must be quenched carefully to avoid generating concentrated NaOH.[2]

Module 2: Work-up and Isolation (The Critical Transition)[1]

Q: My reaction was clean, but I see hypoxanthine after work-up. What happened?

A: Hydrolysis often occurs after the reaction, during the aqueous quench or extraction. The 6-chloropurine ring becomes hyper-reactive to hydrolysis at elevated temperatures or extreme pH.[1]

Troubleshooting Protocol:

  • Temperature Control: Never quench a hot reaction mixture with water. Cool to <0°C before adding aqueous solutions.

  • pH Management:

    • Avoid Acid: Acidic conditions protonate N7/N9, increasing the electrophilicity of C6 and accelerating hydrolysis (acid-catalyzed).

    • Avoid Strong Base: pH > 12 promotes direct

      
       attack.[1]
      
    • Target: Maintain pH 7–8 during work-up. Use saturated

      
       or phosphate buffers rather than HCl or NaOH.
      
  • Speed: Minimize the time the compound spends in the aqueous phase. Extract immediately into organic solvent (DCM or EtOAc).

Q: Can I purify 6-chloropurine derivatives on silica gel?

A: Yes, but with caveats. Silica gel is slightly acidic and retains water.

  • Risk: Slow hydrolysis on the column, leading to "streaking" and contamination with the hydroxy-derivative.

  • Fix: Pre-treat the silica column with 1% Triethylamine (

    
    ) in the eluent to neutralize acidity. Elute quickly.
    

Module 3: Storage and Stability[3]

Q: How should I store 6-chloropurine intermediates?

A:

  • Temperature: -20°C is mandatory for long-term stability.[1][3]

  • Atmosphere: Store under Argon or Nitrogen.

  • Physical State: Solid form is stable. Solutions (especially in DMSO/DMF) will degrade over time due to absorption of atmospheric moisture.

Visualizing the Competing Pathways[1][5]

The following diagram illustrates the kinetic competition between the desired


 reaction and the unwanted hydrolysis, highlighting the control points.

G Start 6-Chloropurine (Electrophile) TS_Desired Meisenheimer Complex (Desired) Start->TS_Desired + Nu (Fast in dry solvent) TS_Hydrolysis Meisenheimer Complex (Unwanted) Start->TS_Hydrolysis + H2O (Catalyzed by Acid/Base) Nu Desired Nucleophile (R-NH2, R-OH) Nu->TS_Desired Water Water / OH- (Contaminant) Water->TS_Hydrolysis Product 6-Substituted Purine (Target) TS_Desired->Product - HCl Byproduct Hypoxanthine (Dead End) TS_Hydrolysis->Byproduct - HCl Control1 Control: Dry Solvents (MeCN, THF) Control1->Start Prevents Control2 Control: Temp < 0°C during Quench Control2->TS_Hydrolysis Inhibits

Caption: Kinetic competition between desired substitution and hydrolysis. Yellow notes indicate critical user interventions.

Experimental Protocol: Optimized for Labile 6-Chloro Substrates

Objective: Synthesis of 6-alkylaminopurine from 6-chloropurine with minimal hydrolysis.

Reagents:

  • 6-Chloropurine (1.0 eq)[1][4]

  • Amine Nucleophile (1.2 eq)[1][2]

  • Diisopropylethylamine (DIPEA) (2.0 eq)[1][2]

  • Anhydrous Acetonitrile (MeCN) or n-Butanol (if high heat needed)[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon flow.

  • Dissolution: Add 6-chloropurine and anhydrous MeCN. Note: 6-chloropurine has poor solubility in MeCN; it will form a suspension. This is fine.

  • Base Addition: Add DIPEA via syringe. The suspension may clear slightly.

  • Nucleophile Addition: Add the amine dropwise at Room Temperature (RT).

  • Reaction:

    • Standard: Heat to reflux (80°C) under Argon. Monitor by TLC/LCMS.

    • Microwave (Alternative): 100°C for 30 mins (sealed vessel).

  • Work-up (Crucial Step):

    • Cool reaction mixture to RT .

    • Concentrate in vacuo to remove volatile organics.

    • Resuspend residue in EtOAc.

    • Wash with cold saturated

      
       (aq) followed by Brine. Do not use water alone.[2]
      
    • Dry organic layer over

      
      , filter, and concentrate.[2][5]
      
  • Purification: Flash chromatography (DCM/MeOH gradient). If streaking occurs, add 1%

    
     or 
    
    
    
    to the mobile phase.[2]

Troubleshooting Decision Tree

Use this logic flow to diagnose yield issues related to the 6-chloro group.

Troubleshooting Problem Low Yield / Impurities CheckLCMS Check LCMS/NMR Problem->CheckLCMS Result1 Peak M-Cl+OH (Hypoxanthine) CheckLCMS->Result1 Result2 Starting Material Remaining CheckLCMS->Result2 Q_Water Was solvent anhydrous? Result1->Q_Water Action_Heat Increase Temp or Reaction Time Result2->Action_Heat Action_Dry Use Molecular Sieves Switch to MeCN Q_Water->Action_Dry No/Unsure Q_Base Did you use hydroxide/strong base? Q_Water->Q_Base Yes Action_Base Switch to DIPEA/Et3N Q_Base->Action_Base Yes Q_Workup Was quench hot or acidic? Q_Base->Q_Workup No Action_Cool Cool to 0°C before quench Buffer to pH 7-8 Q_Workup->Action_Cool Yes

Caption: Diagnostic logic for resolving 6-chloropurine synthesis failures.

References

  • Cayman Chemical. (2023).[6] 6-Chloropurine Product Information & Stability. Retrieved from [1][2]

  • Liu, J., Janeba, Z., & Robins, M. J. (2004).[2][7] "

    
     iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C". Organic Letters, 6(17), 2917-2919.[1][2][7] Retrieved from 
    
  • Qu, G., et al. (2025).[2] "Microwave assisted synthesis of 6-Substituted aminopurine analogs in water". ResearchGate.[8] Retrieved from

  • Legraverend, M., et al. (2006).[2] "Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors". Journal of Medicinal Chemistry, 48(3), 710-722.[2][6]

  • GuideChem. (2022). 6-Chloropurine Applications and Storage Conditions. Retrieved from

Sources

Optimization

Overcoming solubility issues of 4-(6-Chloro-9h-purin-9-yl)phenol in cell culture media

Welcome to the Technical Support Center for Purine Derivative Handling. 4-(6-Chloro-9h-purin-9-yl)phenol is a highly hydrophobic, halogenated purine derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Purine Derivative Handling. 4-(6-Chloro-9h-purin-9-yl)phenol is a highly hydrophobic, halogenated purine derivative. Its structural properties make it notoriously difficult to solubilize in standard aqueous cell culture media (e.g., DMEM, RPMI), often leading to inconsistent dosing, precipitation, and unreliable in vitro assay results.

This guide provides authoritative, field-proven troubleshooting strategies and self-validating protocols to ensure complete solubilization and accurate dosing of this compound.

🔬 FAQ: Mechanistic Understanding of Solubility Issues

Q: Why does 4-(6-Chloro-9h-purin-9-yl)phenol precipitate immediately upon addition to cell culture media? A: The limited aqueous solubility of many purine derivatives stems directly from their molecular structure. The purine ring system is largely hydrophobic, which hinders favorable hydrogen-bonding interactions with water molecules[1]. The addition of the chlorophenol moiety further increases its lipophilicity (LogP) and crystal lattice energy. When introduced directly into an aqueous environment, the thermodynamic drive for the molecules to self-aggregate is much higher than the drive to solvate, resulting in rapid nucleation and precipitation.

Q: How does this precipitation compromise my experimental integrity? A: Precipitation creates a biphasic system. The actual dissolved concentration of the drug in the media becomes an unknown variable that is significantly lower than your calculated nominal concentration. This leads to false-negative phenotypic readouts, artificially inflated IC50 values, and high well-to-well variability.

🧪 FAQ: Solvent Selection and Optimization

Q: What is the recommended primary solvent for creating a master stock solution? A: Dimethyl sulfoxide (DMSO) is the industry gold standard for dissolving hydrophobic purine derivatives. It is a polar, aprotic solvent that effectively disrupts the crystal lattice of the compound. You should prepare a highly concentrated primary stock (e.g., 10 mM to 50 mM) in 100% sterile, anhydrous DMSO.

Q: What is the maximum allowable DMSO concentration in my final cell culture? A: As a general rule of thumb, a final DMSO concentration of 0.1% (v/v) is considered safe for almost all cell lines, while up to 0.5% can be used widely without inducing severe cytotoxicity[2]. However, primary cell cultures are far more sensitive and strictly require DMSO concentrations at or below 0.1%[2]. Exceeding these limits induces osmotic stress, alters lipid bilayer permeability, and causes cell death, which will confound your experimental readouts.

🧬 FAQ: Advanced Formulation Strategies

Q: Even with DMSO, my compound precipitates upon serial dilution in media. What is the next best step? A: If the compound hits its thermodynamic solubility limit upon aqueous dilution, you must utilize a carrier molecule. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. β-cyclodextrins possess a hydrophobic internal cavity that encapsulates the lipophilic purine derivative, while their hydrophilic exterior ensures the entire complex remains water-soluble[3].

Q: How much does HP-β-CD actually improve solubility? A: Depending on the exact steric "fit" of the molecule within the cyclodextrin cavity, solubility can be enhanced by orders of magnitude. For instance, in 45% w/v HP-β-CD solutions, the solubility of highly hydrophobic compounds (like dexamethasone) increases by up to 3000-fold compared to pure water.

📊 Quantitative Data Summary: Solubilization Strategies

Formulation StrategyFinal Solvent CompositionMax Safe Conc. in CultureExpected Solubility EnhancementCytotoxicity Risk
Direct Media Addition 100% Aqueous MediaN/ABaseline (1x)Low
DMSO Direct Dilution 0.1% DMSO in Media0.1% - 0.5% (v/v)10x - 50xModerate (Cell-type dependent)
HP-β-CD Complexation 10% w/v HP-β-CD in Media~10% (w/v)100x - 1000x+Low
Co-solvent System 0.1% DMSO + 0.1% PEG4000.2% total organics50x - 100xModerate

⚙️ Troubleshooting Guide: Step-by-Step Methodologies

Protocol 1: The DMSO "Step-Down" Dilution Method

Objective: Prevent shock-precipitation of 4-(6-Chloro-9h-purin-9-yl)phenol during media introduction.

  • Primary Stock Preparation: Dissolve the solid compound in 100% sterile, anhydrous DMSO to create a 10 mM stock. Vortex vigorously for 60 seconds.

  • Acoustic Solvation: If the solution is not optically clear, bath-sonicate at room temperature for 5–10 minutes.

    • Causality: Sonication provides the acoustic cavitation energy required to break apart microscopic crystal lattices that resist initial solvation.

  • Intermediate Dilution: Create a 1000x intermediate stock in 100% DMSO for your target concentration.

    • Causality: Serial dilutions must be performed in the organic solvent first. Diluting directly into water prematurely lowers the solvent capacity, causing immediate crash-out.

  • Media Introduction: Add 1 µL of the 1000x stock dropwise into 999 µL of pre-warmed (37°C) complete cell culture media while vortexing gently.

    • Causality: Pre-warming the media increases the thermodynamic solubility limit. Rapid mixing prevents localized high concentrations of the drug that trigger nucleation.

  • Self-Validation (Microscopy): Inspect the final media under a phase-contrast microscope (20x objective). The absence of dark, jagged micro-crystals validates the protocol.

Protocol 2: Cyclodextrin Complexation Protocol

Objective: Solubilize the compound using HP-β-CD for sensitive primary cells where DMSO must be avoided.

  • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in PBS or basal media. Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Add the solid 4-(6-Chloro-9h-purin-9-yl)phenol directly to the cyclodextrin solution in excess of its expected solubility.

  • Equilibration: Stir the suspension continuously at 37°C for 24 to 48 hours.

    • Causality: Complexation is an equilibrium-driven thermodynamic process. The hydrophobic molecule must physically displace water from the cyclodextrin cavity, which requires sustained kinetic energy and time[3].

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, undissolved drug.

  • Self-Validation (Quantification): Carefully extract the clear supernatant. Measure the exact concentration of the dissolved complex via UV-Vis spectrophotometry or HPLC before dosing your cells.

🗺️ Solubilization Workflow Diagram

G Start 4-(6-Chloro-9h-purin-9-yl)phenol DMSO Dissolve in 100% DMSO (Primary Stock) Start->DMSO Hydrophobic Route HPBCD Complex with HP-β-CD (Aqueous Carrier) Start->HPBCD Carrier Route Check1 Visual/Sonicate Check Clear Solution? DMSO->Check1 HPBCD->Check1 Dilution Serial Dilution in Media (DMSO ≤ 0.1%) Check1->Dilution Yes Optimize Optimize Formulation Check1->Optimize No Check2 Turbidity Check Microscope Verification Dilution->Check2 Assay Proceed to In Vitro Assay Check2->Assay Clear Check2->Optimize Turbid Optimize->Check1

Workflow for solubilizing hydrophobic purine derivatives in cell culture media.

📚 References

  • LifeTein. "DMSO usage in cell culture." LifeTein. [Link]

Sources

Troubleshooting

Technical Support Center: Removing Copper Catalysts from Chan-Lam Coupling Products

As a Senior Application Scientist in drug development, I frequently encounter a critical bottleneck in late-stage synthesis: the removal of residual copper. The Chan-Lam coupling is an indispensable tool for constructing...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently encounter a critical bottleneck in late-stage synthesis: the removal of residual copper. The Chan-Lam coupling is an indispensable tool for constructing C–N, C–O, and C–S bonds, but the copper catalysts (typically Cu(OAc)₂) strongly coordinate to the resulting heteroatom-rich Active Pharmaceutical Ingredients (APIs).

Because regulatory guidelines (such as ICH Q3D) strictly limit elemental copper impurities in final drug products to < 15 ppm, standard aqueous workups are rarely sufficient. This guide is engineered to provide causality-driven, self-validating protocols to ensure your API meets stringent pharmaceutical purity standards.

Part 1: Diagnostic Workflow for Copper Removal

Choosing the correct purification strategy depends entirely on the physicochemical properties of your API—specifically, its solubility and its inherent ability to act as a ligand.

G Start Chan-Lam Reaction Mixture (Contains Cu Catalyst) Aqueous Is the API water-soluble? Start->Aqueous OrgSol Organic Soluble (Liquid-Liquid Extraction) Aqueous->OrgSol No WatSol Water Soluble (Solid-Phase Scavenging) Aqueous->WatSol Yes Wash Aqueous Chelation Wash (0.5 M EDTA or NH4OH) OrgSol->Wash Scavenger Add Silica Scavenger (e.g., SiliaMetS Imidazole) WatSol->Scavenger ColorCheck Is organic layer still blue/green? Wash->ColorCheck Filter Filter through Celite Scavenger->Filter ColorCheck->Wash Yes (Repeat) ColorCheck->Filter No Pure Copper-Free API (< 15 ppm Cu) Filter->Pure

Decision-making workflow for selecting a copper removal strategy based on API solubility.

Part 2: Troubleshooting Guides & Step-by-Step Methodologies

Method A: Aqueous Chelation Washes (For Organic-Soluble APIs)

Causality & Mechanism: Copper(II) salts coordinate tightly to the amines and amides synthesized via Chan-Lam coupling. Simple water washes fail because the resulting product-copper complex is highly lipophilic. By introducing a strong, water-soluble chelating agent like Ethylenediaminetetraacetic acid (EDTA), you alter the thermodynamic equilibrium. The EDTA outcompetes the API for the copper ion, forming a highly polar


 complex that is forcefully driven into the aqueous phase[1].

Self-Validating Protocol: EDTA Extraction

  • Dilution: Dilute the crude Chan-Lam reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~0.1 M.

  • Chelation: Add an equal volume of 0.5 M aqueous EDTA disodium salt solution (pH adjusted to 8.0 with NaOH)[1].

  • Partitioning: Vigorously stir or shake the biphasic mixture in a separatory funnel for 15-30 minutes.

    • Validation Check: The aqueous layer must turn a distinct blue or green color. This visual cue confirms the successful formation and partitioning of the copper-EDTA complex[1].

  • Separation: Allow the layers to separate and drain the aqueous phase.

    • Validation Check: Inspect the organic layer. If it retains a blue/green tint, the product is still coordinating copper. Repeat the EDTA wash until the organic layer is completely colorless[1].

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl to remove residual water and trace EDTA[1].

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the copper-free API.
    
Method B: Solid-Phase Scavenging (For Water-Soluble or Highly Coordinating APIs)

Causality & Mechanism: When the API is water-soluble, or possesses exceptionally strong chelating motifs (e.g., bidentate nitrogen ligands like imidazoles), aqueous washes cause severe product loss or unbreakable emulsions. Solid-supported metal scavengers (such as silica-bound thiols or imidazoles) provide a heterogeneous alternative. The high local concentration of coordinating groups within the silica pores kinetically and thermodynamically outcompetes the API for copper binding. The resulting silica-copper complex is then easily removed via simple filtration[2].

Self-Validating Protocol: SiliaMetS® Imidazole / Thiol Scavenging

  • Solvent Exchange: Dissolve the crude product in a polar, non-coordinating solvent (e.g., THF, DMF, or DMSO)[2].

  • Scavenger Addition: Add 3 to 5 equivalents of a silica-supported scavenger (e.g., SiliaMetS Imidazole) relative to the initial copper catalyst loading[2].

  • Incubation: Stir or shake the suspension at 25°C to 60°C for 4 to 16 hours[2].

    • Validation Check: The silica matrix will visibly change color (typically turning dark green, blue, or brown) as it adsorbs the copper ions from the solution. The surrounding solvent should simultaneously become colorless.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the scavenger-copper complex. Rinse the filter cake thoroughly with the reaction solvent to ensure 100% product recovery.

  • Concentration: Evaporate the filtrate under reduced pressure to isolate the purified product.

Part 3: Quantitative Data - Scavenger Selection Matrix

Selecting the correct scavenger is highly dependent on the oxidation state of the copper and the pH of your reaction mixture. Use the following table to match the scavenger to your specific Chan-Lam conditions.

Scavenger TypeFunctional GroupAffinity ProfileOptimal pH RangeTypical Solvent Compatibility
SiliaMetS Thiol -SHHigh (Cu(I) > Cu(II))2.0 - 9.0DCM, THF, DMF, Alcohols
SiliaMetS Imidazole Imidazole ringHigh (Cu(II) > Cu(I))4.0 - 10.0DMF, DMSO, NMP, THF
Chelex 100 IminodiacetateModerate (Cu(II))4.0 - 14.0Aqueous, Methanol
QuadraPure TU ThioureaHigh (Cu(I) & Cu(II))1.0 - 10.0Broad compatibility

Part 4: Frequently Asked Questions (FAQs)

Q1: My product is still blue/green after multiple EDTA washes. What does this mean and how do I fix it? A1: A persistent blue or green hue indicates that your API has a higher binding affinity for copper than the EDTA wash solution, meaning the thermodynamic equilibrium favors the API-copper complex[1].

  • Solution: Switch to a more aggressive chelating wash. A 10% aqueous ammonium hydroxide (

    
    ) wash, often combined with 
    
    
    
    , will aggressively displace the product by forming the highly stable
    
    
    complex[3][4]. Repeat the ammonia wash until the aqueous layer stops turning blue[4].

Q2: During the aqueous wash, a thick emulsion formed that refuses to separate. How do I resolve this? A2: Emulsions in Chan-Lam workups are typically caused by amphiphilic copper-product complexes or precipitated copper hydroxides acting as surfactants.

  • Solution: Do not wait for it to separate. Filter the entire biphasic emulsion directly through a tightly packed pad of Celite[1]. The Celite mechanically breaks the emulsion by trapping the insoluble particulate matter stabilizing it. Additionally, adding brine (saturated NaCl) to the aqueous layer increases its ionic strength, forcing the organic product out of the aqueous phase and rapidly improving phase separation.

Q3: Can I use sodium thiosulfate (


) to remove the copper? 
A3:  Yes, sodium thiosulfate is highly effective at dissolving both Cu(I) and Cu(II) into the aqueous phase as colorless complexes[3].
  • Warning (Causality): Strict temperature control is mandatory. If the mixture is heated during a thiosulfate workup, the complex thermally decomposes, precipitating insoluble black copper sulfide (

    
    )[3]. This precipitate will contaminate your API and severely clog your filters. Always perform thiosulfate washes at room temperature.
    

Q4: My Chan-Lam product is an imidazole derivative. Standard washes are destroying my yield. What is the alternative? A4: Imidazoles are exceptional bidentate ligands that coordinate directly to the copper catalyst[4]. Aqueous washes will drag your API into the water layer along with the copper.

  • Solution: Bypass liquid-liquid extraction entirely. Evaporate your reaction solvent, redissolve the crude mixture in a non-polar solvent like DCM, and apply a solid-phase scavenger like SiliaMetS Thiol. Because the thiol is tethered to a solid silica support, it pulls the copper away from your imidazole product without risking aqueous partitioning.

References

  • BenchChem Technical Support. "Removal of Residual Copper Catalyst from Click Reactions." Benchchem.
  • Reddit r/Chempros Community. "Best method for removing Cu(I) from Org compounds." Reddit.
  • Reddit r/Chempros Community. "Work up to remove copper." Reddit.
  • Google Patents. "US20240217951A1 - Pcsk9 inhibitors and methods of use thereof." Google Patents.

Sources

Optimization

Technical Support Center: Optimizing Purification of Polar Purine Derivatives

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most complex challenges encountered when purifying polar purine derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most complex challenges encountered when purifying polar purine derivatives—such as modified nucleosides, nucleotides, and zwitterionic purine analogs.

This guide is designed to move beyond basic protocols by explaining the underlying thermodynamic and chemical causality behind each chromatographic behavior, ensuring your workflows are robust and self-validating.

Diagnostic Decision Tree for Purine Purification

Before troubleshooting specific issues, use the logical workflow below to verify that your chosen chromatographic mode aligns with the physicochemical properties of your purine derivative.

PurineWorkflow Start Polar Purine Derivative Purification CheckCharge Is the molecule permanently charged? (e.g., Nucleotides) Start->CheckCharge HILIC HILIC Mode (Amide/Zwitterionic) CheckCharge->HILIC No (Neutral/Zwitterionic) PGC Porous Graphitic Carbon (PGC) CheckCharge->PGC Yes (Requires MS Compatibility) MixedMode Mixed-Mode (RP/WAX) CheckCharge->MixedMode Yes (High Polarity/Charge) OptimizeHILIC Optimize Buffer: 10-20 mM NH4OAc High ACN (>70%) HILIC->OptimizeHILIC OptimizePGC Optimize Gradient: H2O/MeOH or ACN No Ion-Pairing Needed PGC->OptimizePGC

Diagnostic workflow for selecting the optimal chromatographic mode for polar purines.

Frequently Asked Questions & Troubleshooting

Q1: The "Void Volume" Problem

Symptom: My polar purine nucleosides (e.g., guanosine analogs) co-elute with the solvent front on a standard C18 reversed-phase column.

Causality: Reversed-phase liquid chromatography (RPLC) relies on dispersive (van der Waals) interactions between the hydrophobic alkyl chains of the stationary phase and the analyte. Highly polar purines possess strong hydration shells and low octanol-water partition coefficients (log P < 0), making it thermodynamically unfavorable for them to partition into the hydrophobic C18 layer.

Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (such as amide, diol, or zwitterionic phases) and a highly organic mobile phase (typically >70% acetonitrile). The mechanism relies on partitioning the analyte between the bulk organic mobile phase and a water-enriched layer immobilized on the stationary phase surface. This approach successfully retains and separates purine bases and nucleosides based on their hydrophilicity and surface adsorption[1].

Q2: Peak Tailing and Tautomeric Peak Splitting

Symptom: I am observing severe peak tailing, and sometimes a single guanine derivative elutes as two distinct, poorly resolved peaks.

Causality: This is a dual-causality issue. First, purines (especially guanine and xanthine derivatives) exhibit keto-enol tautomerism and have multiple basic nitrogen atoms. If the mobile phase pH is near the pKa of the analyte, the molecule exists in multiple ionization states in equilibrium, which can manifest as split peaks. Second, positively charged purines undergo secondary electrostatic interactions with residual, unendcapped silanol groups (Si-O⁻) on silica-based columns, causing severe tailing.

Solution:

  • pH Control: Strictly buffer the mobile phase at least 2 pH units away from the analyte's pKa to ensure a single ionization state.

  • Mixed-Mode Chromatography: Utilize a mixed-mode stationary phase, such as one combining reversed-phase and weak anion-exchange (WAX) mechanisms. These columns leverage controlled electrostatic interactions alongside hydrophobic retention, providing superior peak shapes and resolving complex mixtures of nucleobases and nucleosides without relying solely on unpredictable silanol interactions[2]. Mixed-mode columns with both reversed-phase and anion-exchange groups are highly effective for hydrophilic nucleic acids[3].

Q3: MS-Compatible Purification of Nucleotides

Symptom: I need to purify phosphorylated purines (nucleotides) for downstream LC-MS/MS analysis. Ion-pairing reagents (like TBAA) give good retention on C18 but completely suppress my mass spec signal.

Causality: Ion-pairing reagents are highly surface-active. They coat the electrospray ionization (ESI) source, competing with the analyte for charge droplets and leading to severe ion suppression. They also persist in the LC system, causing long-term contamination.

Solution: Transition to Porous Graphitic Carbon (PGC) chromatography. PGC retains highly polar compounds through a unique mechanism involving polarizability and charge-induced interactions with its flat, highly crystalline graphitic surface. This allows for the strong retention of polar nucleosides and nucleotides using standard, MS-compatible volatile buffers (e.g., ammonium acetate in water/methanol) without the need for any ion-pairing reagents[4].

Data Presentation: Chromatographic Mode Comparison

To facilitate rapid method development, the following table summarizes the operational parameters and performance metrics of the primary purification modes for polar purines.

Chromatographic ModePrimary Retention MechanismMobile Phase RequirementsMS CompatibilityBest Application Profile
HILIC Partitioning into aqueous layer & hydrogen bondingHigh Organic (>70% ACN), volatile buffers (NH₄OAc)ExcellentNeutral & zwitterionic polar nucleosides
Mixed-Mode (RP/WAX) Hydrophobic dispersion & electrostatic exchangeAqueous/Organic gradients with strict pH/ionic strength controlGood (requires volatile salts)Complex mixtures of charged and neutral purines
PGC (Hypercarb) Polarizability & charge-induced dipole interactionsStandard RP solvents (H₂O/MeOH/ACN) without ion-pairingExcellentHighly polar nucleotides (mono-, di-, tri-phosphates)
Ion-Pairing RP-HPLC Hydrophobic retention of neutral ion-pair complexesAqueous/Organic with alkylamine additives (e.g., TBAA, TEA)Poor (Severe ion suppression)Preparative scale purification without MS detection

Experimental Protocol: Self-Validating HILIC Purification Workflow

The following step-by-step methodology details a robust HILIC purification protocol for polar purine nucleosides. This protocol is designed to be self-validating by incorporating specific equilibration and diluent controls to prevent common failure modes.

Materials Required:

  • Column: Zwitterionic HILIC (ZIC-HILIC) or Amide-functionalized column (e.g., 150 x 2.1 mm, 3-5 µm particle size)[1].

  • Mobile Phase A: 20 mM Ammonium Acetate in Water (pH adjusted to 5.8 to ensure consistent ionization).

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

Step-by-Step Methodology:

  • Sample Preparation (Critical Step):

    • Action: Dissolve the polar purine derivative in a diluent matching the initial mobile phase conditions (e.g., 75% Acetonitrile / 25% Water).

    • Causality: Injecting a sample dissolved in 100% water into a HILIC system locally disrupts the immobilized water layer on the stationary phase, leading to severe peak distortion, splitting, and premature breakthrough.

  • Column Equilibration:

    • Action: Flush the column with the initial gradient composition (e.g., 80% B / 20% A) for at least 20 column volumes (CV).

    • Validation: Monitor the baseline pressure and UV/MS background. A stable baseline indicates the aqueous enriched layer has fully formed and stabilized on the silica surface.

  • Gradient Elution:

    • 0–2 min: Hold at 80% B (Isocratic hold to focus the analyte band at the head of the column).

    • 2–12 min: Linear gradient from 80% B down to 50% B. (Note: In HILIC, increasing the aqueous phase increases elution strength).

    • 12–15 min: Hold at 50% B to elute the most tightly bound polar impurities.

  • Wash and Re-equilibration:

    • 15–18 min: Ramp back to 80% B.

    • 18–30 min: Re-equilibrate at 80% B.

    • Causality: HILIC columns require significantly longer re-equilibration times than C18 columns to thermodynamically re-establish the hydration shell. Shortening this step will cause unpredictable retention time drift in subsequent injections.

References

1.[1] Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. PubMed (NIH). URL: [Link] 2.[3] Optimization of Analytical Conditions for Hydrophilic Nucleic Acids Using Mixed-Mode and Reversed-Phase Pentabromobenzyl Columns. J-Stage. URL:[Link] 3.[4] Understanding the Complexity of Porous Graphitic Carbon (PGC) Chromatography: Modulation of Mobile-Stationary Phase Interactions Overcomes Loss of Retention and Reduces Variability. ACS Publications. URL:[Link] 4.[2] Synthesis of a novel multifunctional stationary phase derived from diethanolamine, HILIC/RPLC/WAX mixed-mode HPLC applications, and investigation of the retention mechanism. PubMed (NIH). URL:[Link]

Sources

Troubleshooting

Minimizing side reactions during the functionalization of the phenol group

Welcome to the Application Scientist Support Hub. Functionalizing the phenol group—whether via O-alkylation, O-acylation, or C-alkylation—often presents chemoselectivity challenges due to the ambident nature of the pheno...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. Functionalizing the phenol group—whether via O-alkylation, O-acylation, or C-alkylation—often presents chemoselectivity challenges due to the ambident nature of the phenoxide anion and the electron-rich aromatic ring. This guide provides mechanistic troubleshooting, empirical data, and validated protocols to help you minimize side reactions such as unwanted rearrangements, polyalkylation, and oxidative degradation.

Troubleshooting Guides & FAQs

Q1: I am attempting an O-alkylation (ether synthesis), but NMR analysis reveals significant C-alkylation byproducts. How do I control the regioselectivity? A1: The phenoxide ion is an ambident nucleophile; it can react at the oxygen atom or at the ortho/para carbon positions. O-alkylation is the kinetically favored pathway, whereas C-alkylation is the thermodynamically favored pathway[1]. To minimize C-alkylation, you must stabilize the "hard" oxygen nucleophile and avoid conditions that promote thermodynamic equilibration.

  • Solvent Choice: Use polar aprotic solvents (e.g., acetonitrile, DMF) which solvate the metal cation but leave the phenoxide oxygen exposed and highly reactive[2]. Protic solvents (like water or alcohols) hydrogen-bond with the oxygen, reducing its nucleophilicity and forcing the reaction toward the carbon centers.

  • Base Selection: Potassium carbonate (K₂CO₃) is highly effective for O-alkylation[2].

  • Temperature: Keep the reaction temperature as low as feasible (typically 80–120°C depending on the electrophile). Temperatures exceeding 125°C provide the activation energy required for the thermodynamic C-alkylation pathway[2].

Q2: During the acylation of my phenol, the major product isolated is a hydroxyaryl ketone instead of the target phenolic ester. What went wrong? A2: You are observing the Fries Rearrangement . Phenolic esters can undergo an intra- or intermolecular rearrangement to form thermodynamically more stable C-acylated products (ortho- or para-hydroxyaryl ketones)[3]. This side reaction is strongly promoted by Lewis acids (e.g., AlCl₃, SnCl₄, BF₃) and elevated temperatures[4].

  • Solution: If your goal is strictly O-acylation, you must avoid Lewis acids entirely. Perform the reaction under kinetic control at low temperatures (0°C to room temperature) using an organic base such as pyridine or triethylamine (TEA) in dichloromethane (DCM)[4].

Q3: My reaction mixture turns dark brown/black shortly after adding the base, and I am isolating complex oligomeric mixtures. How do I stop this? A3: Phenols are highly susceptible to oxidation, particularly under basic conditions. They easily oxidize into reactive quinones or undergo oxidative coupling (homodimerization) to form complex oligomers[5].

  • Solution: Oxygen is the primary culprit. You must thoroughly degas your solvents (e.g., via freeze-pump-thaw or sparging) and run the reaction under a strict inert atmosphere (Nitrogen or Argon)[5]. If the phenol must be subjected to harsh oxidative conditions in subsequent synthetic steps, you should mask the hydroxyl group with a robust protecting group, such as a benzyl ether, which completely blocks oxidative coupling[5][6].

Q4: How can I prevent polyalkylation when intentionally functionalizing the aromatic ring via Friedel-Crafts alkylation? A4: In Friedel-Crafts C-alkylation, the addition of an alkyl group donates electron density to the aromatic ring, making the product more nucleophilic than the starting phenol. This inherently leads to polyalkylation (di- or trialkylated byproducts)[7].

  • Solution: To favor monoalkylation, use the phenol in excess relative to the alkylating agent, ensuring the electrophile is the limiting reagent[7]. Alternatively, if you are performing acylation, the introduced carbonyl group is electron-withdrawing, which deactivates the ring and naturally prevents multiple acylations[8].

Quantitative Data Summaries

Table 1: Solvent and Base Effects on Phenol Alkylation Regioselectivity

Reaction ConditionSolvent TypeBaseMajor ProductMechanistic Driver
K₂CO₃ in Acetonitrile (80°C)Polar AproticWeak/HardO-Alkylated (>90%)Kinetically controlled; poor cation solvation leaves oxygen reactive.
NaOH in Water/Ethanol (Reflux)Polar ProticStrongMixture (O & C) Hydrogen bonding masks oxygen; promotes C-attack.
Acid-Catalyzed (e.g., AlCl₃)Non-polarNoneC-Alkylated (>85%)Thermodynamically controlled; Friedel-Crafts pathway.

Table 2: Conditions Dictating O-Acylation vs. Fries Rearrangement

Catalyst / ReagentTemperatureTarget ProductByproduct Risk
Pyridine / Et₃N0°C to 25°CPhenolic Ester (O-Acyl)Minimal
AlCl₃ (Stoichiometric)> 100°CHydroxyaryl Ketone (C-Acyl)Ester cleavage, Demethylation

Experimental Protocols

Protocol 1: Regioselective O-Alkylation of Phenol (Williamson Ether Synthesis)

This self-validating protocol utilizes kinetic control and polar aprotic conditions to suppress C-alkylation.

  • Preparation: Flame-dry a 2-neck round-bottom flask and equip it with a reflux condenser and a magnetic stir bar. Purge the system with Argon for 15 minutes.

  • Reagent Loading: Add phenol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) to the flask.

  • Solvent Addition: Inject anhydrous acetonitrile (0.2 M relative to phenol) via syringe. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation (the solution may slightly change color as the phenoxide forms).

  • Electrophile Addition: Slowly add the alkyl halide (1.1 equiv) dropwise.

  • Heating & Monitoring: Heat the reaction to 80°C. Monitor the reaction via TLC (Hexanes/EtOAc). Self-Validation: The disappearance of the highly polar phenol spot and the appearance of a less polar ether spot confirms O-alkylation. C-alkylated products typically run lower on the TLC plate due to the retained free hydroxyl group.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Partition between EtOAc and water, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Protection of Phenol as a Benzyl Ether to Prevent Oxidation

Use this protocol when downstream steps involve oxidative conditions that would otherwise degrade the free phenol.

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 equiv) in anhydrous DMF.

  • Base Activation: Cool the solution to 0°C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions. Self-Validation: Hydrogen gas evolution will be visible. Wait until bubbling ceases (approx. 30 mins) to ensure complete phenoxide generation.

  • Protection: Add Benzyl Bromide (BnBr, 1.1 equiv) dropwise at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching: Carefully quench the excess NaH with a slow dropwise addition of saturated aqueous NH₄Cl at 0°C. Extract with diethyl ether, wash extensively with water (to remove DMF), dry, and concentrate.

Pathway Visualizations

PhenolWorkflow Start Phenol Functionalization Goal Desired Reaction Pathway? Start->Goal Side3 Oxidation / Dimerization (Use N2/Ar & Protect) Start->Side3 If O2 Present OAlk O-Alkylation (Ether) Goal->OAlk OAcyl O-Acylation (Ester) Goal->OAcyl Cond1 Use K2CO3 / MeCN Low Temp (< 100°C) OAlk->Cond1 Cond2 Use Pyridine / DCM 0°C, No Lewis Acid OAcyl->Cond2 Side1 C-Alkylation (Avoid High Temp/Protic) Cond1->Side1 If Temp > 125°C Side2 Fries Rearrangement (Avoid AlCl3 & Heat) Cond2->Side2 If Lewis Acid Added

Decision matrix for selecting conditions to minimize side reactions.

FriesPathway Phenol Phenol + Acyl Chloride Base Base (e.g., Pyridine) 0°C, Kinetic Control Phenol->Base Ester Phenolic Ester (O-Acylation) LewisAcid Lewis Acid (e.g., AlCl3) Heat, Thermodynamic Control Ester->LewisAcid Fries Rearrangement Ketone Hydroxyaryl Ketone (C-Acylation) Base->Ester Desired Pathway LewisAcid->Ketone Side Reaction

Mechanistic divergence between kinetically controlled O-acylation and the Fries rearrangement.

References

  • Fries Rearrangement Reaction: Mechanism, Example & Uses. Vedantu. [Link]

  • The Continuous Acid-Catalyzed Dehydration of Alcohols in Supercritical Fluids. ACS Publications. [Link]

  • Friedel–Crafts reaction. Wikipedia.[Link]

  • Relative Stabilization of Alkylated Phenols and Their Carbonium Ions. ResearchGate.[Link]

  • What Is the Mechanism of Phenol Alkylation? SL Chemtech.[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4-(6-Chloro-9H-purin-9-yl)phenol

Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Topic: Troubleshooting N9-Arylation, Regioselectivity, and Impurity Profiles Ticket ID: PUR-CL-PH-992 Executive Summary: The "Lynchpin" Intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Topic: Troubleshooting N9-Arylation, Regioselectivity, and Impurity Profiles Ticket ID: PUR-CL-PH-992

Executive Summary: The "Lynchpin" Intermediate

The synthesis of 4-(6-Chloro-9H-purin-9-yl)phenol is a critical gateway to Hsp90 inhibitors and various kinase-targeted therapeutics. While the molecule appears deceptively simple, its scale-up is plagued by the "Purine Triad" of challenges: N7/N9 Regioselectivity , Hydrolytic Instability of the 6-chloro moiety, and Genotoxic Impurity (GTI) management.

This guide moves beyond standard literature to address the failure modes encountered at the kilogram scale.

Module 1: Route Selection & Regioselectivity

The Core Problem: "Why is my product a mixture of isomers?"

At the bench scale, researchers often attempt direct arylation of 6-chloropurine. At scale, this route fails due to poor regiocontrol.

  • The Trap: Direct

    
     or metal-catalyzed coupling on the purine ring.
    
  • The Reality: The N7 and N9 positions are tautomerically active. Steric shielding at N7 is minimal, leading to significant N7-arylated byproducts (often 15-20%) which are difficult to separate from the N9 target by crystallization.

Troubleshooting Workflow: Route Selection Matrix

RouteSelection Start Start: Scale Requirement SmallScale < 10g (Med Chem) Start->SmallScale LargeScale > 100g (Process Dev) Start->LargeScale ChanLam Route A: Chan-Lam Coupling (6-Cl-Purine + Boronic Acid) SmallScale->ChanLam Speed Priority Stepwise Route B: De Novo Assembly (Pyrimidine Ring Closure) LargeScale->Stepwise Purity Priority IssuesA Issues: - High Copper Load - N7 Isomer (~10%) - Variable Yield ChanLam->IssuesA Step1 Step 1: S_NAr Displacement (5-Amino-4,6-dichloropyrimidine + 4-Aminophenol) Stepwise->Step1 Step2 Step 2: Cyclization (Triethyl Orthoformate/H+) Step1->Step2 Result Result: Exclusive N9 Regiochemistry Step2->Result

Figure 1: Decision matrix for synthetic route selection based on scale and purity requirements.

Protocol A: The Process Route (De Novo Assembly)

Recommended for >50g scale.

Logic: By constructing the purine ring after the aryl amine is attached, you lock the regiochemistry to the N9 position exclusively.

  • Starting Materials: 5-Amino-4,6-dichloropyrimidine (1.0 eq) + 4-Aminophenol (1.05 eq).

  • Solvent System: n-Butanol or i-PrOH (allows high temp without pressure vessels).

  • Base: DIPEA (2.5 eq). Avoid inorganic bases which trap salts in the precipitate.

  • Reaction: Reflux (110°C) for 12-16h.

    • Checkpoint: Monitor disappearance of pyrimidine.[1] The intermediate is 6-chloro-N4-(4-hydroxyphenyl)pyrimidine-4,5-diamine .

  • Cyclization: Cool to 80°C. Add Triethyl Orthoformate (TEOF) (3.0 eq) + catalytic p-TsOH (0.05 eq). Stir 4h.

  • Workup: Cool to 0°C. The product precipitates. Filter and wash with cold EtOH.

Why this works: The amine of 4-aminophenol attacks the C4-Cl selectively over the hydroxyl group due to higher nucleophilicity. The subsequent cyclization with TEOF involves the N5-amine and the newly formed N4-amine, creating the imidazole ring exactly where needed.

Module 2: Impurity Management & Chemical Stability

Issue: The "M-36+17" Peak (Hydrolysis)

Symptom: LCMS shows a growing impurity at MW 228 (Target MW 246.6 - Cl + OH). Cause: The 6-chloro substituent on the purine ring is an "activated" halide. In the presence of aqueous acid or base at elevated temperatures (e.g., during reflux), water attacks C6, displacing chloride to form the Hypoxanthine derivative (4-(6-hydroxy-9H-purin-9-yl)phenol).

Troubleshooting Table: Stability Profiles

ParameterRisk LevelMitigation Strategy
pH > 10 HighRapid hydrolysis to 6-OH. Never use NaOH/KOH washes for the final product.
pH < 2 ModerateProtonation of N7/N3 activates C6 for nucleophilic attack by water.
Temperature CriticalHydrolysis rate doubles every 10°C. Keep aqueous contact < 5°C.
Solvent LowStable in DMSO, DMF, MeOH (anhydrous).
Issue: The "Violet Gum" (Oxidative Instability)

Symptom: Reaction mixture turns dark purple/black; product is sticky. Cause: The phenol moiety is electron-rich and prone to oxidation to quinones/iminoquinones, especially in the presence of metal catalysts (Cu from Chan-Lam) or air at high temps.

Corrective Action:

  • Degassing: Sparge solvents with

    
     for 30 mins prior to heating.
    
  • Anti-oxidants: Add 1 mol% Ascorbic Acid or Sodium Metabisulfite during the workup if using aqueous layers.

  • Copper Scavenging (If using Chan-Lam): Use QuadraPure™ TU or EDTA washes. Residual copper accelerates phenol oxidation in the solid state.

Module 3: FAQ - Specific Failure Modes

Q1: "I tried the Chan-Lam coupling with Cu(OAc)2, but the reaction stalled at 50% conversion."

Diagnosis: Catalyst poisoning or lack of oxidant. Explanation: The Chan-Lam cycle requires re-oxidation of Cu(I) to Cu(II) by oxygen.[2] Fix:

  • Do not run this under inert atmosphere (Argon/Nitrogen) if using catalytic copper. You need an air balloon or an

    
     balloon.
    
  • Scale-up Warning: On large scale, an

    
     balloon is dangerous (fire hazard with organic solvents). Use 1.1 eq of stoichiometric Cu(OAc)2 instead of catalytic Cu to avoid the need for oxygen sparging, despite the higher cost/waste.
    
Q2: "My product is trapping solvent (DMSO/DMF). How do I dry it?"

Diagnosis: Purines are notorious for solvate formation. Fix:

  • Avoid distilling to dryness.

  • Displacement Wash: Slurry the wet cake in Ethanol or Isopropanol at 50°C for 2 hours. The alcohol will displace the high-boiling dipolar aprotic solvent. Filter and dry.[1]

  • Drying: Vacuum oven at 45°C with a nitrogen bleed. Do not exceed 60°C to prevent hydrolysis by residual trapped moisture.

Q3: "I see a small impurity at RRT 0.85 that tracks with the product."

Diagnosis: If using the Pyrimidine Route, this is likely the Bis-alkylation byproduct or the Regio-isomer from the initial


 step if the temperature was too high (attack at C6 instead of C4, though rare due to symmetry of starting material, but possible if 5-amino-4,6-dichloropyrimidine is not pure).
  • More likely: It is the Formyl-intermediate (incomplete cyclization). Fix: Check the NMR for a formyl proton (~8.5 ppm). If present, re-subject the solid to TEOF/Acid conditions to drive cyclization to completion.

Module 4: Safety & Genotoxicity (GTIs)

When synthesizing 4-(6-Chloro-9H-purin-9-yl)phenol for pharma applications, you must control specific GTIs.

  • 4-Aminophenol: A known mutagen (aniline derivative).

    • Control: Ensure the final crystallization rejects this highly soluble monomer. Limit: < 20 ppm.

  • 6-Chloropurine (if using Route A): Mutagenic.

    • Control: Demonstrate purge in the final step.

  • Alkyl Halides/Boronic Acids:

    • Ensure no reaction between residual alcohols and HCl (generated in situ) to form alkyl chlorides.

References

  • Chan-Lam Coupling Mechanics: Lam, P. Y. S., et al. "Copper-promoted C-N and C-O bond cross-coupling with phenylboronic acids." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941-2944. Link

  • Regioselectivity in Purines: Naganawa, A., et al. "Scalable Synthesis of N9-Arylpurines via S_NAr and Cyclization." Journal of Organic Chemistry, vol. 85, no. 4, 2020. (Contextual grounding for pyrimidine route).
  • Hydrolysis of Chloropurines: Lawer, A., et al. "Synthesis and full characterisation of 6-chloro-2-iodopurine." Organic & Biomolecular Chemistry, 2004, 2, 665-670.[3] Link

  • Chan-Lam Scale-Up: Qiao, J. X., & Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011.[4][5] Link

  • Purine Ring Closure: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed., Wiley, 2010. (Standard text for imidazole ring closure mechanisms).

Disclaimer: This guide is for research and development purposes. All procedures should be risk-assessed by qualified personnel before execution.

Sources

Reference Data & Comparative Studies

Validation

Comparative potency of 4-(6-Chloro-9h-purin-9-yl)phenol vs Adenosine triphosphate

Publish Comparison Guide: Comparative Potency of 4-(6-Chloro-9H-purin-9-yl)phenol vs. Adenosine Triphosphate (ATP) Executive Summary This guide provides a technical comparison between Adenosine Triphosphate (ATP) , the e...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Comparative Potency of 4-(6-Chloro-9H-purin-9-yl)phenol vs. Adenosine Triphosphate (ATP)

Executive Summary

This guide provides a technical comparison between Adenosine Triphosphate (ATP) , the endogenous ligand of Heat Shock Protein 90 (Hsp90), and 4-(6-Chloro-9H-purin-9-yl)phenol , a synthetic purine-scaffold small molecule.

While ATP is the natural fuel required for the Hsp90 chaperone cycle, 4-(6-Chloro-9H-purin-9-yl)phenol represents a class of competitive antagonists designed to hijack the ATP-binding pocket. This guide analyzes their comparative binding kinetics, structural mechanisms of action, and potency, demonstrating why synthetic purine analogs often exhibit superior affinity (


 in nM range) compared to the natural ligand (

in

M range).

Mechanistic Profiles

The Endogenous Ligand: Adenosine Triphosphate (ATP)
  • Role: Agonist.

  • Mechanism: ATP binds to the N-terminal domain (NTD) of Hsp90.[1] This binding event triggers a conformational "lid" closure, allowing Hsp90 to dimerize, hydrolyze ATP to ADP, and fold its client proteins (e.g., HER2, Raf-1, Akt).

  • Limitation: ATP binding is transient and relatively weak to allow for rapid cycling (turnover).

The Synthetic Antagonist: 4-(6-Chloro-9H-purin-9-yl)phenol
  • Role: Competitive Inhibitor.[2][3][4]

  • Mechanism: This compound mimics the adenosine ring of ATP but lacks the triphosphate tail. It occupies the N-terminal pocket but prevents the conformational change (lid closure).

  • Structural Advantage: The 6-chloro substitution and the 9-phenol moiety exploit hydrophobic pockets (specifically the "Bergerat fold") that the hydrophilic triphosphate of ATP cannot access. This locks Hsp90 in an inactive conformation, leading to the ubiquitination and proteasomal degradation of client proteins.[5]

Comparative Potency Data

The following table contrasts the physicochemical and biological properties of the natural ligand versus the synthetic inhibitor.

FeatureAdenosine Triphosphate (ATP) 4-(6-Chloro-9H-purin-9-yl)phenol (Synthetic Class)Implication
Binding Site Hsp90 N-Terminal Domain (NTD)Hsp90 N-Terminal Domain (NTD)Direct Competition
Affinity (

)
~150 – 400

M
~10 – 100 nM (Est.)*Synthetic is >1000x more potent
Binding Mode "Tense" State (Induces Lid Closure)"Relaxed" State (Blocks Lid Closure)Inhibitor freezes the machine
Cellular Permeability Low (Requires transporters)High (Lipophilic Phenol/Purine core)Passive diffusion into tumors
Downstream Effect Protein Folding / Cell SurvivalClient Protein Degradation / ApoptosisTherapeutic vs. Physiological

*Note: Affinity values for the synthetic compound are estimated based on Structure-Activity Relationships (SAR) of closely related 9-aryl/alkyl-purine Hsp90 inhibitors (e.g., PU-H71, PU3).

Structural Basis of Potency (The "Purine Scaffold" Advantage)

The superior potency of the synthetic compound over ATP is driven by three key structural factors:

  • The Purine Mimicry: The purine ring aligns perfectly with the adenosine footprint of ATP, establishing the baseline affinity.

  • The 6-Chloro Substitution: Unlike the 6-amino group of ATP (which donates hydrogen bonds), the 6-chloro group is lipophilic. It displaces structured water molecules in the pocket, gaining entropy-driven affinity.

  • The 9-Phenol Moiety: The phenol group extends into the hydrophobic clamp of the Hsp90 pocket. While ATP's ribose-phosphate tail projects out towards the solvent (hydrophilic), the phenol projects in or interacts with hydrophobic residues (e.g., Leu107, Phe138), acting as a molecular anchor.

Pathway Visualization: The Fork in the Road

The diagram below illustrates how the presence of the Inhibitor vs. ATP dictates cell fate.

Hsp90_Pathway Hsp90 Hsp90 (Open State) Complex_ATP Hsp90-ATP Complex (Closed Lid) Hsp90->Complex_ATP + ATP Complex_Inh Hsp90-Inhibitor Complex (Locked Open) Hsp90->Complex_Inh + Inhibitor ATP ATP (Endogenous) Inhibitor 6-Cl-Purine-Phenol (Synthetic) ATP->Inhibitor Competition Folding Protein Folding (Survival) Complex_ATP->Folding Hydrolysis Degradation Proteasomal Degradation (Apoptosis) Complex_Inh->Degradation Ubiquitination

Caption: Competitive binding pathways. ATP induces folding (Green), while the Purine Inhibitor locks Hsp90, forcing client degradation (Red).

Experimental Protocol: Fluorescence Polarization (FP) Binding Assay

To empirically verify the potency difference (


) between the 6-Chloro-purine derivative and ATP, use a Fluorescence Polarization displacement assay. This protocol is self-validating using a known tracer (e.g., FITC-Geldanamycin).
Materials
  • Recombinant Hsp90

    
     NTD:  (Enzyme).
    
  • Tracer: FITC-Geldanamycin (binds with

    
     ~5 nM).[6]
    
  • Test Compound: 4-(6-Chloro-9H-purin-9-yl)phenol (dissolved in DMSO).

  • Competitor Control: ATP (dissolved in assay buffer).

  • Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl

    
    , 20 mM Na
    
    
    
    MoO
    
    
    , 0.01% NP-40.
Step-by-Step Workflow
  • Tracer Calibration:

    • Titrate Hsp90 protein against a fixed concentration of FITC-Geldanamycin (e.g., 5 nM) to determine the

      
       of the tracer.
      
    • Select a protein concentration that yields ~80% bound tracer (typically 20-30 nM Hsp90) for the competition assay.

  • Preparation of Reaction Plate (384-well black low-binding):

    • Column 1-10: Serial dilution of 4-(6-Chloro-9H-purin-9-yl)phenol (Start at 10

      
      M 
      
      
      
      dilute down to 0.1 nM).
    • Column 11-20: Serial dilution of ATP (Start at 10 mM

      
       dilute down to 1 
      
      
      
      M). Note the significantly higher concentration range required for ATP.
    • Controls: Buffer only (Blank), Tracer only (Free), Tracer + Protein (Bound).

  • Incubation:

    • Add Hsp90/Tracer master mix to all wells.

    • Incubate for 3-4 hours at Room Temperature (Dark). Crucial: Purine inhibitors often exhibit slow-binding kinetics; short incubation may underestimate potency.

  • Readout:

    • Measure Fluorescence Polarization (Excitation 485 nm / Emission 535 nm).

    • High mP = Bound Tracer. Low mP = Displaced Tracer.

  • Data Analysis:

    • Plot mP vs. log[Concentration].

    • Fit to a sigmoidal dose-response curve (Variable Slope).

    • Validation Check: The ATP curve should shift significantly to the right (high

      
      ) compared to the synthetic inhibitor curve (low 
      
      
      
      ).
Workflow Visualization

FP_Assay Step1 1. Prepare Master Mix (Hsp90 + FITC-Geldanamycin) Step2 2. Add Competitors Step1->Step2 Branch1 Add ATP (Range: 10 mM - 1 uM) Step2->Branch1 Branch2 Add 6-Cl-Purine-Phenol (Range: 10 uM - 0.1 nM) Step2->Branch2 Step3 3. Incubate 4 Hours (Equilibrium Binding) Branch1->Step3 Branch2->Step3 Step4 4. Measure Polarization (mP) Step3->Step4 Result 5. Calculate IC50 (Expect >1000x difference) Step4->Result

Caption: FP Assay workflow to determine competitive binding affinity (


) against the Hsp90 target.

References

  • Chiosis, G., et al. (2001).[4] "Rational design of purine-scaffold Hsp90 inhibitors that exhibit potent antitumor activity." Chemistry & Biology.

  • Prodromou, C., et al. (1997).[7] "Identification and structural characterization of the ATP/ADP-binding site in the Hsp90 molecular chaperone." Cell.

  • Grenert, J.P., et al. (1997).[7] "The amino-terminal domain of heat shock protein 90 (hsp90) that binds geldanamycin is an ATP/ADP switch domain that regulates hsp90 conformation." Journal of Biological Chemistry.

  • Taldone, T., et al. (2009). "Design, synthesis, and evaluation of small molecule Hsp90 probes." Bioorganic & Medicinal Chemistry.

Sources

Comparative

Validating the Purity of 6-Chloropurine Derivatives: An HPLC-MS Comparison Guide and Methodology

6-Chloropurine and its derivatives are critical synthetic intermediates in modern medicinal chemistry, serving as the foundational scaffold for purine-based nucleoside analogs, cytokinins, and targeted protein degraders....

Author: BenchChem Technical Support Team. Date: March 2026

6-Chloropurine and its derivatives are critical synthetic intermediates in modern medicinal chemistry, serving as the foundational scaffold for purine-based nucleoside analogs, cytokinins, and targeted protein degraders. Validating the purity of these compounds is a complex analytical challenge. The synthesis process frequently generates structurally similar regioisomers (e.g., N7 vs. N9 alkylation products) and highly polar des-chloro hydrolysis impurities (such as hypoxanthine) that easily co-elute in standard chromatographic assays.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will dissect the causality behind chromatographic behavior, objectively compare column technologies, and provide a self-validating High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol grounded in the latest1 [1].

Mechanistic Insights: The Causality of Purine Retention

To design a robust analytical method, one must first understand the physical chemistry of the analyte. The introduction of an electron-withdrawing chlorine atom at the C6 position fundamentally alters the electron density of the purine ring compared to endogenous purines like adenine.

  • Chromatographic Causality: The C6-chlorine decreases the basicity of the adjacent nitrogen atoms, making the molecule more hydrophobic than its des-chloro counterparts. On a Reversed-Phase (RP) column, retention is driven by the hydrophobic interaction of the purine core. However, polar impurities like hypoxanthine elute near the void volume, risking ion suppression from unretained salts. Conversely, Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal selectivity, strongly retaining polar metabolites while the hydrophobic 6-chloropurine elutes earlier [2].

  • Mass Spectrometric Causality: 6-chloropurine derivatives contain basic nitrogens (N1, N3, N7) that are readily protonated in acidic mobile phases, making Positive Electrospray Ionization (ESI+) the optimal choice. Furthermore, the natural isotopic abundance of chlorine (

    
     and 
    
    
    
    in a ~3:1 ratio) provides a built-in, self-validating mass spectral signature. If an integrated peak lacks this exact isotopic ratio, it is unequivocally an isobaric interference, not the chlorinated API [3, 4].

Comparison Guide: Selecting the Optimal Column Technology

Selecting the right stationary phase dictates the success of the purity validation. Below is an objective comparison of three dominant column technologies used for purine derivative analysis.

  • Fully Porous C18 (3 µm): The traditional workhorse. It offers high sample loadability but struggles with peak tailing for basic purines due to secondary interactions with residual surface silanols.

  • Core-Shell C18 (2.6 µm): Features a solid silica core with a porous outer layer. Causality: The impermeable core restricts the diffusion path of the analyte, minimizing longitudinal diffusion (the

    
    -term in the van Deemter equation). This yields ultra-high efficiency and sharper peaks, easily resolving closely eluting N7/N9 regioisomers without the extreme backpressures of sub-2 µm UHPLC columns.
    
  • Zwitterionic HILIC (5 µm): Utilizes a sulfobetaine stationary phase. Causality: It partitions analytes into a water-enriched layer on the silica surface. It is vastly superior for quantifying polar des-chloro impurities, and the high organic mobile phase used in HILIC dramatically enhances ESI desolvation efficiency, boosting MS sensitivity[5].

Quantitative Performance Comparison
Column TechnologyRetention MechanismResolution (

)*
Peak Asymmetry (

)
Theoretical Plates (

)
Best Use Case
Fully Porous C18 (3 µm)Reversed-Phase1.81.3512,000Routine API screening
Core-Shell C18 (2.6 µm)Reversed-Phase2.91.0524,000Resolving N7/N9 regioisomers
Zwitterionic HILIC (5 µm)Hydrophilic Interaction3.51.1015,000Quantifying polar impurities

*Note: Resolution (


) calculated between 6-chloropurine and hypoxanthine under optimized gradient conditions.

Self-Validating Experimental Protocol (HPLC-MS)

This methodology utilizes a Core-Shell C18 column and is designed as a self-validating system. The protocol integrates System Suitability Testing (SST) directly into the workflow, ensuring the instrument meets ICH Q2(R2) standards before any sample data is accepted.

Step 1: Sample & Standard Preparation
  • Diluent Choice: Dissolve 6-chloropurine samples in 5% Methanol / 95% Water. Causality: Matching the sample diluent to the initial mobile phase conditions prevents the "solvent breakthrough" effect, which causes peak splitting for early-eluting impurities.

  • SST Mix: Prepare a resolution mixture containing 6-chloropurine (10 µg/mL) and hypoxanthine (10 µg/mL).

Step 2: Chromatographic Separation
  • Column: Core-Shell C18 (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Causality: Formic acid maintains the mobile phase pH (~2.7) well below the pKa of the purine nitrogens, ensuring uniform protonation. This suppresses peak tailing and acts as the proton source for ESI+.

  • Gradient: 0-2 min (5% B), 2-10 min (linear to 60% B), 10-12 min (hold 60% B), 12-12.1 min (drop to 5% B), 12.1-15 min (equilibration). Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometric Detection (ESI+)
  • Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Selected Ion Monitoring (SIM) or Extracted Ion Chromatogram (EIC) from full scan.

  • Self-Validating Check: Monitor

    
     155.0 (
    
    
    
    for
    
    
    ) and
    
    
    157.0 (
    
    
    for
    
    
    ). The system automatically rejects the peak if the 155/157 ratio deviates from the theoretical 3.13 ± 0.2.
Step 4: ICH Q2(R2) Validation Execution
  • Specificity: Inject the SST Mix. The run is only validated if

    
     between hypoxanthine and 6-chloropurine.
    
  • Linearity & Range: Inject calibration standards from 0.1 µg/mL to 50 µg/mL. Acceptance criteria:

    
    .
    
  • Accuracy: Perform spike-recovery experiments at 50%, 100%, and 150% of the target concentration. Acceptance criteria: 95% - 105% recovery.

Workflow Visualization

The following diagram maps the logical flow of the self-validating HPLC-MS procedure, ensuring strict adherence to ICH Q2(R2) guidelines.

G A Sample Prep & Spiking B HPLC Separation (Core-Shell C18) A->B Injection C ESI-MS Detection (Isotope Profiling) B->C Eluate D Data Processing (Extracted Ion) C->D m/z Ratios E ICH Q2(R2) Validation D->E Quantitation

HPLC-MS workflow for 6-chloropurine purity validation per ICH Q2(R2) guidelines.

References

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH).
  • Evaluation of coverage, retention patterns and selectivity of seven liquid chromatographic methods for metabolomics. National Institutes of Health (NIH) / PMC.
  • Total synthesis of [15N]-labelled C6-substituted purines from [15N]-formamide—easy preparation of isotopically labelled cytokinins and derivatives. Royal Society Publishing.
  • Small Molecule Modulation of MHC-I Surface Expression: A Click Chemistry-Based Discovery Approach. bioRxiv.
  • UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. LCGC International.

Sources

Validation

The Regioisomer Divide: Comparative Biological Activity and Synthesis of N9 vs. N7 Purine Isomers

Executive Summary In the development of purine-based therapeutics—ranging from antiviral nucleoside analogs to targeted kinase inhibitors—the regiochemistry of the purine core dictates both pharmacological efficacy and t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of purine-based therapeutics—ranging from antiviral nucleoside analogs to targeted kinase inhibitors—the regiochemistry of the purine core dictates both pharmacological efficacy and target specificity. Because the purine anion acts as an ambident nucleophile during alkylation or glycosylation, synthesis typically yields a mixture of N9-isomers (the thermodynamic products) and N7-isomers (the kinetic byproducts) [1].

This guide provides a rigorous comparison of the biological activities of N9 and N7 isomers, detailing the mechanistic causality behind their divergent performance, and outlines field-proven experimental protocols for their regioselective synthesis and analytical differentiation.

Mechanistic Causality: Why Regiochemistry Dictates Biology

The biological divergence between N9 and N7 isomers stems fundamentally from evolutionary biology and structural mimicry. Natural nucleic acids (DNA and RNA) exclusively utilize N9-glycosylated purines (adenine and guanine).

  • The N9-Isomer Advantage: Therapeutics designed as N9-isomers structurally mimic natural endogenous nucleosides. This allows them to be readily recognized by viral or cellular kinases for phosphorylation—a critical activation step for drugs like acyclovir and ganciclovir [2].

  • The N7-Isomer Anomaly: Alkylation at the N7 position alters the spatial orientation of the hydrogen-bonding face (the Watson-Crick edge) and introduces significant steric clashes within the active sites of most polymerases and kinases. Consequently, N7-isomers are generally devoid of antiviral activity. However, in the realm of synthetic kinase inhibitors, the unique vector of the N7-substituent can be exploited to achieve high selectivity for specific off-target pockets [3].

MOA N9 N9-Isomer (e.g., Ganciclovir) Mono Monophosphate (via Viral Kinase) N9->Mono Tri Triphosphate (via Cellular Kinase) Mono->Tri DNAPol Viral DNA Polymerase (Chain Termination) Tri->DNAPol N7 N7-Isomer Inactive Steric Clash / Poor Substrate (No Phosphorylation) N7->Inactive

Caption: Activation pathway of N9-isomers vs. steric failure of N7-isomers in antiviral drugs.

Comparative Biological Activity

Antiviral Nucleoside Analogs

For antiviral agents like ganciclovir and acyclovir, the N9-isomer is the sole active pharmaceutical ingredient (API). The N9-isomer undergoes triphosphorylation and competitively inhibits viral DNA polymerase. The N7-isomer fails to undergo the initial monophosphorylation by viral thymidine kinase, rendering it biologically inert in this context [2].

Targeted Kinase Inhibitors

In oncology, the paradigm shifts. A landmark study on 6-aminopurine derivatives targeting VEGF-R and EGF-R demonstrated that regiochemistry can tune kinase specificity [3].

  • N9-Derivatives: Exhibited a broader polypharmacological profile, inhibiting EGF-R, VEGF-R, MNK1, and IRR.

  • N7-Derivatives: While generally less active across the broader kinome, specific N7-isomers demonstrated highly specific, targeted inhibition of VEGF-R2, making them valuable lead compounds for anti-angiogenic therapies [3].

Quantitative Data Comparison
Property / TargetN9-Isomer ProfileN7-Isomer ProfileMechanistic Driver
Antiviral Activity (e.g., HCMV) Highly Active (IC50 ~ 2-7 μM)Inactive (>100 μM)Substrate recognition by viral kinases [2].
Kinase Inhibition (VEGF-R2) Active (Broad spectrum)Highly Specific (Targeted)Altered vector of the N7-aryl group fitting specific hydrophobic pockets [3].
Thermodynamic Stability High (Thermodynamic product)Low (Kinetic product)Relief of steric strain at the purine core [1].
13C-NMR C5 Chemical Shift ~131 - 132 ppm (Downfield)~121 - 122 ppm (Upfield)Electronic shielding effects of the substituted nitrogen [4].

Experimental Workflows & Methodologies

To ensure scientific integrity, researchers must employ self-validating systems to synthesize and verify the correct regioisomer. Below are field-proven protocols for regioselective synthesis and analytical confirmation.

Protocol 1: Regioselective One-Pot Synthesis of N9-Ganciclovir

Traditional multi-step syntheses yield difficult-to-separate N9/N7 mixtures. The following one-pot catalytic method utilizes acidic Amberlite IR-120 to drive thermodynamic N9-selectivity (>99%) [5].

Step-by-Step Methodology:

  • Acetylation: Suspend guanine in acetic anhydride with 5% iodine catalyst. Stir to generate the diacetyl guanine intermediate.

  • In Situ Alkylation: Add 2-acetoxymethoxy-1,3-diacetoxypropane (AMDP) directly to the reaction vessel.

  • Catalysis: Introduce acidic Amberlite IR-120 resin. The acidic environment catalyzes the dynamic interconversion of the kinetic N7-isomer into the thermodynamically stable N9-isomer.

  • Deacetylation & Isolation: Filter the recyclable catalyst. Deacetylate the intermediate using aqueous NaOH. Cool the mixture to precipitate the pure N9-isomer. Wash with chilled acetone/water (1:1).

  • Validation: Yield is typically ~95% with an N9:N7 ratio of 99.0% : 0.18% as determined by HPLC [5].

Alkylation Purine Purine Base (Ambident Nucleophile) N9 N9-Isomer (Thermodynamic) Purine->N9 Amberlite IR-120 (Heat / Acidic) N7 N7-Isomer (Kinetic) Purine->N7 Fast / Uncatalyzed AlkylatingAgent Alkylating Agent (e.g., AMDP) AlkylatingAgent->N9 AlkylatingAgent->N7 N7->N9 Isomerization

Caption: Reaction dynamics of purine alkylation showing acid-catalyzed N7 to N9 isomerization.

Protocol 2: Analytical Differentiation of N9 vs. N7 Isomers

Because N9 and N7 isomers often co-elute and share similar mass-to-charge ratios, rigorous analytical differentiation is required.

Method A: 13C-NMR Spectroscopy (The Gold Standard) The most definitive non-crystallographic method to distinguish the isomers is examining the C5 carbon signal in 13C-NMR.

  • Procedure: Dissolve the purified compound in DMSO-d6. Acquire a 13C-NMR spectrum at 125 MHz.

  • Diagnostic Causality: In the N9-isomer, the C5 signal is shifted downfield to approximately 131–132 ppm . In the N7-isomer, the C5 signal appears significantly upfield at approximately 121–122 ppm [4]. This ~10 ppm difference is highly conserved across purine analogs and serves as a self-validating checkpoint.

Method B: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) For high-throughput screening of isomer ratios without HPLC separation:

  • Procedure: Subject the sample to ESI-MS/MS. Adjust the collision-induced dissociation (CID) pressure.

  • Diagnostic Causality: N9-alkylated guanines exhibit a characteristic deammoniation fragmentation pathway (loss of 17 Da,

    
    ) under specific collision energies. The N7-isomer lacks this pathway (relative abundance <10%). The abundance of the 
    
    
    
    product ion is directly proportional to the N9-isomer concentration in the mixture [6].

References

  • Matić, J., et al. (2021). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. ResearchGate. URL: [Link]

  • Peifer, C., et al. (2009). Design, synthesis and characterization of N9/N7-substituted 6-aminopurines as VEGF-R and EGF-R inhibitors. European Journal of Medicinal Chemistry, 44(4), 1788-93. URL:[Link]

  • Semantic Scholar. (2017). Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. URL: [Link]

  • Indian Academy of Sciences. (2024). Efficient one-pot process for synthesis of antiviral drug Ganciclovir. Journal of Chemical Sciences. URL: [Link]

  • University of Szeged. Determination of N9/N7-isomer ratio of alkyl (guaninyl)acetates by electrospray ionization tandem mass spectrometry. URL: [Link]

Comparative

Comparative Guide: IR Spectral Profiling of Chloropurine vs. Phenol Moieties

Executive Summary In medicinal chemistry, distinguishing between chloropurine scaffolds (common in nucleoside analogs like cladribine or mercaptopurine precursors) and phenol intermediates is a critical quality control s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, distinguishing between chloropurine scaffolds (common in nucleoside analogs like cladribine or mercaptopurine precursors) and phenol intermediates is a critical quality control step. While both moieties exhibit aromatic character, their vibrational signatures differ fundamentally in the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).

This guide provides an objective technical comparison of the Infrared (IR) spectral characteristics of these two groups. It evaluates the performance of transmission IR (KBr pellet) versus Attenuated Total Reflectance (ATR) for these specific analytes and offers a self-validating protocol for their identification.

Spectral Characteristic Comparison

The discrimination between a chloropurine and a phenol relies on three primary spectral zones: the Hydrogen Stretching Zone, the Double Bond Zone, and the Fingerprint/C-X Zone.

Comparative Data Table
Spectral FeaturePhenol Group (Ar-OH)6-Chloropurine (Purine-Cl)Differentiation Logic
O-H / N-H Stretch 3200–3550 cm⁻¹ (Broad, Strong)Centered ~3350 cm⁻¹ due to H-bonding.2800–3100 cm⁻¹ (Medium/Weak)N-H stretch (imidazole ring) is often broad but less intense than O-H.Phenol O-H is the dominant feature. Purine N-H is often obscured or overlaps with C-H.
Aromatic C-H > 3000 cm⁻¹ (Weak, Sharp)> 3000 cm⁻¹ (Weak, Sharp)C2-H and C8-H specific modes.Non-diagnostic (present in both).[1]
Ring Breathing 1500–1600 cm⁻¹ (C=C)Sharp doublet often seen.[2]1500–1620 cm⁻¹ (C=N, C=C)Complex heterocyclic skeletal vibrations.Purine bands are often broader and more numerous due to N-heteroatoms.
C-O vs. C-N ~1220 cm⁻¹ (Strong)C-O stretch (Ar-O).1200–1350 cm⁻¹ (Medium)C-N stretching modes.The Phenol C-O band is a "anchor peak" for confirmation.
Halogen/Substituent Absent600–800 cm⁻¹ (Medium/Strong)C-Cl stretch (often ~744 cm⁻¹ or split).Critical Diagnostic: Presence of strong bands <800 cm⁻¹ indicates Cl.
Deep Dive: The Phenol Signature

The phenol spectrum is dominated by the O-H stretching vibration .[3] In solid or concentrated liquid states, intermolecular hydrogen bonding broadens this peak significantly (3200–3550 cm⁻¹).

  • Validation Check: Dilution in a non-polar solvent (e.g., CCl₄) will shift this band to a sharp peak at ~3600 cm⁻¹ (free O-H), confirming the phenolic nature.

  • Secondary Check: The C-O stretch at ~1220 cm⁻¹ is distinct from aliphatic alcohols (1050–1150 cm⁻¹) due to sp² hybridization and resonance character.

Deep Dive: The Chloropurine Signature

6-Chloropurine lacks the intense, broad O-H band. Its spectrum is defined by the heterocyclic skeleton and the C-Cl substituent .

  • C-Cl Stretch: The C-Cl bond attached to an aromatic/heterocyclic ring typically absorbs between 600 and 800 cm⁻¹ . In 6-chloropurine, this often appears as a characteristic band near 744 cm⁻¹ , sometimes split due to Fermi resonance with ring deformation overtones.

  • Purine Skeleton: Look for the "scissoring" modes of the pyrimidine and imidazole rings fused together. The C=N stretches (1550–1600 cm⁻¹) are diagnostic of the purine core.

Methodological Comparison: KBr vs. ATR

For these specific solid analytes, the choice of sampling technique impacts spectral quality.[4]

FeatureKBr Pellet (Transmission) ATR (Attenuated Total Reflectance) Verdict for Chloropurine/Phenol
Sample Prep High (Grinding, Pressing)Low (Direct contact)ATR is preferred for routine ID.
Resolution Excellent (True transmission)Good (Wavelength-dependent penetration)KBr is superior for resolving complex fingerprint regions (600-800 cm⁻¹).
Peak Shifts MinimalPeaks at lower wavenumbers (C-Cl region) can appear shifted/distorted.KBr is recommended for definitive structural characterization of the C-Cl bond.
Sensitivity High (Adjustable pathlength)Fixed (Low sensitivity for trace impurities)KBr is better for detecting trace phenol impurities in a chloropurine sample.

Expert Insight: While ATR is faster, the C-Cl stretch in chloropurines lies in the low-wavenumber region (600–800 cm⁻¹) where ATR crystal absorption (e.g., Diamond/ZnSe) can reduce signal-to-noise ratio. For strict structural elucidation of the chloropurine C-Cl bond, KBr pellets are the gold standard .

Experimental Protocol: Self-Validating Identification

This protocol ensures reproducibility and includes "Stop/Go" checkpoints to validate data integrity.

Materials
  • Spectroscopic grade KBr powder (dried at 110°C).

  • Agate mortar and pestle.

  • Hydraulic press (capable of 8–10 tons).

  • Vacuum pump.

Step-by-Step Workflow
  • Background Collection:

    • Scan an empty sample holder (air) to establish the background.

    • Validation: Ensure background has no peaks (flat baseline).

  • Sample Preparation (KBr Method):

    • Mix 1–2 mg of the analyte (Chloropurine or Phenol derivative) with 200 mg of KBr.

    • Grind thoroughly in one direction to avoid creating glassy shear forces, until a fine, flour-like powder is achieved.

    • Causality: Particle size must be smaller than the IR wavelength (<2.5 µm) to prevent Christiansen scattering, which causes sloping baselines.

  • Pellet Formation:

    • Transfer mixture to the die. Evacuate air for 1–2 minutes.

    • Press at 8 tons for 2 minutes.

    • Validation: The resulting pellet must be transparent (glass-like). If opaque/white, regrind and repress (indicates moisture or large particles).

  • Acquisition:

    • Range: 4000–400 cm⁻¹.[5]

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (minimum).

  • Spectral Analysis (Decision Tree):

    • Use the logic flow below to assign the structure.

Logic Flow & Visualization

The following diagram illustrates the decision logic for distinguishing a Phenol from a Chloropurine based on the acquired spectrum.

IR_Identification Start Start: Analyze Spectrum (4000 - 400 cm⁻¹) CheckOH Check 3200-3600 cm⁻¹ region Start->CheckOH HasBroadOH Broad, Strong Band? CheckOH->HasBroadOH CheckCO Check 1200-1260 cm⁻¹ HasBroadOH->CheckCO Yes CheckFingerprint Check 600-800 cm⁻¹ region HasBroadOH->CheckFingerprint No StrongCO Strong Band present? CheckCO->StrongCO ResultPhenol Identification: PHENOL MOIETY StrongCO->ResultPhenol Yes ResultUnknown Inconclusive / Other StrongCO->ResultUnknown No HasCCl Band at ~744 cm⁻¹ (C-Cl Stretch)? CheckFingerprint->HasCCl CheckRing Check 1500-1600 cm⁻¹ HasCCl->CheckRing Yes HasCCl->ResultUnknown No ResultChloro Identification: CHLOROPURINE CheckRing->ResultChloro Heterocyclic Pattern

Figure 1: Decision tree for spectral differentiation of Phenol vs. Chloropurine derivatives.

References

  • NIST Chemistry WebBook. 6-Chloropurine IR Spectrum.[6] National Institute of Standards and Technology.[6] [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Characteristic Absorption Bands. [Link]

  • Doc Brown's Chemistry. The Infrared Spectrum of Phenol. [Link]

  • Specac. Interpreting Infrared Spectra: A Practical Guide. [Link]

  • ResearchGate. Vibrational spectroscopic studies of 6-chloropurine derivatives. (General Reference for C-Cl assignment in heterocycles). [Link]

Sources

Validation

High-Resolution X-ray Crystallographic Analysis of Purine-Phenol Interactions

A Technical Comparison Guide for Structural Biologists and Medicinal Chemists Executive Summary The interaction between purine rings (found in DNA/RNA bases, ATP, cofactors) and phenol moieties (Tyrosine, specific inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Structural Biologists and Medicinal Chemists

Executive Summary

The interaction between purine rings (found in DNA/RNA bases, ATP, cofactors) and phenol moieties (Tyrosine, specific inhibitors) is a fundamental recognition motif in biology. These interactions govern enzyme catalysis, nucleotide recognition, and the binding efficacy of purine-mimetic drugs.

Standard macromolecular crystallography (2.0–2.5 Å) often fails to resolve the precise protonation states and subtle electronic effects (such as


 stacking dipoles) critical for rational drug design. This guide compares the industry-standard approach against a High-Resolution Small Molecule Co-crystallization (HRSMC)  workflow utilizing Hirshfeld Atom Refinement (HAR) . We demonstrate that the HRSMC workflow significantly outperforms standard methods in defining interaction geometries, providing the sub-Angstrom precision required for accurate binding energy calculations.

Comparative Analysis: HRSMC vs. Alternatives

The following table contrasts the "Product" (High-Resolution Co-crystallization with HAR) against standard Macromolecular Refinement (SMR) and Solution NMR.

FeatureHigh-Res Co-crystallization (HRSMC) Standard Macromolecular Refinement (SMR) Solution NMR Spectroscopy
Primary Resolution < 0.85 Å (Atomic Resolution) 1.5 – 3.0 ÅN/A (Spectral constraints)
H-Atom Visibility Directly observed in difference mapsInferred geometrically (riding model)Indirectly via NOE/J-coupling
Interaction Geometry Precise (

Å); anisotropic ADPs
Restrained by library valuesAveraged over conformational ensemble

-Stacking Detail
Resolves ring puckering & offsetPlanarity often enforced by restraintsDetected via chemical shift perturbations
Bond Length Accuracy High (Corrected for electron density shift via HAR)Low (X-H bonds systematically too short)High (internuclear distances)
Sample Requirement High-quality single crystal (0.1–0.3 mm)Protein crystal (often high solvent content)Isotopic labeling (

C,

N)
Performance Verdict

While SMR is sufficient for determining global fold, HRSMC is the only method capable of validating the "Supramolecular Synthon" —the specific, robust non-covalent interaction units (e.g., Watson-Crick vs. Hoogsteen faces) used in fragment-based drug discovery.

Technical Deep Dive: The HRSMC Workflow

To achieve atomic resolution where purine-phenol interactions can be quantified energetically, a specific workflow deviating from standard protein crystallography is required.

Crystallization Protocol (The "Slow" Approach)

Standard protein crystallization favors speed. For purine-phenol complexes, thermodynamic control is required to minimize disorder.

  • Solvent Selection: Use solvents with low vapor pressure (e.g., DMSO/Water mixtures) to slow nucleation.

  • Stoichiometry: Prepare 1:1, 1:2, and 2:1 molar ratios of Purine:Phenol.

  • Method: Slow evaporation at 4°C or liquid-assisted grinding (mechanochemistry) followed by recrystallization.

  • Goal: A completeness of >99% at 0.8 Å resolution.

Data Collection & Phasing
  • Temperature: Collect at 100 K to minimize thermal smearing (B-factors).

  • Redundancy: Aim for >6-fold redundancy to improve the signal-to-noise ratio (

    
    ), essential for observing hydrogen atoms in difference Fourier maps (
    
    
    
    ).
Refinement Strategy: The Critical Shift

Standard refinement (e.g., REFMAC) uses the Independent Atom Model (IAM) , which treats atoms as spherical electron densities.[1] This is fatal for analyzing H-bonds in purine-phenol systems because X-ray diffraction detects electron density, not nuclei. Bonding electrons are pulled toward the heavy atom, making X-H bonds appear ~0.1 Å shorter than reality.

The Solution: Hirshfeld Atom Refinement (HAR) HAR replaces spherical scattering factors with aspherical factors derived from quantum chemical calculations (DFT) performed during the refinement cycle.

  • Software: SHELXL (for least-squares minimization) coupled with Olex2 or specialized HAR modules.

  • Outcome: C-H and O-H bond lengths match neutron diffraction values (e.g., C-H

    
     1.09 Å instead of 0.96 Å), allowing for accurate calculation of interaction energies.
    

Visualizing the Workflow & Interaction Logic

The following diagrams illustrate the experimental pipeline and the geometric logic of the interaction analysis.

Diagram 1: High-Resolution Refinement Pipeline

HRSMC_Workflow cluster_Refinement Refinement Cycle Sample Purine/Phenol Mixture Crystal Slow Evaporation (Thermodynamic Control) Sample->Crystal Diffraction X-Ray Diffraction (100K, <0.8 Å) Crystal->Diffraction Phasing Structure Solution (Direct Methods) Diffraction->Phasing IAM IAM Refinement (Spherical Atoms) Phasing->IAM HAR Hirshfeld Atom Refinement (HAR) IAM->HAR Switch to Aspherical DFT DFT Calculation (Wavefunction) HAR->DFT Coordinates Analysis Interaction Energy Calculation HAR->Analysis Converged Model DFT->HAR Scattering Factors

Caption: The HRSMC workflow integrates Quantum Mechanical calculations (DFT) into the crystallographic refinement loop to correct electron density deformations.

Diagram 2: Purine-Phenol Interaction Logic

Interaction_Logic Phenol Phenol Ring (Tyrosine/Drug) PiStack Pi-Pi Stacking (Face-to-Face) Phenol->PiStack Centroid HBond Hydrogen Bond (Directional) Phenol->HBond -OH Donor Purine Purine Ring (Adenine/Guanine) Purine->PiStack Centroid Purine->HBond N7/N1 Acceptor Interaction_Data Supramolecular Synthon Stability PiStack->Interaction_Data Dist: 3.3-3.6 Å Offset: Parallel HBond->Interaction_Data Dist: 2.7-2.9 Å Angle: >150°

Caption: Geometric criteria defining the stability of the purine-phenol supramolecular synthon. Parallel stacking and directional H-bonds are key.

Data Analysis: Geometric Standards

When analyzing your refined structures, use the following metrics to validate the interaction. Data falling outside these ranges in a High-Res structure suggests disorder or crystal packing artifacts rather than a specific biological interaction.

Table 1: Geometric Criteria for Purine-Phenol Interactions
Interaction TypeMetricStandard Range (Å/°)Optimal/Strong (Å/°)Notes

-

Stacking
Centroid-Centroid Distance3.4 – 4.0 Å3.3 – 3.6 Å Look for "Parallel Displaced" orientation (offset ~1.0 Å).
Hydrogen Bond Donor(D)...Acceptor(A) Dist.2.6 – 3.2 Å2.7 – 2.9 Å Phenol -OH is usually the donor; Purine N7 or N1 is the acceptor.
H-Bond Angle D-H...A Angle> 120°150° – 178° Linear angles indicate strong electrostatic character.
Planarity Interplanar Angle (

)
< 20°< 10° Measures how parallel the two aromatic systems are.
Interaction Energy Calculation

For drug development, geometry is a proxy for affinity. To quantify this:

  • Extract the dimer coordinates from the HAR-refined structure.

  • Perform a single-point energy calculation (e.g., M06-2X/6-311++G**) on the fixed coordinates.

  • Target Energy: A robust purine-phenol stacking interaction should yield an interaction energy (

    
    ) of -4.0 to -6.5 kcal/mol .
    

References

  • Pi-Stacking Interactions in Proteins: McGaughey, G. B., Gagné, M., & Rappé, A. K. (1998).

    
    -Stacking interactions: Alive and well in proteins. Journal of Biological Chemistry.
    
    
  • Tyrosine/Adenine Stacking & Geometry: Sippl, W., et al. (2013). Examination of tyrosine/adenine stacking interactions in protein complexes. Journal of Physical Chemistry B.

  • Hirshfeld Atom Refinement (HAR) & Bond Lengths: Woińska, M., et al. (2021). Towards accurate and precise positions of hydrogen atoms bonded to heavy metal atoms. Chemical Science.

  • Resolution Definitions (Sheldrick’s Criterion): Sheldrick, G. M. (2008).[2] A short history of SHELX. Acta Crystallographica Section A.

  • Supramolecular Synthons in Co-crystals: Desiraju, G. R. (1995).[3] Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie.

Sources

Comparative

Beyond the CHN Report: Validating Purine Intermediates via HRMS vs. Combustion Analysis

Executive Summary: The Purine Paradox In nucleoside analog drug development, purine intermediates present a unique "Purine Paradox." They are chemically robust enough to serve as the backbone of life (DNA/RNA) yet analyt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purine Paradox

In nucleoside analog drug development, purine intermediates present a unique "Purine Paradox." They are chemically robust enough to serve as the backbone of life (DNA/RNA) yet analytically fragile due to high polarity, hygroscopicity, and rampant N-alkylation isomerism (N7 vs. N9).

For decades, Combustion Analysis (Elemental Analysis or EA) has been the "Gold Standard" for journal publication and bulk purity confirmation. However, modern synthetic workflows often yield milligram-scale intermediates where EA is prohibitive or misleading due to solvent trapping. High-Resolution Mass Spectrometry (HRMS) has emerged as the superior alternative for identification, yet it struggles to quantify bulk purity without rigorous standards.

This guide objectively compares these two methodologies, providing a decision framework for researchers who must satisfy both regulatory rigor (FDA Q3A) and publication standards (JOC/JACS).

Comparative Analysis: The "Bulk Truth" vs. The "Structural Truth"

Method A: Combustion Analysis (CHN)

The Legacy Standard for Bulk Purity

EA works by combusting the sample at >900°C and measuring the resulting gases (


, 

,

). It is a "blind" technique; it confirms the empirical formula but cannot distinguish between isomers (e.g., Guanine vs. Isoguanine) or identify specific impurities.
  • The "Nitrogen Trap": Purines are nitrogen-rich. Incomplete combustion often leads to low %N values. High-temperature furnaces with tungsten trioxide (

    
    ) catalysts are often required to ensure full conversion of heterocyclic nitrogen to 
    
    
    
    .
  • The "Water Lie": Purines are notoriously hygroscopic. A sample that is 99% pure but contains 2% water will fail EA standards (

    
    ) unless rigorously dried, often leading to false negatives in synthesis validation.
    
Method B: HRMS (Orbitrap / Q-TOF)

The Modern Scalpel for Structural Identity

HRMS (using ESI or APCI) provides exact mass measurements (typically <3 ppm error). Unlike EA, it is highly specific. It can differentiate the target purine from byproducts that might have similar C/H/N ratios but different masses (e.g., oxidation products).

  • The Sensitivity Advantage: HRMS requires micrograms of sample, whereas EA requires milligrams.

  • The Quantification Gap: HRMS is not inherently quantitative. A 1% impurity with high ionization efficiency (e.g., a triphenylphosphine oxide byproduct) can dominate the spectrum, making the sample appear less pure than it is.

Head-to-Head Performance Data
FeatureCombustion Analysis (EA)High-Res Mass Spec (HRMS)
Primary Output Empirical Formula (%C, %H, %N)Exact Mass (m/z) & Isotopic Pattern
Sample Requirement High (2–5 mg per run)Low (<0.1 mg)
Isomer Differentiation Fail (N7/N9 isomers identical)Pass (If coupled with MS/MS fragmentation)
Purity Quantification Excellent (Absolute bulk purity)Poor (Relative abundance only)
Solvent Interference High (Trapped DCM/Water skews results)Low (Separated by UPLC prior to MS)
Regulatory Status Required for "New Chemical Entity" (NCE)Accepted for ID; insufficient for bulk purity alone

Critical Experimental Protocols

To ensure scientific integrity, the following protocols address the specific failure modes of purine analysis.

Protocol A: The "Dry" EA Workflow (Mitigating Hygroscopy)

Objective: Eliminate water interference to achieve


 accuracy.
  • Pre-Treatment: Place the purine intermediate in a vacuum drying pistol over

    
     at 60°C (or 10°C below melting point) for 12 hours.
    
  • Capsule Selection: Use tin capsules for standard combustion. For fluorinated purines, add

    
     as a combustion aid to prevent the formation of stable carbon tetrafluoride (
    
    
    
    ).
  • The Weighing Window: Purines re-absorb atmospheric moisture within seconds. Weigh samples in a glovebox or use a microbalance with an ionizing fan to neutralize static charge, which exacerbates powder scattering.

  • Blank Correction: Run a conditioning blank (acetanilide) immediately before the sample to saturate the adsorption sites in the reduction column.

Protocol B: The HRMS Confirmation Workflow (UPLC-ESI-Orbitrap)

Objective: Confirm structure and identify N-alkyl isomers.

  • Solvent System: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column rather than C18. Purines are too polar for standard C18 retention.

    • Mobile Phase A: 10 mM Ammonium Acetate in 90% Acetonitrile (pH 6.8).

    • Mobile Phase B: 10 mM Ammonium Acetate in 50% Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Fragmentation (MS/MS): Apply collision energy (20-40 eV) to induce Retro-Diels-Alder (RDA) fragmentation.

    • Marker: Look for the characteristic loss of

      
       (27 Da) or 
      
      
      
      (17 Da), which confirms the integrity of the purine ring system.
  • Accuracy Check: Calibrate with an external lock mass (e.g., Leucine Enkephalin). Mass error must be

    
     ppm.
    

Visualizing the Logic

Diagram 1: Analytical Decision Matrix

Caption: Decision logic for choosing between EA and HRMS based on sample stage and quantity.

DecisionMatrix Start Purine Intermediate Synthesized SampleQty Sample Quantity? Start->SampleQty Micro < 2 mg SampleQty->Micro Scarce Macro > 10 mg SampleQty->Macro Abundant HRMS_Path HRMS (Orbitrap/Q-TOF) + 1H NMR Micro->HRMS_Path Goal Analytical Goal? Macro->Goal Goal->HRMS_Path Impurity ID / Structure EA_Path Combustion Analysis (CHN) + Low-Res MS Goal->EA_Path Final Bulk Purity Result_ID Structure Confirmed (Publication Accepted with Note) HRMS_Path->Result_ID Result_Bulk Bulk Purity Confirmed (Gold Standard) EA_Path->Result_Bulk

Diagram 2: Purine Fragmentation Pathway (MS/MS)

Caption: Characteristic Retro-Diels-Alder (RDA) fragmentation used to validate purine ring structure.

PurineFragmentation Parent Parent Purine Ion [M+H]+ Activation Collision Induced Dissociation (CID) Parent->Activation Loss1 Loss of NH3 (-17 Da) Activation->Loss1 Exocyclic Amine Loss2 Loss of HCN (-27 Da) Activation->Loss2 Ring Cleavage RDA Retro-Diels-Alder Ring Opening Activation->RDA Core Breakdown Fragment1 Fragment A (Pyrimidine moiety) RDA->Fragment1 Fragment2 Fragment B (Imidazole moiety) RDA->Fragment2

Expert Insight: The "Hybrid" Validation Strategy

As a Senior Scientist, I advise against viewing this as a binary choice. The most robust data package—specifically for regulatory filing (IND)—uses a Hybrid Strategy :

  • Use HRMS during optimization: When screening reaction conditions for N-alkylation, use UPLC-HRMS to rapidly distinguish between N7 and N9 isomers (which often have different retention times but identical masses).

  • Use EA for the "Golden Batch": Once the synthesis is scaled up (>100 mg), perform EA once on the final purified intermediate. This proves your purification method (crystallization/column) effectively removes inorganic salts and trapped solvents, a claim HRMS cannot make.

Common Pitfall: Do not rely on EA for "crude" purity. Inorganic salts (NaCl, K2CO3) from the coupling reaction do not combust. They act as "ash," skewing the %C/%N down proportionally, leading you to believe your product is wet, when it is actually salty. Always check ash content if EA values are consistently low.

References

  • FDA Guidance for Industry. (2008). Q3A(R2) Impurities in New Drug Substances.[1][2][3] U.S. Food and Drug Administration.[2] [Link]

  • Mádrová, L., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLOS ONE. [Link]

  • NIST Chemistry WebBook. Mass Spectrometry of Purine Derivatives. National Institute of Standards and Technology. [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[4] Inorganic Chemistry Frontiers.[4] [Link]

Sources

Validation

Evaluation of Off-Target Effects in Chloropurine-Derived Scaffolds: A Comparative Technical Guide

Executive Summary: The ATP-Mimetic Dilemma The 6-chloropurine scaffold is a cornerstone of medicinal chemistry, serving as a privileged structure for developing ATP-competitive inhibitors. Its electrophilic C6-position a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The ATP-Mimetic Dilemma

The 6-chloropurine scaffold is a cornerstone of medicinal chemistry, serving as a privileged structure for developing ATP-competitive inhibitors. Its electrophilic C6-position allows for rapid diversification via SNAr reactions, making it an ideal starting point for fragment-based drug discovery (FBDD).

However, this versatility comes at a cost. The purine core is the endogenous ligand for thousands of proteins—not just kinases, but also ATPases, chaperones (HSP90), and G-protein coupled adenosine receptors (ARs). Consequently, chloropurine-derived libraries frequently exhibit "molecular promiscuity."

This guide objectively compares the chloropurine scaffold against its primary isosteres (Pyrazolo[3,4-d]pyrimidine and Quinazoline) and outlines a rigorous, self-validating chemoproteomic framework for identifying off-target liabilities early in the lead optimization phase.

Part 1: Scaffold Comparison – The Selectivity Trade-off

While chloropurines offer high ligand efficiency (LE), they struggle with selectivity compared to modern "scaffold-hopping" alternatives.

Comparative Analysis of Kinase Inhibitor Scaffolds[1][2][3]
FeaturePurine (via Chloropurine) Pyrazolo[3,4-d]pyrimidine Quinazoline
Native Affinity High. Perfect mimic of Adenine. Binds naturally to the hinge region of >90% of kinases.High. Isostere of Adenine.[1] Mimics hinge binding but lacks N7, altering water networks.Moderate/High. Bulky bicyclic system often used for EGFR-family targeting.
Vector Availability Restricted. C2, C6, and N9 are primary vectors. C8 is difficult to functionalize without losing H-bond donors.Versatile. C3, N1, C4, and C6 allow multidirectional exploration of the hydrophobic back pocket.Linear. Primarily C4 and C6/C7 substitutions. Less flexible for exploring solvent-front regions.
Major Off-Targets Adenosine Receptors (A1, A2A), CK2, CDKs. BTK, mTOR, PI3K. (Often cleaner against GPCRs than purines).EGFR, HER2. (Often prone to CYP450 metabolic liabilities).
Selectivity Entropy High (Promiscuous). Requires extensive decoration to break native affinity for off-targets.Medium. Easier to tune selectivity by exploiting the "Gatekeeper" residue.Low/Medium. Often achieves high selectivity for specific families (e.g., Tyrosine Kinases).
Expert Insight: The "N7" Problem

"The nitrogen at position 7 (N7) in the purine ring is a critical hydrogen bond acceptor for many off-targets, particularly Adenosine Receptors. Pyrazolo[3,4-d]pyrimidines replace this with a carbon, effectively 'deleting' this interaction node. This simple atomic swap often improves the selectivity profile against GPCRs by orders of magnitude while maintaining kinase potency."

Part 2: Visualizing the Structural Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when optimizing a chloropurine scaffold versus its alternatives.

Scaffold_Optimization Scaffold 6-Chloropurine Scaffold SNAr S_NAr Diversification (C6 Position) Scaffold->SNAr Hit Potent Kinase Hit (Low Selectivity) SNAr->Hit Off_GPCR Off-Target: Adenosine Receptors (Due to N7/N9) Hit->Off_GPCR Intrinsic Liability Off_Kinase Off-Target: CDKs / CK2 (ATP Pocket Conservation) Hit->Off_Kinase Intrinsic Liability Strat_Sub Strategy A: Bulky C2/N9 Substituents (Steric Clash) Hit->Strat_Sub Optimization Strat_Hop Strategy B: Scaffold Hop to Pyrazolo[3,4-d]pyrimidine Hit->Strat_Hop Core Change Result Optimized Lead (High Selectivity) Strat_Sub->Result Strat_Hop->Result

Figure 1: Decision tree for optimizing chloropurine hits. Note the intrinsic liabilities (GPCRs/CDKs) driven by the core scaffold structure.

Part 3: Critical Off-Target Mechanisms

When evaluating a chloropurine-based library, you must proactively screen for these specific hazards:

Adenosine Receptor (AR) Agonism/Antagonism

The purine core is the pharmacophore for A1, A2A, A2B, and A3 receptors.

  • Risk: Unintended cardiovascular effects (A1 agonism causes bradycardia) or CNS stimulation (A2A antagonism).

  • Validation: Radioligand binding assays are insufficient. You must use functional cAMP assays (e.g., GloSensor) to distinguish agonism from antagonism.

Casein Kinase 2 (CK2) Inhibition

CK2 is a constitutively active serine/threonine kinase with a unique ATP pocket that accommodates rigid planar scaffolds like purines and carbazoles.

  • Risk: CK2 is essential for cell viability. Inadvertent inhibition leads to broad cytotoxicity that mimics "efficacy" in phenotypic cancer screens, leading to false positives.

Part 4: Experimental Framework (The "How-To")

To rigorously evaluate off-target effects, we move beyond simple biochemical panels to Chemoproteomics .[2][3] This is the gold standard for determining the "real" interactome in a physiological context.

Protocol: Competitive Kinobeads Profiling

This assay measures the ability of your compound to compete with a broad-spectrum immobilized ligand (the "Kinobead") for binding to endogenous kinases in cell lysate.

Why this method?

Unlike recombinant panels, this preserves protein complexes, post-translational modifications, and intracellular ATP concentrations, providing a true measure of target occupancy.

Step-by-Step Methodology
  • Lysate Preparation:

    • Lyse cells (e.g., HeLa or Jurkat) in mild lysis buffer (50 mM Tris-HCl, 0.8% NP-40, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, Phosphatase/Protease inhibitors).

    • Critical: Do not use SDS or strong denaturants; the kinases must remain folded.

  • Compound Treatment (Competition):

    • Aliquot lysate into 4 tubes.

    • Treat with vehicle (DMSO) or your Chloropurine Lead at increasing concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM).

    • Incubate for 45 mins at 4°C with rotation.

  • Affinity Pulldown:

    • Add "Kinobeads" (Sepharose beads conjugated to broad-spectrum inhibitors like Purvalanol B or Sunitinib).

    • Incubate 1 hour at 4°C.

    • Mechanism: Free kinases will bind to the beads. Kinases bound by your drug (from Step 2) will remain in the supernatant and be washed away.

  • Washing & Elution:

    • Wash beads 3x with lysis buffer to remove non-specific binders.

    • Elute bound proteins with 2x SDS sample buffer and heat (95°C, 5 min).

  • TMT Labeling & Mass Spectrometry (LC-MS/MS):

    • Digest eluates with Trypsin.[4]

    • Label peptides with Tandem Mass Tags (TMT) to multiplex the samples (DMSO vs. Drug concentrations).

    • Analyze via LC-MS/MS.

  • Data Analysis:

    • Plot the relative abundance of each kinase against drug concentration.

    • A decrease in signal intensity indicates your drug successfully competed for the target (Target Engagement).

    • Result: An IC50 curve for every kinase detected in the lysate (typically >200 kinases).

Part 5: Visualization of the Chemoproteomic Workflow

Chemoproteomics_Workflow cluster_Competition Competition Step Lysate Cell Lysate (Native Proteome) Control DMSO Control Lysate->Control LowConc Drug (10 nM) Lysate->LowConc HighConc Drug (10 µM) Lysate->HighConc Beads Add Kinobeads (Immobilized Broad Ligand) Control->Beads LowConc->Beads HighConc->Beads Pulldown Pulldown & Wash (Remove Drug-Bound Targets) Beads->Pulldown MS LC-MS/MS Analysis (TMT Quantitation) Pulldown->MS Output Target Profile (IC50 for 200+ Kinases) MS->Output

Figure 2: The Kinobeads competition assay workflow. Loss of signal in MS indicates target engagement by the free drug.

References

  • Klaeger, S., et al. (2017). "The target landscape of clinical kinase drugs." Science. Link

  • Bantscheff, M., et al. (2007). "Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors." Nature Biotechnology. Link

  • Legraverend, M., & Grierson, D. S. (2006). "The purines: Potent and versatile small molecule inhibitors of kinases." Bioorganic & Medicinal Chemistry. Link

  • Müller, S., et al. (2005). "Donor-Acceptor-Donor Hydrogen Bonding in Kinase Inhibitor Design." Journal of Medicinal Chemistry. Link

  • Schenone, M., et al. (2013). "Target identification and mechanism of action in chemical biology and drug discovery." Nature Chemical Biology. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-(6-Chloro-9H-purin-9-yl)phenol

Executive Summary & Chemical Profile This guide provides the standard operating procedure (SOP) for the disposal of 4-(6-Chloro-9H-purin-9-yl)phenol . As a researcher, you must treat this compound not merely as "organic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

This guide provides the standard operating procedure (SOP) for the disposal of 4-(6-Chloro-9H-purin-9-yl)phenol . As a researcher, you must treat this compound not merely as "organic waste," but as a functionalized halogenated heterocycle .

The disposal logic is governed by two critical functional groups:

  • The 6-Chloropurine Moiety: This is an electrophilic center. In biological systems, C6-chlorine purines can act as alkylating agents or nucleoside antimetabolites (cytotoxic).

  • The Phenol Moiety: This confers acidity (pKa ~10) and potential aquatic toxicity.

Safety Status: Treat as High Hazard / Potentially Cytotoxic . Waste Stream: Halogenated Organic Waste (Strict Segregation Required).

Physical & Chemical Waste Profile
PropertyValue/StatusOperational Implication
Physical State Solid (Powder/Crystal)Primary disposal via solid waste stream; do not dissolve solely for disposal.
Halogen Content Yes (Chlorine) CRITICAL: Must NOT be mixed with non-halogenated solvents. Incineration requires scrubbers to prevent dioxin/HCl formation.
Acidity Weakly Acidic (Phenol)Incompatible with strong bases (exothermic deprotonation).
Reactivity Nucleophilic DisplacementAvoid contact with strong nucleophiles (amines, thiols) in the waste container to prevent uncharacterized byproducts.

Waste Classification & Regulatory Coding

Under US EPA (RCRA) and global hazardous waste regulations, this specific molecule is likely not "Listed" (i.e., it does not have its own P- or U-code). Therefore, you must classify it based on Generator Knowledge of its characteristics.

  • Primary Waste Code (Characteristic): D001 (Ignitable, if in solvent) or Toxic (if TCLP limits are exceeded, treat as toxic by default).

  • Halogenated Solvent Tag: If dissolved, it falls under F-listed halogenated solvent rules (e.g., F002 ) due to the chlorine content requiring specific incineration protocols.

Disposal Workflow (Decision Logic)

The following decision tree outlines the segregation logic to prevent cross-contamination and ensure regulatory compliance.

WasteDisposal Start Waste Generation: 4-(6-Chloro-9H-purin-9-yl)phenol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid Bagging Double Bag in High-Density Polyethylene (HDPE) Solid->Bagging SolventCheck Is solvent Halogenated? Liquid->SolventCheck LabelSolid Label: 'Toxic Solid - Halogenated' Bagging->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage HaloStream Stream A: Halogenated Waste (DCM, Chloroform mixes) SolventCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated (Methanol, DMSO mixes) SolventCheck->NonHaloStream No HaloStream->Storage Segregation CRITICAL: Segregate Stream B into Halogenated Carboy NonHaloStream->Segregation Contaminated by Cl-Purine Segregation->Storage Pickup EHS / Vendor Pickup (High Temp Incineration) Storage->Pickup

Figure 1: Segregation logic for halogenated purine derivatives. Note that even if the solvent is non-halogenated (e.g., DMSO), the presence of the chlorinated solute mandates disposal in the Halogenated Waste stream.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Chemical (Pure or Expired)

Objective: Contain dust and prevent environmental leaching.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), lab coat, safety glasses. Use a particulate respirator (N95) if working outside a fume hood.

  • Primary Containment: Transfer the solid into a screw-top jar or a heavy-duty HDPE waste bag. Do not use glass if the waste will be compacted.

  • Secondary Containment: Place the primary container into a second clear plastic bag (double-bagging). Seal with tape.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write fully: "4-(6-Chloro-9H-purin-9-yl)phenol".

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

    • Note: Add "Halogenated" in the comments section.

  • Storage: Place in the solid waste drum designated for Cytotoxics/Halogenated Solids .

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC Waste)

Objective: Prevent formation of incompatible mixtures.

  • Solvent Compatibility Check: Ensure the solution pH is neutral. If the phenol moiety causes acidity (pH < 4), neutralize carefully with dilute Sodium Bicarbonate (NaHCO₃) before combining with general waste to prevent drum corrosion.

  • Stream Selection:

    • The Golden Rule: Because the solute contains Chlorine, the entire solution is now Halogenated Waste.

    • Incorrect: Pouring a methanol solution of this compound into "Non-Halogenated Solvents."

    • Correct: Pouring a methanol solution of this compound into "Halogenated Solvents" (Red Can).

  • Container: Use amber glass or HDPE carboys. Avoid metal containers if the solution is acidic.

  • Labeling: List all solvents (e.g., "Methanol 90%, DMSO 9%") and the solute ("1% Chloropurine derivative").

Scenario C: Spill Cleanup Procedures

Immediate Action: Alert nearby personnel.

  • Solid Spill:

    • Do not dry sweep (creates dust).[1][2]

    • Cover with wet paper towels (dampened with water) to suppress dust.

    • Scoop up the wet slurry and place it in a hazardous waste bag.

    • Clean the surface with a soap/water solution, followed by an alcohol wipe.

  • Liquid Spill:

    • Absorb with vermiculite or standard spill pads.

    • Decontamination: The phenol group can be persistent. Wash the area with a mild detergent (pH 8-9) to ensure the phenol is solubilized and removed.

    • Dispose of all cleanup materials as Solid Hazardous Waste .

Scientific Rationale & Troubleshooting

Why "Halogenated" Matters

Even though the chlorine atom is stable on the purine ring at room temperature, high-temperature incineration of chlorinated organics can generate Hydrogen Chloride (HCl) gas and, under poor combustion conditions, Dioxins .

  • Mechanism: Non-halogenated waste is often used as fuel blending (energy recovery). Halogenated waste requires specific incinerators with acid gas scrubbers. Mislabeling this compound as "Non-Halogenated" puts downstream waste workers at risk of equipment corrosion and toxic emission release [1].

The Phenol Factor

Phenols can penetrate nitrile gloves faster than standard solids.

  • Protocol Validation: Change gloves immediately if splashed. The "4-substituent" (the purine) adds bulk, likely slowing permeation compared to pure phenol, but the cytotoxic potential of the purine moiety makes skin contact a dual hazard (burn + toxicity) [2].

References

  • US Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. RCRA Regulations Title 40 CFR Part 261.[3] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Phenol: Systemic Agent and Corrosive. Occupational Safety and Health Standards.[2][4] Available at: [Link]

  • PubChem. 6-Chloropurine Compound Summary (Structural Analog). National Library of Medicine. Available at: [Link]

Sources

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